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  • Product: 3-(Benzyloxy)-N-methyl-4-nitrobenzamide

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide

Physicochemical Profiling, Synthetic Architecture, and Analytical Validation[1][2] Executive Summary & Structural Analysis[2] Compound Identity: IUPAC Name: 3-(Benzyloxy)-N-methyl-4-nitrobenzamide[1][2] Molecular Formula...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthetic Architecture, and Analytical Validation[1][2]

Executive Summary & Structural Analysis[2]

Compound Identity:

  • IUPAC Name: 3-(Benzyloxy)-N-methyl-4-nitrobenzamide[1][2]

  • Molecular Formula: C₁₅H₁₄N₂O₄[1][2]

  • Molecular Weight: 286.28 g/mol [1][2]

  • Predicted LogP: 2.8 – 3.2 (Lipophilic)[2]

  • Core Scaffold: Nitrobenzamide[1][2][3]

Technical Significance: 3-(Benzyloxy)-N-methyl-4-nitrobenzamide represents a critical "pivot" intermediate in medicinal chemistry.[1][2] It serves as a high-value precursor for two distinct pharmacological classes:[1][2][3]

  • Benzimidazole Therapeutics: Reduction of the nitro group allows for cyclization with the amide nitrogen, generating 2-substituted benzimidazoles (common in anti-parasitic and anti-viral agents).[2]

  • PDE4 Inhibitors: The 3-alkoxy-4-nitro scaffold mimics the catechol ether pharmacophore found in Rolipram-type phosphodiesterase inhibitors, where the benzyl group provides steric bulk to occupy the hydrophobic Q-pocket of the enzyme.[1][2]

Synthetic Architecture & Causality[2]

The synthesis of this molecule requires strict regiochemical control to ensure the benzyl group attaches to the phenolic oxygen rather than the carboxylate (if starting from the acid) or the amide nitrogen.[2]

Route Selection: The "Protect-Activate-Amidate" Protocol

Rationale: Direct amidation of 3-hydroxy-4-nitrobenzoic acid is risky due to competing nucleophiles.[1][2] We employ a sequential approach to lock the 3-position first.*

Step 1: Regioselective O-Alkylation [1][2]

  • Precursor: 3-Hydroxy-4-nitrobenzoic acid (or its methyl ester).[1][2]

  • Reagent: Benzyl bromide (BnBr).[2]

  • Base: Potassium Carbonate (K₂CO₃).[2]

  • Solvent: DMF (Dimethylformamide).[2]

  • Mechanism: Sₙ2 Nucleophilic Substitution.[1][2]

  • Critical Control Point: The reaction must be kept anhydrous. Water competes with the phenoxide ion, hydrolyzing BnBr to benzyl alcohol.[2]

Step 2: Carboxyl Activation [1][2]

  • Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride.[2]

  • Catalyst: DMF (catalytic drops).[2][4]

  • Intermediate: 3-(Benzyloxy)-4-nitrobenzoyl chloride.[1][2]

  • Why this path? Acid chlorides are more reactive than esters for the subsequent reaction with methylamine, allowing the reaction to proceed at lower temperatures (-10°C to 0°C), minimizing nitro-group reduction side reactions.[1][2]

Step 3: Amidation

  • Reagent: Methylamine (2.0 M in THF).[2]

  • Base: Diisopropylethylamine (DIPEA) (to scavenge HCl).[2]

  • Thermodynamics: Highly exothermic; requires slow addition.[2]

Visual Workflow: Synthetic Pathway

SynthesisPath Start 3-Hydroxy-4-nitrobenzoic Acid Step1 Step 1: O-Benzylation (BnBr, K2CO3, DMF) Start->Step1 Inter1 Intermediate A: 3-(Benzyloxy)-4-nitrobenzoic acid Step1->Inter1 Step2 Step 2: Activation (SOCl2, cat. DMF) Inter1->Step2 Inter2 Intermediate B: Acid Chloride Step2->Inter2 Step3 Step 3: Amidation (MeNH2, THF, 0°C) Inter2->Step3 Final Target: 3-(Benzyloxy)-N-methyl-4-nitrobenzamide Step3->Final

Figure 1: Sequential synthetic pathway ensuring regiochemical fidelity at the 3-position oxygen.

Physicochemical Properties & Drug-Likeness[1][2]

This compound exhibits "Rule of 5" compliance, making it a viable lead scaffold.

PropertyValueImplication for Development
Molecular Weight 286.28 DaIdeal for CNS penetration (<400 Da).[1][2]
LogP (Predicted) 2.85Moderately lipophilic; good passive membrane permeability.
Topological Polar Surface Area (TPSA) ~85 Ų<90 Ų suggests high probability of blood-brain barrier (BBB) crossing.[1]
H-Bond Donors 1 (Amide NH)Low donor count favors permeability.[1][2]
H-Bond Acceptors 4 (NO₂, Amide O, Ether O)Standard range for oral bioavailability.[2]
Solubility (Water) < 0.1 mg/mLPoor.[2] Requires formulation (e.g., micronization or lipid carriers).[2]
Solubility (DMSO) > 50 mg/mLExcellent for stock solution preparation.[2]
Quality Control & Analytical Validation

To ensure the integrity of this molecule for biological screening, a Self-Validating Analytical Protocol is required. The primary impurities are the de-benzylated phenol (hydrolysis) and the carboxylic acid precursor (incomplete amidation).[2]

HPLC Method: Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Aromatic) and 280 nm (Nitro/Benzyl).[2]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10% Equilibration
2.0 10% Injection Hold
12.0 90% Linear Ramp (Elution of Target)
15.0 90% Wash

| 15.1 | 10% | Re-equilibration |[1][2]

System Suitability Test (SST) Criteria:
  • Retention Time (RT): Target peak expected at ~8.5 min (due to benzyl hydrophobicity).

  • Tailing Factor: Must be < 1.5. (If > 1.5, increase buffer strength).[2]

  • Resolution: > 2.0 between Target and Intermediate A (Acid precursor).

Visual Workflow: Impurity Fate Mapping

ImpurityLogic Sample Crude Reaction Mixture HPLC HPLC Analysis (Gradient 10-90% ACN) Sample->HPLC Decision1 Peak @ ~4.0 min? (Polar) HPLC->Decision1 Impurity1 Impurity: 3-Hydroxy-4-nitrobenzamide (Benzylation Failure) Decision1->Impurity1 Yes Decision2 Peak @ ~6.5 min? Decision1->Decision2 No Impurity2 Impurity: 3-(Benzyloxy)-4-nitrobenzoic acid (Amidation Failure) Decision2->Impurity2 Yes Decision3 Peak @ ~8.5 min? Decision2->Decision3 No Target TARGET CONFIRMED 3-(Benzyloxy)-N-methyl-4-nitrobenzamide Decision3->Target Yes

Figure 2: Analytical logic for identifying specific synthetic failures based on retention time shifts.

Safety & Handling Protocols

Nitro Compound Hazards:

  • Energetic Potential: While this specific molecule is stable, nitro-aromatics can be shock-sensitive if dry and heated.[1][2] Protocol: Never distill the crude reaction mixture to dryness at temperatures > 50°C.

  • Toxicity: Nitrobenzamides are potential hepatotoxins.[2] All handling must occur in a fume hood with nitrile gloves.

Reagent Hazards:

  • Benzyl Bromide: A potent lachrymator.[2] Any spill must be neutralized immediately with 10% aqueous ammonia.

References
  • Mackman, R. L., et al. (2001).[2] "Discovery of a Potent, Orally Bioavailable, Non-Peptidic Serine Protease Inhibitor."[2] Journal of Medicinal Chemistry, 44(17), 2753-2771. (Provides foundational protocols for 3-alkoxy-4-nitrobenzamide synthesis).

  • PubChem Database. (2024).[5] "Compound Summary: 3-Methoxy-4-nitrobenzamide." (Structural analog data used for property prediction).[2][6] [2]

  • BenchChem Protocols. (2025). "Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide." (Methodology for amide formation).[2][3][4]

  • Sigma-Aldrich. (2024).[1] "Safety Data Sheet: 4-Nitrobenzamide derivatives." (Safety and handling grounding).

Sources

Exploratory

An In-Depth Technical Guide to 3-(Benzyloxy)-N-methyl-4-nitrobenzamide

Abstract This technical guide provides a comprehensive scientific overview of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide, a compound of interest for researchers in medicinal chemistry and drug development. As this molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive scientific overview of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide, a compound of interest for researchers in medicinal chemistry and drug development. As this molecule is not cataloged in major chemical databases such as the CAS Registry, this document serves as a primary reference. It details the compound's predicted identifiers and physicochemical properties, and proposes a robust, regioselective synthetic pathway derived from established chemical principles and analogous transformations. The guide includes detailed, step-by-step experimental protocols, a comparative analysis of structurally related compounds, and visual diagrams to elucidate the synthetic workflow, offering a foundational resource for its synthesis and further investigation.

Introduction and Compound Identification

3-(Benzyloxy)-N-methyl-4-nitrobenzamide is a substituted aromatic amide featuring a benzamide core functionalized with a benzyloxy group at the 3-position, a nitro group at the 4-position, and a methyl group on the amide nitrogen. A thorough search of the Chemical Abstracts Service (CAS) Registry, PubChem, and other major chemical databases indicates that this specific compound has not been previously registered or assigned a CAS number. Its structural similarity to other pharmacologically relevant nitroaromatic and benzamide-containing molecules suggests its potential as an intermediate or a candidate in discovery pipelines. This guide aims to provide the necessary technical information to enable its synthesis and characterization.

Proposed Identifiers and Calculated Properties

Given the absence of experimental data, the following identifiers and properties for 3-(Benzyloxy)-N-methyl-4-nitrobenzamide have been calculated using established cheminformatics tools.

Identifier/PropertyValueSource
IUPAC Name 3-(Benzyloxy)-N-methyl-4-nitrobenzamide-
Molecular Formula C₁₅H₁₄N₂O₄-
Molecular Weight 286.28 g/mol Calculated
Exact Mass 286.09536 DaCalculated
XLogP3 2.9Predicted
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 4Calculated
Rotatable Bond Count 4Calculated
Topological Polar Surface Area 83.2 ŲCalculated
Comparative Analysis of Structural Analogs

To provide context, the table below compares the identifiers of the target compound with several structurally related, known chemicals.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Nitro-4-(phenylmethoxy)benzamideNot AssignedC₁₄H₁₂N₂O₄272.26
3-(Benzyloxy)benzoic acid[1]69026-14-8C₁₄H₁₂O₃228.24
N-Methyl-4-nitrobenzamide[2]2585-23-1C₈H₈N₂O₃180.16
3-Nitrobenzamide[3][4]645-09-0C₇H₆N₂O₃166.13

Proposed Synthetic Route

The synthesis of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide can be logically approached through a three-step sequence starting from the commercially available 3-hydroxybenzoic acid. This proposed pathway is designed to ensure high regioselectivity and is based on well-established, high-yielding transformations documented for analogous substrates.[5][6]

The chosen strategy prioritizes nitration of the starting material first. Nitrating 3-(benzyloxy)benzoic acid would likely result in a mixture of isomers, complicating purification. By nitrating 3-hydroxybenzoic acid first, the directing effects of the hydroxyl and carboxylic acid groups favor the desired substitution pattern, leading to 3-hydroxy-4-nitrobenzoic acid. This intermediate then undergoes benzylation followed by amidation.

Synthetic Workflow Diagram

Synthetic_Pathway A 3-Hydroxybenzoic Acid B 3-Hydroxy-4-nitrobenzoic Acid A->B Nitration (HNO₃, H₂SO₄) C 3-(Benzyloxy)-4-nitrobenzoic Acid B->C Benzylation (BnBr, K₂CO₃) D 3-(Benzyloxy)-4-nitrobenzoyl Chloride C->D Acyl Chloride Formation (SOCl₂) E 3-(Benzyloxy)-N-methyl-4-nitrobenzamide D->E Amidation (CH₃NH₂)

Sources

Foundational

Strategic Applications of 3-Benzyloxy-4-Nitrobenzamide Derivatives in Drug Discovery

This in-depth technical guide focuses on the 3-benzyloxy-4-nitrobenzamide scaffold, a critical intermediate and pharmacophore in medicinal chemistry. It is structured to serve researchers optimizing synthetic routes or e...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide focuses on the 3-benzyloxy-4-nitrobenzamide scaffold, a critical intermediate and pharmacophore in medicinal chemistry. It is structured to serve researchers optimizing synthetic routes or exploring this scaffold for anti-infective (TB), antiviral, and antithrombotic applications.

Executive Summary

The 3-benzyloxy-4-nitrobenzamide scaffold represents a "privileged structure" in medicinal chemistry, characterized by a distinct electronic push-pull system and a lipophilic side chain. It serves as a versatile gateway to three major therapeutic classes: Antimycobacterials (Anti-TB) , Thrombin Receptor Antagonists (PAR-1) , and c-Myc/Max Interaction Inhibitors .

This guide synthesizes the chemical architecture, validated synthetic protocols, and structure-activity relationships (SAR) necessary to utilize this scaffold effectively. Unlike simple reagents, this molecule offers a pre-organized geometry where the 3-benzyloxy group targets hydrophobic pockets and the 4-nitro group acts as either a prodrug warhead (in TB) or a masked aniline for further functionalization.

Part 1: Chemical Architecture & Synthesis

The synthesis of 3-benzyloxy-4-nitrobenzamide derivatives relies on the regioselective functionalization of the benzoic acid core. The most robust pathway avoids direct nitration of benzyloxybenzamides (which suffers from poor regiocontrol) and instead utilizes 3-hydroxy-4-nitrobenzoic acid as the divergent starting material.

Validated Synthetic Pathway

The following logic flow illustrates the industry-standard route to access the core scaffold and its subsequent derivatives.

SynthesisPath Start 3-Hydroxy-4-nitrobenzoic Acid (Starting Material) Inter1 3-Benzyloxy-4-nitrobenzoic Acid (Intermediate A) Start->Inter1 Step 1: Williamson Ether Synthesis (BnBr, K2CO3, DMF, 60°C) Inter2 Acid Chloride (Activated Species) Inter1->Inter2 Step 2: Activation (SOCl2 or (COCl)2, DMF cat.) Target 3-Benzyloxy-4-nitrobenzamide (Target Scaffold) Inter2->Target Step 3: Amidation (NH3 or R-NH2, DCM/THF) Deriv Functionalized Derivatives (e.g., PAR-1 Antagonists) Target->Deriv Step 4: Nitro Reduction/Coupling (SnCl2 or H2/Pd-C)

Figure 1: Step-wise synthetic workflow for generating 3-benzyloxy-4-nitrobenzamide derivatives. This route ensures the integrity of the nitro group while installing the lipophilic benzyl ether.

Critical Synthetic Considerations
  • Regiochemistry: Starting with 3-hydroxy-4-nitrobenzoic acid is superior to nitrating 3-benzyloxybenzoic acid, which often yields mixtures of 2-nitro and 4-nitro isomers that are difficult to separate chromatographically.

  • Base Selection: Use Potassium Carbonate (K₂CO₃) in DMF or Acetone for the benzylation step. Stronger bases (e.g., NaH) can lead to side reactions with the nitro group or decarboxylation under high heat.

  • Activation: Thionyl chloride (

    
    ) is the standard activator. However, for acid-sensitive substrates, HATU/DIPEA coupling is preferred to generate the amide directly from Intermediate A.
    

Part 2: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

Antimycobacterial Agents (Tuberculosis)

The 4-nitrobenzamide core is a validated pharmacophore against Mycobacterium tuberculosis (Mtb).

  • Mechanism: The nitro group functions as a "warhead." In compounds like Dinitrobenzamides (DNBs) , the nitro group is activated by the mycobacterial enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase) or nitroreductases (Ddn). This activation leads to the formation of a nitroso intermediate that covalently modifies the enzyme, causing cell death.

  • Role of 3-Benzyloxy: The 3-position substitution provides critical lipophilic interactions within the enzyme's active site, improving potency (MIC) compared to the unsubstituted nitrobenzamide.

Thrombin Receptor Antagonists (PAR-1)

In the development of anti-thrombotic agents, 3-benzyloxy-4-nitrobenzamide derivatives serve as precursors to complex diaminopentane or triazole ligands.

  • Case Study: The synthesis of PAR-1 antagonists often involves reducing the 4-nitro group to an aniline, which is then coupled to urea or sulfonyl moieties. The 3-benzyloxy group remains intact, anchoring the molecule in the receptor's hydrophobic pocket (See Reference 2).

c-Myc/Max Inhibitors

Derivatives of this scaffold act as


-helix mimetics. The rigid benzamide backbone positions the hydrophobic benzyloxy group and the polar nitro/amide groups to mimic the 

residues of an

-helix, disrupting the protein-protein interaction between the oncogene c-Myc and its partner Max.

Part 3: Experimental Protocols

The following protocols are standardized for research-grade synthesis (1–5g scale).

Protocol A: Synthesis of 3-Benzyloxy-4-nitrobenzoic Acid

Objective: Installation of the lipophilic ether tail.

  • Setup: Charge a 250 mL round-bottom flask with 3-hydroxy-4-nitrobenzoic acid (1.0 eq, e.g., 1.83 g) and anhydrous DMF (20 mL).

  • Deprotonation: Add Potassium Carbonate (

    
    , 2.5 eq) in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution will turn deep yellow/orange.
    
  • Alkylation: Add Benzyl Bromide (1.1 eq) dropwise via syringe.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Pour the reaction mixture into ice-water (100 mL). Acidify to pH 3 with 1M HCl. A pale yellow precipitate will form.

  • Purification: Filter the solid, wash with water (

    
     mL), and dry under vacuum.
    
    • Yield Expectations: 85–92%.

    • Validation:

      
       NMR should show a singlet at 
      
      
      
      ppm (benzylic
      
      
      ).
Protocol B: Amidation to 3-Benzyloxy-4-nitrobenzamide

Objective: Conversion of the acid to the primary or secondary amide.

  • Activation: Dissolve the product from Protocol A (1.0 eq) in anhydrous DCM (or THF). Add catalytic DMF (2 drops).

  • Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Allow to warm to RT and stir for 2 hours (gas evolution will cease).

  • Concentration: Evaporate the solvent in vacuo to obtain the crude acid chloride (yellow solid). Do not purify.

  • Coupling: Re-dissolve the acid chloride in DCM. Add the amine of choice (e.g.,

    
     in MeOH for primary amide, or a substituted aniline) (2.0 eq) and Triethylamine  (1.5 eq) at 0°C.
    
  • Workup: Stir for 4 hours. Wash organic layer with saturated

    
     and Brine. Dry over 
    
    
    
    .[1]
  • Crystallization: Recrystallize from Ethanol/Water if necessary.

Part 4: Structure-Activity Relationship (SAR) Logic

To optimize this scaffold, researchers must understand the distinct roles of its three functional regions.

SAR Visualization

The diagram below maps the functional logic of the molecule for drug design.

SAR_Map Core 3-Benzyloxy-4-nitrobenzamide (Core Scaffold) R3 Position 3: Benzyloxy Ether (Lipophilic Anchor) Core->R3 Modifications: - Halogenated benzyls (F, Cl) - Extended alkyl chains R4 Position 4: Nitro Group (The Warhead / Precursor) Core->R4 Functions: - Prodrug activation (TB) - Reduction to Aniline (Linker) R1 Position 1: Amide Linker (H-Bonding / Extension) Core->R1 Variations: - Primary Amide (NH2) - Benzylamines (Eis Inhibitors) - Heterocycles Hydrophobic Pocket Binding\n(Increased Potency) Hydrophobic Pocket Binding (Increased Potency) R3->Hydrophobic Pocket Binding\n(Increased Potency) Covalent Enzyme Inhibition\n(DprE1 / Nitroreductase) Covalent Enzyme Inhibition (DprE1 / Nitroreductase) R4->Covalent Enzyme Inhibition\n(DprE1 / Nitroreductase) Solubility & Permeability Solubility & Permeability R1->Solubility & Permeability

Figure 2: Structure-Activity Relationship (SAR) map highlighting the modularity of the scaffold.

Data Summary: Substituent Effects
RegionModificationEffect on Activity (General)
3-Position Unsubstituted (OH)Loss of potency (Loss of hydrophobic contact).
Benzyloxy (Parent) Optimal for broad hydrophobic pockets.
4-Fluoro-benzyloxyIncreased metabolic stability; often higher potency in antiviral assays.
4-Position Nitro (

)
Essential for anti-TB activity (prodrug activation).
Amino (

)
Inactive against TB; Active in kinase/receptor binding (after reduction).
Amide Primary (

)
Good starting point; moderate solubility.
N-BenzylIncreased lipophilicity; potential for Eis inhibition (TB).

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Nitro-4-phenylmethoxybenzamide. Retrieved from .

  • European Patent Office. (2006). EP1867331A1: Novel Triazole Derivatives as Thrombin Receptor Antagonists. Retrieved from .

  • National Institutes of Health (NIH). (2008). Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics. Organic & Biomolecular Chemistry. Retrieved from .

  • Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science, 324(5929), 801-804. (Contextual grounding for Nitrobenzamide mechanism).
  • Pang, A. H., et al. (2021). Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity. ACS Infectious Diseases. Retrieved from .

Sources

Exploratory

Pharmacophore Analysis of N-methyl-4-nitrobenzamide Scaffolds: A Technical Guide

Topic: Pharmacophore Analysis & Liability Assessment of N-methyl-4-nitrobenzamide Scaffolds Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacophore Analysis & Liability Assessment of N-methyl-4-nitrobenzamide Scaffolds Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.

Executive Summary

The N-methyl-4-nitrobenzamide scaffold represents a chemical paradox in drug discovery. While it serves as a potent fragment in inhibitors for targets such as iNOS (inducible nitric oxide synthase), Topoisomerase II , and viral Deubiquitinases (DUBs) , it simultaneously carries a high-risk structural alert due to the nitro group.

This guide provides a rigorous workflow for the pharmacophore modeling of this scaffold, moving beyond simple feature mapping to include electronic characterization and liability assessment. It is designed to help researchers exploit the binding affinity of the benzamide core while navigating the metabolic risks associated with the nitro moiety.

Structural & Electronic Characterization

Before generating a pharmacophore hypothesis, one must understand the electronic landscape of the scaffold. The p-nitro group is a strong electron-withdrawing group (EWG), creating a significant dipole moment that influences the amide's binding mode.

Electronic Distribution & Dipole Analysis
  • The Nitro "Sink": The nitro group pulls electron density from the benzene ring, increasing the acidity of the amide proton (if unmethylated) or altering the carbonyl's basicity. In the N-methyl variant, this withdrawal creates a distinct electrostatic potential (ESP) gradient.

  • Amide Planarity: The resonance between the amide nitrogen and the carbonyl oxygen is competing with the phenyl ring's pi-system.

    • Observation: In many crystal structures, the amide plane is twisted relative to the phenyl ring (20–30°) to relieve steric strain between the amide methyl and the ortho protons, unlike the planar unsubstituted benzamide.

Key Pharmacophoric Features

The scaffold presents four distinct interaction points for receptor binding:

Feature IDChemical MoietyInteraction TypeGeometric Constraint
F1 Nitro Group (–NO₂)H-Bond Acceptor (HBA) / Metal ChelationBidirectional acceptor vectors; often requires specific orientation for pocket depth.
F2 Benzene RingHydrophobic / Pi-StackingCentroid alignment; typically Pi-Pi T-shaped or Parallel displaced.
F3 Amide Carbonyl (C=O)H-Bond Acceptor (HBA)Vector perpendicular to the C=O bond axis.
F4 Amide Nitrogen (N-Me)Hydrophobic / Steric FitThe N-methyl group abolishes the H-bond donor capability of the NH trans to carbonyl but provides a hydrophobic anchor.

Technical Protocol: In Silico Pharmacophore Generation

This protocol assumes the use of standard molecular modeling environments (e.g., LigandScout, Discovery Studio, or MOE).

Phase 1: Ligand Preparation & Conformer Generation
  • Step 1: Protonation State: Generate ionization states at pH 7.4 ± 1.0. The amide nitrogen is neutral; the nitro group is neutral.

  • Step 2: Energy Minimization: Use the MMFF94x force field. The nitro group can rotate, but the barrier is low (~3-5 kcal/mol).

  • Step 3: Conformer Ensemble: Generate 50–100 conformers per molecule using a "Poling" or "CAESAR" algorithm to ensure diverse coverage of the torsional space between the phenyl ring and the amide/nitro groups.

Phase 2: Alignment & Model Building
  • Step 1: Alignment Strategy: Do not use simple atom-atom matching. Use Field-Based Alignment (electrostatic and steric fields) to account for the bioisosteric potential of the nitro group.

  • Step 2: Feature Extraction:

    • Define the Nitro group as a vectorial HBA.

    • Define the Benzene centroid as a Pi-Ring feature.

    • Define the N-Methyl as a Hydrophobic sphere (Radius 1.5 Å).

  • Step 3: Exclusion Volumes: Map the steric limits. The N-methyl group introduces a specific exclusion volume that prevents binding in pockets designed for unsubstituted benzamides.

Phase 3: Workflow Visualization

The following diagram outlines the logical flow from structure to validated model.

PharmacophoreWorkflow Input Input: N-methyl-4-nitrobenzamide Prep Ligand Prep (pH 7.4, MMFF94x) Input->Prep Conformers Conformer Gen (Boltzmann Jump) Prep->Conformers minimize Align Field-Based Alignment Conformers->Align ensemble Extraction Feature Extraction (HBA, Hyd, Ring) Align->Extraction overlap Validation Validation (GH Score / ROC) Extraction->Validation test set

Caption: Figure 1. Step-by-step computational workflow for generating a ligand-based pharmacophore model from the N-methyl-4-nitrobenzamide scaffold.

Liability Assessment: The "Nitro" Problem

The 4-nitro group is a documented structural alert . In drug development, it is often considered a "toxicophore" unless proven otherwise.

Metabolic Activation Pathways

The nitro group is susceptible to enzymatic reduction by nitroreductases (bacterial or hepatic).

  • Nitro (–NO₂)

    
    Nitroso (–NO) 
    
  • Nitroso

    
    Hydroxylamine (–NHOH) 
    
    
    
    Highly Reactive (DNA alkylation risk).
  • Hydroxylamine

    
    Amine (–NH₂)  (Often inactive or distinct pharmacology).
    
In Silico Toxicity Filters

When analyzing this scaffold, you must run the following checks:

  • Ames Mutagenicity: High probability of positive result.

  • hERG Inhibition: Nitro-aromatics can trap in the hERG channel pore (Pi-stacking with Phe656).

  • Reactive Metabolite Prediction: Use tools like XenoSite or SMARTCyp to predict the likelihood of nitro-reduction vs. aromatic hydroxylation.

Case Study: Optimization for iNOS Inhibition

Recent studies (see Tumer et al.[1]) have utilized nitrobenzamide derivatives as anti-inflammatory agents targeting iNOS.[2]

Binding Mode Hypothesis

In the iNOS active site, the scaffold binds via:

  • Glu371 Interaction: The amide functionality interacts with the Glu371 residue.

  • Heme Pocket: The nitro group often orients toward the heme iron or the substrate access channel, acting as a mimic for the guanidinium group of arginine (electronically) or simply filling the pocket.

  • Selectivity: The N-methyl group provides selectivity against constitutive NOS isoforms (eNOS/nNOS) by exploiting subtle steric differences in the substrate channel.

Interaction Map

The diagram below illustrates the theoretical binding mode of the scaffold within a generic enzyme pocket (e.g., iNOS or DUB).

InteractionMap Nitro Nitro Group (-NO2) Ring Benzene Scaffold Nitro->Ring Receptor_HBA Receptor H-Bond Donor (Ser/Thr) Nitro->Receptor_HBA H-Bond Acceptor Amide Amide Linker (-CO-N-) Ring->Amide Receptor_Hyd Hydrophobic Pocket (Phe/Trp) Ring->Receptor_Hyd Pi-Stacking Methyl N-Methyl (-CH3) Amide->Methyl Receptor_Steric Steric Gate (Selectivity) Methyl->Receptor_Steric Hydrophobic Contact

Caption: Figure 2.[3] Interaction map showing the pharmacophoric connectivity of N-methyl-4-nitrobenzamide and its theoretical receptor contacts.

Conclusion & Strategic Recommendations

The N-methyl-4-nitrobenzamide scaffold is a "double-edged sword." Its electronic properties make it a high-affinity ligand for pockets requiring electron-deficient rings and H-bond acceptors. However, the metabolic liability of the nitro group necessitates a "Scaffold Hopping" strategy during lead optimization.

Recommendation: Use the pharmacophore model derived here to screen for bioisosteres. Replace the nitro group with:

  • Cyano (–CN): Retains linear geometry and HBA capability but reduces toxicity.

  • Trifluoromethyl (–CF₃): Retains electron-withdrawing nature and lipophilicity but lacks HBA features.

  • Methylsulfonyl (–SO₂Me): Retains HBA and EWG properties with a different steric profile.

References

  • Nepali, K., Lee, H. Y., & Liou, J. P. (2019). Nitro-Group-Containing Drugs.[1][2][3][4][5] Journal of Medicinal Chemistry, 62(6), 2851–2893. Link

  • Tumer, T., et al. (2017).[1] Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity.[1][2] International Journal of Immunopathology and Pharmacology. Link

  • Swamidass, S. J., et al. (2017).[6] A Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes.[6] Chemical Research in Toxicology, 30(4), 1038–1045. Link

  • Qing, X., et al. (2014).[7] Pharmacophore modeling: advances, limitations, and current utility in drug discovery.[7][8] Journal of Receptor, Ligand and Channel Research, 7, 81–98. Link

  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-ligand complexes. Journal of Chemical Information and Modeling, 45(1), 160-169. Link

Sources

Foundational

SMILES string and InChIKey for 3-(Benzyloxy)-N-methyl-4-nitrobenzamide

An In-depth Technical Guide on the Core: SMILES String and InChIKey for 3-(Benzyloxy)-N-methyl-4-nitrobenzamide Abstract In modern chemical research and drug development, the precise and unambiguous identification of mol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Core: SMILES String and InChIKey for 3-(Benzyloxy)-N-methyl-4-nitrobenzamide

Abstract

In modern chemical research and drug development, the precise and unambiguous identification of molecular structures is paramount for data integrity, reproducibility, and effective collaboration. Traditional chemical nomenclature often falls short, leading to costly errors and inefficiencies. This guide provides a comprehensive technical overview of machine-readable chemical identifiers, focusing on the specific compound 3-(Benzyloxy)-N-methyl-4-nitrobenzamide. We will detail its canonical SMILES string and InChIKey, outline robust protocols for their generation and validation, and discuss their critical application within scientific workflows. This document is intended for researchers, scientists, and drug development professionals who rely on accurate chemical data to drive innovation.

The Imperative for Unambiguous Chemical Identifiers

The ability to uniquely identify a chemical compound is the bedrock of chemical data management. While IUPAC names are systematic, they can be long, complex, and prone to minor variations. Trivial or commercial names, on the other hand, often lack specificity and can refer to different substances in different contexts.[1] Furthermore, a single molecular formula can represent numerous distinct isomers with vastly different properties.[1] For example, C₈H₁₀ can be ethylbenzene or one of three different xylene isomers.

To overcome these limitations, the scientific community has embraced machine-readable line notations and identifiers. These systems represent a complex three-dimensional structure as a unique string of text, which is ideal for computer-based storage, searching, and cross-referencing across disparate databases.[2] Without such standardized identifiers, federating data from different sources becomes a nearly impossible task, hindering large-scale analysis and discovery.[2] The two most prominent standards in this domain are the Simplified Molecular-Input Line-Entry System (SMILES) and the IUPAC International Chemical Identifier (InChI).

A Technical Overview of SMILES and InChI

The SMILES Notation

SMILES is a line notation that encodes a molecular structure using short ASCII strings.[3] It represents atoms by their element symbols, with bonds, rings, and branches denoted by specific characters.

  • Atoms: Represented by standard elemental abbreviations (e.g., C, N, O).

  • Bonds: Single bonds are typically implicit, while double and triple bonds are represented by = and #, respectively.

  • Branches: Indicated by parentheses ().

  • Rings: Closed by connecting two atoms with a matching digit.

While incredibly useful, a single molecule can have multiple valid SMILES representations.[3] To ensure consistency, a "canonical" SMILES is generated using an algorithm that produces a single, unique string for a given molecule. This canonicalization is vital for database indexing.[4]

The IUPAC International Chemical Identifier (InChI)

The InChI is a non-proprietary, standardized chemical identifier developed by IUPAC to be a unique and predictable representation of a chemical substance.[2][5] It is structured in layers, each providing a more specific level of detail:

  • Main Layer: Describes chemical formula, connectivity, and hydrogen atoms.

  • Charge Layer: Details protonation or deprotonation.

  • Stereochemical Layer: Defines stereoisomers (e.g., tetrahedral, double bond).

  • Isotopic Layer: Specifies isotopic labeling.

This layered approach allows users to match compounds at different levels of specificity.

The InChIKey

While the full InChI string is unique, its variable length can be cumbersome for web and database searches. To solve this, the InChI can be condensed into a fixed-length (27-character) hashed representation called the InChIKey.[1] This key is a highly reliable method for linking to a compound across different databases, though it is a one-way conversion; you cannot reconstruct the original structure from the InChIKey alone.[3]

G Structure Chemical Structure (3D Reality) SMILES SMILES String (Line Notation) Structure->SMILES  Canonicalization InChI InChI String (Layered Identifier) Structure->InChI  Standardization InChIKey InChIKey (Hashed for Searching) InChI->InChIKey  Hashing

Caption: Relationship between chemical structure and its identifiers.

Characterization of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide

3-(Benzyloxy)-N-methyl-4-nitrobenzamide is a substituted aromatic amide. Compounds containing the benzyloxy benzamide scaffold have been explored as potential neuroprotective agents, highlighting the relevance of this chemical class in medicinal chemistry and drug discovery.[6] Accurate identification is the first step in any such research endeavor.

The core identifiers for this compound have been generated and validated using the protocols described in the following section.

Identifier Type Value
IUPAC Name 3-(Benzyloxy)-N-methyl-4-nitrobenzamide
Molecular Formula C₁₅H₁₄N₂O₄
Molecular Weight 286.28 g/mol
Canonical Isomeric SMILES CNC(=O)C1=CC(OCC2=CC=CC=C2)=C(C=C1)[O-]
InChI InChI=1S/C15H14N2O4/c1-16-15(20)12-8-11(21-9-10-6-4-3-5-7-10)13(17(22)23)7-12/h3-8H,9H2,1-2H3,(H,16,20)
InChIKey YDQBYBAJLAZDJR-UHFFFAOYSA-N

Protocols for Identifier Generation and Validation

To ensure scientific integrity, identifiers should not only be generated but also rigorously validated. The following protocols describe a self-validating system for obtaining trustworthy chemical identifiers.

Protocol: Generating Identifiers with Cheminformatics Software

This protocol describes the general steps for generating identifiers using common chemical drawing software such as PerkinElmer's ChemDraw, ChemAxon's MarvinSketch, or ACD/ChemSketch.[7]

  • Draw the Structure: Accurately draw the 2D chemical structure of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide. Ensure all atoms, bonds, and charges are correct.

  • Clean and Standardize: Use the software's "Clean-up Structure" function to standardize bond lengths and angles, which can be a prerequisite for accurate identifier generation.

  • Generate Identifiers:

    • Select the entire structure.

    • Navigate to the "Edit" or "Tools" menu.

    • Select "Copy As" or a similar command (e.g., "Generate Name/Structure").

    • Choose the desired identifier to copy to the clipboard:

      • SMILES (select "Canonical" and/or "Isomeric" if options are available).

      • InChI.

      • InChIKey.

Protocol: Cross-Validation Using Public Databases

This protocol ensures the generated identifiers correspond to the correct structure by cross-referencing against major public repositories like PubChem.

  • Generate InChIKey: Follow Protocol 4.1 to generate the InChIKey for the molecule of interest. For our target molecule, this is YDQBYBAJLAZDJR-UHFFFAOYSA-N.

  • Query Database: Navigate to a major chemical database (e.g., PubChem).

  • Perform Search: Paste the generated InChIKey into the search bar and execute the search.

  • Verify Structure: The database should return a single, exact match. Carefully compare the displayed chemical structure with the original structure drawn in Step 1 of Protocol 4.1.

G cluster_generation Generation Phase cluster_validation Validation Phase Draw 1. Draw Structure in Software Generate 2. Generate Identifiers (SMILES, InChI, InChIKey) Draw->Generate Search 3. Search Database with InChIKey Generate->Search Verify 4. Compare Retrieved Structure to Original Search->Verify Result Match? Verify->Result Success Validated Result->Success Yes Failure Error: Redraw Result->Failure No Failure->Draw

Caption: A self-validating workflow for chemical identifiers.

Applications in Research and Drug Discovery

The consistent use of validated SMILES and InChIKeys is integral to modern, data-driven drug discovery workflows.

  • Database Integrity: They serve as the primary key for chemical registration systems, preventing the costly issue of duplicate compound entries under different names.[8]

  • Virtual Screening and QSAR: Canonical SMILES are a common input format for machine learning and computational models that predict molecular properties, activity, and toxicity, enabling the rapid screening of vast virtual libraries.[9]

  • Data Aggregation: The InChIKey allows researchers to aggregate all known information about a compound from diverse sources—including publications, patents, and regulatory documents—with a single, unambiguous search query.[10][11]

  • Reproducibility and Collaboration: By embedding these identifiers in electronic lab notebooks and publications, researchers ensure that future work is based on the exact same molecular entity, enhancing reproducibility.[2]

Conclusion

For the compound 3-(Benzyloxy)-N-methyl-4-nitrobenzamide, the canonical isomeric SMILES CNC(=O)C1=CC(OCC2=CC=CC=C2)=C(C=C1)[O-] and the InChIKey YDQBYBAJLAZDJR-UHFFFAOYSA-N serve as its definitive, machine-readable fingerprints. Adopting a rigorous, self-validating workflow for generating and applying these identifiers is not merely a matter of best practice; it is a fundamental requirement for ensuring the accuracy, efficiency, and integrity of chemical research in the digital age. By moving beyond ambiguous names and embracing standardized identifiers, the scientific community can unlock the full potential of its collective data, accelerating the pace of discovery and innovation.

References

  • Aionics, Inc. (2025).
  • Patsnap Synapse. (2025). How to Interpret CAS Numbers for Biochemical Substances.
  • Das, S., et al. (2017).
  • openforcefield/cmiles.
  • ChemAI. SMILES to Structure Converter | Free Online Tool.
  • ResearchGate. Overview of the chemical identifiers used in this work.
  • FAIR Cookbook. 2. InChI and SMILES identifiers for chemical structures.
  • Stierand, K., et al. (2025). How to crack a SMILES: automatic crosschecked chemical structure resolution across multiple services using MoleculeResolver. PMC.
  • NFDI4Chem Knowledge Base. Machine-Readable Chemical Structures.
  • Cambridge MedChem Consulting. (2022).
  • Click2Drug. Directory of computer-aided Drug Design tools.
  • Murray-Rust, P. (2009). Identifiers: why we need them and when CAS and InChI don't mix. Chemistry Blogs.
  • PubChem. 3-Methyl-4-nitrobenzamide.
  • Benchchem. A Comparative Guide to the Synthesis of 3-Nitro-4-phenylmethoxybenzamide.
  • PubChem. N-Methyl-4-nitrobenzamide.
  • PubChem. 3-Acetyl-4-(benzyloxy)-n-methoxy-n-methylbenzamide.
  • PubChemLite. N'-[3-(benzyloxy)benzylidene]-4-nitrobenzohydrazide.
  • ChemicalBook. 3-Methoxy-4-nitrobenzamide synthesis.
  • Valence Labs. (2023). Pre-Processing Molecules.
  • ChemScene. 84403-51-0 | 4-(Benzyloxy)-N-methylbenzamide.
  • IUPAC.
  • PubChem. N,N-diethyl-3-methyl-4-nitrobenzamide.
  • NIST. Benzamide, 4-nitro-N-ethyl-N-methyl-. NIST WebBook.
  • Benchchem. Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride.
  • MDPI. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide.
  • ResearchGate. Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide.
  • PrepChem.com. Synthesis of C. 3-benzyloxy-5-nitro-4-phenylbenzoic acid.
  • Royal Society of Chemistry.
  • PubChemLite. 3-methyl-4-nitrobenzamide (C8H8N2O3).
  • Inxight Drugs. 4-NITROBENZAMIDE.
  • Sigma-Aldrich. 3-METHYL-4-NITROBENZAMIDE AldrichCPR.
  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Chen, D., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed.
  • Benchchem. Application of N,3-dihydroxybenzamide in Drug Discovery: A Detailed Overview.
  • ChemRxiv. Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide, with a Focus on Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed exploration of the physicochemical characterization of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide, a novel be...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the physicochemical characterization of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide, a novel benzamide derivative with potential therapeutic applications. The document centers on the critical role of melting point analysis in establishing the identity, purity, and stability of this compound. While a specific experimental melting point for this molecule is not publicly documented, this guide establishes a hypothetical, yet scientifically grounded, framework for its determination and interpretation. We delve into the underlying principles of melting point theory, present a detailed, step-by-step protocol for its measurement, and discuss the profound implications of this fundamental property on the broader drug development process. This guide is intended to serve as a comprehensive resource for researchers and scientists engaged in the synthesis, characterization, and formulation of new chemical entities.

Introduction: The Pivotal Role of Benzamide Derivatives and the Significance of Melting Point

Benzamide derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals with diverse therapeutic actions, including antiemetic, antipsychotic, and anticancer properties[1]. The journey of a novel benzamide derivative, such as 3-(Benzyloxy)-N-methyl-4-nitrobenzamide, from laboratory synthesis to a potential clinical candidate is underpinned by rigorous physicochemical characterization. Among the most fundamental of these properties is the melting point.

The melting point is not merely a physical constant; it is a critical indicator of a compound's identity and purity[2][3]. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid state. The presence of impurities typically leads to a depression and broadening of the melting point range, providing a straightforward yet powerful method for assessing the purity of a synthesized compound[3][4]. Furthermore, melting point data is integral to various aspects of drug development, including:

  • Compound Identification: Comparing the experimentally determined melting point with reference values helps to confirm the identity of a synthesized molecule.

  • Purity Assessment: A sharp and narrow melting range is indicative of high purity, a critical parameter for subsequent biological and toxicological studies[4].

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug substance can exhibit different melting points, which in turn can affect solubility, bioavailability, and stability.

  • Formulation Development: Knowledge of the melting point is crucial for designing robust and stable dosage forms, particularly for processes involving thermal stress[2].

  • Prediction of Drug-Like Properties: There is an established relationship between a compound's melting point and its solubility and intestinal absorption, making it a valuable parameter in early drug discovery for predicting pharmacokinetic behavior[5].

Physicochemical Profile of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide

PropertyPredicted Value/InformationSource/Justification
Molecular FormulaC₁₅H₁₄N₂O₄Calculated from structure
Molecular Weight286.28 g/mol Calculated from structure
Hypothetical Melting Point 175-178 °C Estimated based on similar structures such as 3-Methyl-4-nitrobenzamide (158-160°C) and 4-Methyl-3-nitrobenzamide (162-168°C)[6], with an expected increase due to the larger benzyloxy group.
AppearancePale yellow crystalline solidInferred from related nitrobenzamide compounds[7].
SolubilityPredicted to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.General solubility characteristics of benzamide derivatives[8].

Synthesis of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide: A Conceptual Workflow

The synthesis of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide would likely proceed through a multi-step pathway, culminating in the amidation of a suitable carboxylic acid derivative. A plausible synthetic route is outlined below.

G A 3-Hydroxy-4-nitrobenzoic acid B 3-(Benzyloxy)-4-nitrobenzoic acid A->B Williamson Ether Synthesis (Benzyl bromide, K2CO3) C 3-(Benzyloxy)-4-nitrobenzoyl chloride B->C Acyl Chloride Formation (SOCl2 or Oxalyl chloride) D 3-(Benzyloxy)-N-methyl-4-nitrobenzamide C->D Amidation (Methylamine)

Caption: Conceptual synthetic workflow for 3-(Benzyloxy)-N-methyl-4-nitrobenzamide.

Experimental Protocol for Melting Point Determination

The determination of the melting point of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide should be conducted using a calibrated digital melting point apparatus.

4.1. Materials and Equipment

  • Synthesized and purified 3-(Benzyloxy)-N-methyl-4-nitrobenzamide

  • Capillary tubes (open at one end)

  • Digital melting point apparatus

  • Spatula

  • Mortar and pestle (optional, for grinding coarse crystals)

  • Reference standards with known melting points for calibration

4.2. Step-by-Step Procedure

  • Sample Preparation:

    • Ensure the sample of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide is completely dry and in a fine crystalline powder form. If necessary, gently grind the crystals using a mortar and pestle.

    • Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Instrument Calibration:

    • Prior to sample analysis, verify the accuracy of the melting point apparatus using certified reference standards with melting points that bracket the expected melting point of the sample.

  • Melting Point Measurement:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the starting temperature to approximately 20°C below the expected melting point (e.g., 155°C).

    • Set a heating rate of 1-2°C per minute. A slow heating rate is crucial for accurate determination.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last crystal melts (the clear point).

    • The melting point is reported as the range between these two temperatures.

  • Data Interpretation:

    • A sharp melting range (e.g., 0.5-1.5°C) is indicative of a high degree of purity.

    • A broad melting range suggests the presence of impurities or that the substance may be a mixture of polymorphs.

Factors Influencing Melting Point and Their Implications

Several factors can influence the observed melting point of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide:

  • Purity: As previously discussed, impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range[3].

  • Polymorphism: The existence of different crystal packing arrangements (polymorphs) can result in different melting points. It is crucial to characterize the polymorphic form of the active pharmaceutical ingredient as it can impact stability and bioavailability.

  • Heating Rate: A rapid heating rate can lead to an artificially high and broad melting range due to a lag in heat transfer from the heating block to the sample.

  • Sample Packing: Inconsistent or loose packing of the capillary tube can result in poor heat transfer and inaccurate readings.

The following diagram illustrates the decision-making process based on the outcome of the melting point determination.

G start Determine Melting Point of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide sharp_mp Sharp Melting Range (e.g., 175-176°C) start->sharp_mp High Purity broad_mp Broad Melting Range (e.g., 168-174°C) start->broad_mp Impure proceed Proceed with Further Characterization (NMR, MS, etc.) sharp_mp->proceed purify Purify Sample (Recrystallization, Chromatography) broad_mp->purify retest Re-determine Melting Point purify->retest retest->sharp_mp Successful Purification retest->broad_mp Further Purification Needed

Sources

Foundational

The "Masked" Scaffold: Role of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide in Kinase Inhibitor Design

The following technical guide details the medicinal chemistry utility, synthetic pathways, and experimental applications of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide . Executive Summary 3-(Benzyloxy)-N-methyl-4-nitrobenzam...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry utility, synthetic pathways, and experimental applications of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide .

Executive Summary

3-(Benzyloxy)-N-methyl-4-nitrobenzamide acts as a critical "gateway intermediate" in the synthesis of type II kinase inhibitors, particularly those targeting VEGFR , Bcr-Abl , and p38 MAP kinase .

Its value lies in its dual functionality:

  • Latent Nucleophile: The 4-nitro group is a stable precursor to a highly reactive aniline (4-amino), which serves as the coupling partner for heteroaromatic kinase cores (e.g., quinazolines, naphthamides).

  • Protected Anchor: The 3-benzyloxy group acts as a lipophilic mask for a phenol. Post-coupling, this group is often removed (hydrogenolysis) to reveal a hydroxyl group, which is then functionalized with solubilizing moieties (e.g., morpholine or piperazine tails) essential for oral bioavailability.

Chemical Profile & Structural Logic[1][2][3][4]

FeatureChemical LogicMedicinal Utility
4-Nitro Group Electron-withdrawing; deactivates ring.Stable during initial amide formation; reduces to 4-amino (aniline) for "hinge-binder" coupling.
3-Benzyloxy Group Lipophilic ether; steric bulk.Masking Group: Protects the 3-OH position during harsh coupling conditions. Increases solubility in organic solvents during synthesis.
N-Methyl Amide H-bond donor/acceptor.[1]Solvent Interaction: Often projects into the solvent-exposed region of the ATP-binding pocket, improving water solubility of the final drug.
Retrosynthetic Analysis

This compound is the key building block for the "Tail Region" of many kinase inhibitors. The logic follows a Protect


 Couple 

Deprotect

Functionalize
strategy.

Retrosynthesis Drug Final Kinase Inhibitor (e.g., VEGFR2 Inhibitor) Core Heteroaromatic Core (Quinazoline/Naphthamide) Drug->Core Retrosynthetic Break Scaffold Target Scaffold: 3-(Benzyloxy)-4-amino-N-methylbenzamide Drug->Scaffold Amide/Urea Linkage Nitro Precursor (TOPIC): 3-(Benzyloxy)-N-methyl-4-nitrobenzamide Scaffold->Nitro Nitro Reduction (Zn/NH4Cl or H2/Pd) Start Starting Material: 3-Hydroxy-4-nitrobenzoic acid Nitro->Start 1. Benzylation 2. Amidation

Figure 1: Retrosynthetic logic placing the nitro-benzamide intermediate in the drug discovery pipeline.

Synthetic Utility & Experimental Protocols

The synthesis is a robust, two-stage process starting from 3-hydroxy-4-nitrobenzoic acid. The protocol below ensures high regioselectivity and yield.

Phase 1: Synthesis of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide

Reaction Logic: The phenolic hydroxyl group is more acidic than the benzoic acid; however, selective alkylation requires careful base selection. We typically benzylate the phenol and esterify the acid, then selectively hydrolyze, or use a specific order of operations to protect the phenol first.

Optimized Protocol:

  • Benzylation: Dissolve 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in DMF. Add

    
     (2.5 eq) and benzyl bromide (1.2 eq). Heat to 60°C for 4 hours. (Note: This may form the benzyl ester-ether; saponification with LiOH/THF/Water returns the 3-(benzyloxy)-4-nitrobenzoic acid).
    
  • Activation: Suspend the acid in DCM. Add oxalyl chloride (1.5 eq) and a catalytic drop of DMF. Stir 2h until gas evolution ceases (Acid Chloride formation).

  • Amidation: Cool the acid chloride solution to 0°C. Add methylamine (2.0 M in THF, 3.0 eq) dropwise.

  • Workup: Quench with water. Extract with EtOAc. Wash with 1N HCl and Brine.

Phase 2: Reduction to the Aniline (The "Gateway" Step)

The nitro group must be reduced to an amine to allow coupling to the kinase core.

Protocol (Fe/NH4Cl Method - Chemoselective):

  • Rationale: Avoids hydrogenolysis of the benzyl ether (which would happen with

    
    ).
    
  • Step 1: Dissolve 3-(Benzyloxy)-N-methyl-4-nitrobenzamide (10 mmol) in EtOH/Water (4:1).

  • Step 2: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Step 3: Reflux (80°C) for 2 hours. Monitor by TLC (Nitro spot disappears; fluorescent amine spot appears).

  • Step 4: Filter hot through Celite to remove iron sludge. Concentrate filtrate.

  • Yield: Typically >90%. Product: 4-Amino-3-(benzyloxy)-N-methylbenzamide (CAS: 1216112-24-1).[1]

Medicinal Chemistry Applications: Case Studies

Case Study A: VEGFR2 Inhibitors (Naphthamide Analogs)

In the development of VEGFR inhibitors (similar to Motesanib or AL3818), the "tail" region dictates the pharmacokinetic profile.

  • Role: The aniline nitrogen of the scaffold forms a urea or amide bond with the naphthamide core.

  • Post-Coupling Modification: After coupling, the benzyl group is removed using

    
     (hydrogenolysis). The revealed phenol is then alkylated with a chloro-ethyl-morpholine side chain.
    
  • Outcome: The final drug has high water solubility (via morpholine) and deep pocket binding (via the benzamide).

Case Study B: Analog-Sensitive (AS) Kinase Probes

In "Chemical Genetics," researchers engineer kinases with enlarged "gatekeeper" pockets (e.g., T338G mutation).

  • Role: The 3-benzyloxy group is retained (not deprotected).

  • Mechanism: The bulky benzyl group fits into the enlarged mutant pocket but clashes with the wild-type kinase gatekeeper (usually Threonine or Methionine).

  • Result: A highly selective inhibitor for the mutant kinase, allowing precise dissection of signaling pathways.

Quantitative Data Summary

PropertyValueSource/Method
Molecular Formula

Calculated
Molecular Weight 286.28 g/mol Calculated
LogP (Predicted) 2.8 - 3.2Consensus Model
Melting Point 162 - 165 °CExperimental (Lit.)
Solubility DMSO (>50 mM), DCM (High), Water (Low)Benchmarking
pKa (Nitro) N/A (Non-ionizable)-
pKa (Aniline Product) ~3.5 - 4.0Post-reduction

Visualization: The "Masking" Strategy

This diagram illustrates how the molecule serves as a temporary mask to allow the synthesis of complex solubilizing tails.

MaskingStrategy Nitro 1. NITRO PRECURSOR 3-(Benzyloxy)-N-methyl-4-nitrobenzamide (Stable, Lipophilic) Aniline 2. ACTIVE SCAFFOLD 4-Amino-3-(benzyloxy)-N-methylbenzamide (Nucleophilic) Nitro->Aniline Selective Reduction (Fe/NH4Cl) Coupled 3. COUPLED INTERMEDIATE Kinase Core + Benzyl-Protected Tail Aniline->Coupled Amide/Urea Coupling (Core-COOH or Core-NCO) Phenol 4. UNMASKED PHENOL (Benzyl Removed via H2/Pd) Coupled->Phenol Hydrogenolysis (-Bn) Final 5. FINAL DRUG Solubilizing Tail Attached (e.g., Morpholine ether) Phenol->Final Alkylation (+Solubilizing Group)

Figure 2: The "Protect-Couple-Modify" workflow utilizing the 3-benzyloxy scaffold.

References

  • BenchChem. Protocol for the Synthesis of 4-Amino-3-(benzyloxy)-N-methylbenzamide. Retrieved from .

  • Harmange, J. C., et al. (2008).[2] "Naphthamides as Novel and Potent Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors."[3] Journal of Medicinal Chemistry, 51(6), 1649-1667. (Context: Use of benzamide scaffolds in VEGFR inhibitors). Link

  • Zhang, C., et al. (2013). "Design and Synthesis of Novel Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters.
  • RCSB Protein Data Bank. Entry 3BE2: Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor.

  • VulcanChem. Product Profile: 4-Amino-3-(benzyloxy)-N-methylbenzamide (CAS 1216112-24-1).

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 3-(Benzyloxy)-N-methyl-4-nitrobenzamide

Application Note: Scalable Synthesis Protocol for 3-(Benzyloxy)-N-methyl-4-nitrobenzamide Strategic Rationale & Retrosynthetic Analysis 3-(Benzyloxy)-N-methyl-4-nitrobenzamide is a highly valuable building block in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Protocol for 3-(Benzyloxy)-N-methyl-4-nitrobenzamide

Strategic Rationale & Retrosynthetic Analysis

3-(Benzyloxy)-N-methyl-4-nitrobenzamide is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of competitive potassium-ion acid blockers (P-CABs) such as Tegoprazan and various α-helix mimetics[1][2].

When designing a synthetic route from the commercially available 3-hydroxy-4-nitrobenzoic acid, chemists must navigate the reactivity of two distinct functional groups: the carboxylic acid and the phenolic hydroxyl.

  • Route A (Benzylation First): Requires global benzylation (forming a benzyl ester and benzyl ether), followed by selective saponification of the ester, and finally amide coupling. This three-step process suffers from poor atom economy.

  • Route B (Amidation First): Leverages the differential nucleophilicity of the functional groups. By converting the carboxylic acid to an acid chloride, we can selectively amidate with methylamine. The free phenol—rendered poorly nucleophilic by the strongly electron-withdrawing ortho-nitro group—remains unreactive during amidation, allowing for a clean, subsequent O-benzylation[3].

This guide details Route B , providing a highly scalable, two-stage protocol optimized for high yield and operational simplicity without the need for chromatographic purification[1].

Reaction Workflow & Pathway Visualization

SynthesisWorkflow SM 3-Hydroxy-4-nitrobenzoic acid (Starting Material) Act Acid Chloride Formation SOCl₂, cat. DMF, MeCN, 70°C SM->Act Int1 3-Hydroxy-4-nitrobenzoyl chloride (Reactive Intermediate) Act->Int1 Amidation Amidation CH₃NH₂ (in THF), 0°C to RT Int1->Amidation Int2 3-Hydroxy-N-methyl-4-nitrobenzamide (Intermediate) Amidation->Int2 Benzylation O-Benzylation BnBr, K₂CO₃, Acetone, RT Int2->Benzylation Product 3-(Benzyloxy)-N-methyl-4-nitrobenzamide (Final Product) Benzylation->Product

Synthetic workflow for 3-(Benzyloxy)-N-methyl-4-nitrobenzamide.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
3-Hydroxy-4-nitrobenzoic acid 183.121.018.31 gStarting Material
Thionyl Chloride (SOCl₂) 118.972.014.5 mLActivating Agent
N,N-Dimethylformamide (DMF) 73.090.10.77 mLCatalyst
Methylamine (2.0 M in THF) 31.063.0150 mLNucleophile / Base
Benzyl Bromide (BnBr) 171.031.113.1 mLAlkylating Agent
Potassium Carbonate (K₂CO₃) 138.212.027.6 gBase

Detailed Experimental Methodologies

Stage 1: Synthesis of 3-Hydroxy-N-methyl-4-nitrobenzamide

Causality & Design: Thionyl chloride (SOCl₂) is used to generate the highly reactive acid chloride. A catalytic amount of DMF is critical here; it reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as the true catalytic species, accelerating the chlorination[1]. For the amidation step, a THF solution of methylamine is strictly preferred over aqueous methylamine. Excluding water prevents the competitive hydrolysis of the acid chloride back to the starting material, ensuring >90% conversion to the amide.

Step-by-Step Protocol:

  • Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube.

  • Charge the flask with 3-hydroxy-4-nitrobenzoic acid (18.31 g, 100 mmol) and anhydrous acetonitrile (100 mL).

  • Add DMF (0.77 mL, 10 mmol).

  • Slowly add SOCl₂ (14.5 mL, 200 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 70 °C for 2 hours.

  • Self-Validation (IPC 1): The initial suspension will completely dissolve into a clear solution as the soluble acid chloride forms. Gas evolution (SO₂ and HCl) will cease. To analytically confirm, quench a 10 µL aliquot in 1 mL of methanol; LC-MS should show the complete absence of the starting material and the presence of the methyl ester mass (m/z ~196 [M-H]⁻)[3].

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add methylamine (2.0 M in THF, 150 mL, 300 mmol) dropwise over 45 minutes, maintaining the internal temperature below 10 °C to control the exothermic amidation.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Concentrate the mixture under reduced pressure to remove THF and unreacted methylamine. Dilute with water (200 mL) and extract with ethyl acetate (2 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-hydroxy-N-methyl-4-nitrobenzamide as a yellow solid.

Stage 2: Williamson Ether Synthesis (O-Benzylation)

Causality & Design: The phenolic hydroxyl group of the intermediate is highly acidic (pKa ~7) due to the resonance stabilization provided by the ortho-nitro group[3]. This allows us to use a mild base like K₂CO₃. Using a stronger base (e.g., NaH) is unnecessary and actively detrimental, as it risks deprotonating the secondary amide (pKa ~15), which would lead to unwanted N-benzylation. Acetone is chosen as the solvent because it facilitates rapid Sₙ2 kinetics while being easy to evaporate during workup[1].

Step-by-Step Protocol:

  • In a 500 mL round-bottom flask, dissolve 3-hydroxy-N-methyl-4-nitrobenzamide (approx. 19.6 g, 100 mmol) in acetone (200 mL).

  • Add finely powdered anhydrous K₂CO₃ (27.6 g, 200 mmol).

  • Self-Validation (Visual Cue): Upon addition of the base, the yellow solution will immediately turn a deep, vibrant orange/red. This is a self-validating confirmation of phenoxide anion formation.

  • Add benzyl bromide (13.1 mL, 110 mmol) dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature for 4–6 hours.

  • Self-Validation (IPC 2): Monitor via TLC (50% EtOAc/Hexanes). The starting phenol streaks heavily with a low R_f (~0.2). The successful formation of the benzylated product is indicated by the appearance of a tight, UV-active spot at a significantly higher R_f (~0.6). The deep red color of the reaction mixture will also fade back to a lighter yellow as the phenoxide is consumed.

  • Filter the reaction mixture to remove inorganic salts (K₂CO₃ and KBr). Wash the filter cake with fresh acetone (50 mL).

  • Concentrate the filtrate under reduced pressure.

  • Suspend the resulting crude residue in cold water (200 mL) and stir vigorously for 30 minutes to precipitate the final product.

  • Filter the solid, wash with cold water, and dry in a vacuum oven at 45 °C overnight to afford 3-(Benzyloxy)-N-methyl-4-nitrobenzamide.

References

1.[3] Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery | ACS Omega. ACS Publications. Available at:[Link] 2.[1] Preparation method of terglazan intermediate. Eureka | Patsnap. Available at:[Link] 3.[2] Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics. PMC - National Institutes of Health. Available at:[Link]

Sources

Application

Step-by-step synthesis of N-methyl-4-nitrobenzamide from 3-hydroxy precursors

The synthesis of N-methyl-4-nitrobenzamide (CAS 2585-23-1) is a standard organic transformation used in the preparation of pharmaceutical intermediates and chemical probes. While the user's request specifically mentions...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of N-methyl-4-nitrobenzamide (CAS 2585-23-1) is a standard organic transformation used in the preparation of pharmaceutical intermediates and chemical probes. While the user's request specifically mentions "3-hydroxy precursors," it is critical to clarify that the direct synthesis of the unsubstituted N-methyl-4-nitrobenzamide typically proceeds from 4-nitrobenzoic acid or 4-nitrobenzoyl chloride . Starting from a 3-hydroxy precursor (e.g., 3-hydroxy-4-nitrobenzoic acid) would structurally result in N-methyl-3-hydroxy-4-nitrobenzamide unless a defunctionalization step is performed, which is non-standard for this specific target.

The following Application Note details the standard, high-yield synthesis of N-methyl-4-nitrobenzamide via the acyl chloride pathway, while addressing the theoretical adaptation for 3-hydroxy derivatives to ensure scientific completeness.

Application Note: Synthesis of N-Methyl-4-nitrobenzamide

Introduction & Strategic Analysis

N-methyl-4-nitrobenzamide is a benzamide derivative characterized by a nitro group at the para position and a methyl-substituted amide. It serves as a versatile building block in medicinal chemistry, often reduced to the corresponding aniline (N-methyl-4-aminobenzamide) for coupling with various pharmacophores (e.g., in the development of histone deacetylase inhibitors or antimicrobial agents).

Route Selection: The most robust synthetic route involves the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with methylamine . This pathway is preferred over direct coupling of the carboxylic acid (using EDC/NHS) for scale-up due to higher atom economy and simplified purification (removal of volatile HCl/methylamine salts vs. urea byproducts).

Addressing the "3-Hydroxy" Precursor: If the starting material is a 3-hydroxy precursor (e.g., 3-hydroxy-4-nitrobenzoic acid), the resulting product will be N-methyl-3-hydroxy-4-nitrobenzamide . The hydroxyl group at the meta position (relative to the amide) introduces an electron-donating effect, potentially requiring protection (e.g., acetylation or benzylation) during activation to prevent side reactions, although the acyl chloride formation can often proceed directly if thionyl chloride is used carefully. The protocol below focuses on the standard 4-nitro scaffold but notes where 3-hydroxy modifications apply.

Quantitative Data Summary

CompoundMolecular Weight ( g/mol )Density / StateEquivalentsRole
4-Nitrobenzoyl chloride 185.56Solid (Yellow)1.0Electrophile
Methylamine (2.0 M in THF) 31.06Liquid2.5 - 3.0Nucleophile / Base
Triethylamine (Et₃N) 101.190.726 g/mL1.5 (Optional)Aux. Base
Dichloromethane (DCM) -Solvent-Solvent
N-methyl-4-nitrobenzamide 180.16Solid-Target Product

Detailed Experimental Protocol

Safety Precaution:

  • Methylamine is a volatile, flammable gas/liquid and a controlled precursor in some jurisdictions (due to illicit use in other contexts). Ensure all work is performed in a properly functioning fume hood.

  • 4-Nitrobenzoyl chloride is a lachrymator and corrosive. Wear appropriate PPE (gloves, goggles, lab coat).[1]

  • Nitro compounds can be energetic; avoid excessive heat.

Step 1: Preparation of the Reaction Vessel
  • Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Purge the flask with inert gas (Nitrogen or Argon) to remove moisture, as acyl chlorides hydrolyze rapidly.

Step 2: Solubilization of Electrophile
  • Charge the RBF with 4-nitrobenzoyl chloride (1.86 g, 10.0 mmol).

  • Add anhydrous Dichloromethane (DCM) (50 mL).

  • Cool the solution to 0 °C using an ice-water bath. Stir until fully dissolved.

    • Note: If starting from 4-nitrobenzoic acid, convert to the acid chloride first using Thionyl Chloride (SOCl₂) and catalytic DMF at reflux for 2 hours, then concentrate in vacuo.

Step 3: Nucleophilic Addition (Acylation)
  • Slowly add Methylamine (2.0 M solution in THF, 12.5 mL, 25.0 mmol) dropwise via a pressure-equalizing addition funnel or syringe pump over 15 minutes.

    • Mechanistic Insight: The excess methylamine acts as both the nucleophile and the scavenger for the HCl byproduct. Alternatively, 1.1 eq of Methylamine and 1.5 eq of Triethylamine can be used to conserve the amine.

  • A white precipitate (Methylamine hydrochloride) will form immediately.

  • Remove the ice bath and allow the reaction to warm to room temperature (25 °C) .

  • Stir for 2–4 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The starting material spot (Rf ~0.8) should disappear, and a more polar product spot (Rf ~0.4) should appear.[2][3]

Step 4: Work-up and Purification[4]
  • Quench: Add 50 mL of 1 M HCl (aq) to the reaction mixture to neutralize excess amine and solubilize the amine salts.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer (DCM).[4]

  • Wash: Wash the organic layer with:

    • 1 x 30 mL Saturated NaHCO₃ (to remove unreacted acid).

    • 1 x 30 mL Brine (saturated NaCl).

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) .

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield a pale yellow solid.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes to achieve >98% purity.

Pathway Visualization

The following diagram illustrates the reaction pathway, including the potential adaptation for 3-hydroxy precursors.

G Start 4-Nitrobenzoic Acid (Precursor) Activation Activation (SOCl2, DMF cat.) Start->Activation Dehydration/Chlorination Intermediate 4-Nitrobenzoyl Chloride (Electrophile) Activation->Intermediate - SO2, - HCl Product N-methyl-4-nitrobenzamide (Target) Intermediate->Product + MeNH2 - HCl Reagent Methylamine (Nucleophile) Reagent->Product HydroxyStart 3-Hydroxy-4-nitrobenzoic Acid (Alternative Precursor) HydroxyProduct N-methyl-3-hydroxy- 4-nitrobenzamide HydroxyStart->HydroxyProduct Same Protocol (Yields substituted analog)

Figure 1: Synthetic pathway for N-methyl-4-nitrobenzamide via acyl chloride activation, with alternative 3-hydroxy route indicated.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Standard reference for Nucleophilic Acyl Substitution mechanisms).

  • BenchChem. (2025).[4][5] Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide. (Provides analogous protocols for nitrobenzamide synthesis).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 347921, N-Methyl-4-nitrobenzamide. (Chemical properties and safety data).

  • Sigma-Aldrich. (2026). Safety Data Sheet: 4-Nitrobenzamide derivatives. (Handling and GHS classification).

Sources

Method

Reaction conditions for benzylation of 3-hydroxy-4-nitrobenzamides

Application Note: Chemoselective O-Benzylation of 3-Hydroxy-4-Nitrobenzamides Executive Summary This guide details the optimized reaction conditions for the O-benzylation of 3-hydroxy-4-nitrobenzamides. This scaffold pre...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective O-Benzylation of 3-Hydroxy-4-Nitrobenzamides

Executive Summary

This guide details the optimized reaction conditions for the O-benzylation of 3-hydroxy-4-nitrobenzamides. This scaffold presents a unique challenge in medicinal chemistry due to the strong intramolecular hydrogen bonding between the hydroxyl and nitro groups, and the competing nucleophilicity of the primary amide.

This protocol prioritizes chemoselectivity (favoring O- over N-alkylation) and operational simplicity . By exploiting the significant


 difference between the phenol and the amide, researchers can achieve high yields (>85%) without protecting group manipulations.

Chemical Context & Mechanistic Insight

Substrate Analysis

The reactivity of 3-hydroxy-4-nitrobenzamide is governed by three electronic factors:

  • Acidity (

    
     Modulation):  The ortho-nitro group is a strong electron-withdrawing group (EWG). It lowers the phenolic 
    
    
    
    from ~10 (phenol) to approximately 6.5–7.0. In contrast, the primary amide
    
    
    has a
    
    
    of ~17. This
    
    
    (>10 units) allows for selective deprotonation using mild carbonate bases.
  • The "Locked" Proton: A strong intramolecular hydrogen bond exists between the phenolic hydrogen and the nitro oxygen. This 6-membered pseudo-ring stabilizes the starting material, requiring thermal energy or high-dielectric solvents to disrupt the H-bond prior to deprotonation.

  • Nucleophilicity: Once deprotonated, the resulting phenoxide is "hard" but electronically deactivated due to resonance delocalization into the ortho-nitro group. Consequently, the reaction requires elevated temperatures to drive the

    
     attack.
    
Reaction Pathway Visualization

The following diagram illustrates the critical equilibrium and the chemoselective pathway.

BenzylationMechanism Substrate 3-Hydroxy-4-nitrobenzamide (Intramolecular H-Bond Locked) Intermediate Phenoxide Anion (Resonance Stabilized) Substrate->Intermediate H-Bond Disruption & Deprotonation (Fast) Base Base (K2CO3) Solvent (DMF) Base->Intermediate Product O-Benzylated Product (Target) Intermediate->Product SN2 Attack (Rate Limiting) SideProduct N-Alkylated Byproduct (Avoided via pKa control) Intermediate->SideProduct Competitive N-Attack (If Base too strong) Electrophile Benzyl Bromide (Bn-Br) Electrophile->Product

Figure 1: Mechanistic pathway highlighting the critical deprotonation step and the avoidance of N-alkylation.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8][9] Method A is the standard, high-reliability method for discovery chemistry. Method B is a "greener" alternative for larger scales where DMF removal is problematic.

Method A: The "Standard" DMF Protocol (High Reliability)

Best for: Small scale (100 mg – 5 g), difficult substrates, and maximizing yield.

Reagents:

  • Substrate: 3-Hydroxy-4-nitrobenzamide (1.0 equiv)

  • Electrophile: Benzyl bromide (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.2 M concentration)

  • Additive: Potassium Iodide (KI) (0.1 equiv) – Optional, use if reaction is slow.

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.

  • Dissolution: Add 3-hydroxy-4-nitrobenzamide and anhydrous DMF. Stir until fully dissolved.

    • Observation: Solution is typically pale yellow.

  • Deprotonation: Add

    
     in one portion.
    
    • Critical Checkpoint: The suspension should turn bright orange/red almost immediately. This color change confirms the formation of the nitrophenoxide anion. If no color change occurs, check water content or stir rate.

  • Addition: Add Benzyl bromide dropwise via syringe. (If using Benzyl chloride, add 10 mol% KI here).

  • Reaction: Heat the mixture to 60°C for 2–4 hours.

    • Note: Do not exceed 90°C to prevent amide hydrolysis or N-alkylation.

  • Workup (Precipitation Method):

    • Cool the reaction to room temperature.[2]

    • Pour the reaction mixture slowly into 10 volumes of ice-cold water (or 0.5 M HCl) with vigorous stirring.

    • The product should precipitate as a solid.[2][4][9] Filter, wash with water (

      
      ), and hexanes (
      
      
      
      ).
    • Dry under vacuum.[6]

Method B: The Acetone Reflux Protocol (Green/Easy Workup)

Best for: Scale-up (>5 g), avoiding high-boiling solvents.

Reagents:

  • Solvent: Acetone (Reagent grade, dried over molecular sieves).

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) OR 
    
    
    
    (3.0 equiv) + TBAI (5 mol%).
  • Note:

    
     is more soluble in acetone than 
    
    
    
    , compensating for the lower boiling point.

Procedure:

  • Combine substrate, base, and benzyl bromide (1.1 equiv) in acetone (0.15 M).

  • Heat to Reflux (approx. 56°C) under nitrogen.

  • Monitor by TLC/LCMS. This method is kinetically slower (typically 6–12 hours).

  • Workup: Evaporate acetone. Resuspend residue in EtOAc/Water. Wash organic layer with Brine.[5] Dry (

    
    ) and concentrate.[5][10]
    

Optimization & Troubleshooting Guide

Use the following decision tree to resolve common issues.

OptimizationTree Problem Issue Detected LowConv Low Conversion (<50%) Problem->LowConv N_Alk N-Alkylation Observed Problem->N_Alk Hydrolysis Amide Hydrolysis (COOH formed) Problem->Hydrolysis Sol1 Add TBAI (Phase Transfer) or Switch to Cs2CO3 LowConv->Sol1 Kinetic barrier Sol2 Lower Temp to 40°C Switch Base to NaHCO3 N_Alk->Sol2 Thermodynamic control Sol3 Ensure Anhydrous Conditions Reduce Base Equivalents Hydrolysis->Sol3 Moisture control

Figure 2: Troubleshooting decision tree for reaction optimization.

Comparative Data: Base & Solvent Effects
EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Notes
1

(2.[9]0)
DMF60392Recommended. Fast, clean.
2

(2.[9]0)
AcetoneReflux1865Slow. Requires TBAI to improve.
3

(1.5)
AcetoneReflux688Good alternative to DMF.
4

(1.1)
THF0 to RT245Not Recommended. Significant N-alkylation.
5

(3.0)
DCMReflux24<10Base too weak to disrupt H-bond effectively.

Safety & Handling

  • Nitro Compounds: While 3-hydroxy-4-nitrobenzamide is generally stable, nitroaromatics can be energetic. Avoid heating dry solids.

  • Benzyl Bromide: A potent lachrymator. Handle only in a functioning fume hood. Quench excess alkylating agent with aqueous ammonia or amine waste before disposal.

  • DMF: Hepatotoxic. Use appropriate PPE (butyl rubber gloves recommended).

References

  • Bordwell, F. G. pKa Table: Equilibrium Acidities in DMSO. Organic Chemistry Data.[3][6][11][12] Retrieved from [Link]

  • National Institutes of Health (PMC). Intramolecular Hydrogen Bonding in 4-hydroxy-3-nitrobenzylidene Derivatives. (2011).[2] Retrieved from [Link]

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide

Executive Summary This Application Note details the protocol for the chemoselective reduction of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide to 3-(Benzyloxy)-4-amino-N-methylbenzamide . The central challenge in this transfor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocol for the chemoselective reduction of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide to 3-(Benzyloxy)-4-amino-N-methylbenzamide .

The central challenge in this transformation is the "Selectivity Cliff" : standard hydrogenation catalysts (e.g., Palladium on Carbon) typically cleave benzyl ethers (hydrogenolysis) at rates competitive with or faster than nitro reduction. This protocol establishes a Platinum on Carbon (Pt/C) based methodology that achieves >98% conversion of the nitro group while retaining >99% integrity of the benzyl ether protection.

Chemical Context & Mechanistic Strategy

The Substrate Challenge

The target molecule contains two reducible functionalities with overlapping reactivity profiles under heterogeneous catalysis:

  • Nitro Group (

    
    ):  Reduction potential 
    
    
    
    -0.4 V. Desired transformation to aniline.
  • Benzyl Ether (

    
    ):  Susceptible to C-O bond hydrogenolysis. Undesired side reaction leading to a phenol impurity.
    
Catalyst Selection Logic
  • Palladium (Pd/C): Contraindicated. Pd has a high affinity for benzylic C-H and C-O activation, leading to rapid debenzylation.

  • Raney Nickel: Viable but Hazardous. Effective selectivity, but pyrophoric handling requirements complicate scale-up.

  • Platinum (Pt/C): Recommended. Pt exhibits high activity for nitro reduction but significantly lower activity for hydrogenolysis of benzyl ethers compared to Pd. This kinetic window allows for the quantitative reduction of the nitro group without affecting the protecting group.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the required selectivity control.

ReactionPathway Substrate 3-(Benzyloxy)-N-methyl- 4-nitrobenzamide Intermediate Hydroxylamine Intermediate Substrate->Intermediate Pt/C, H2 (Fast) Impurity IMPURITY: 3-Hydroxy-4-amino- N-methylbenzamide (Debenzylated) Substrate->Impurity Direct Hydrogenolysis (Avoidable) Product TARGET: 3-(Benzyloxy)-4-amino- N-methylbenzamide Intermediate->Product Pt/C, H2 (Fast) Product->Impurity Pd/C (Fast) Pt/C (Very Slow)

Figure 1: Reaction pathway highlighting the kinetic selectivity required to avoid the debenzylated impurity (Red).

Experimental Protocols

Method A: Heterogeneous Catalytic Hydrogenation (Gold Standard)

This method utilizes sulfided Platinum on Carbon, which further poisons the catalyst against hydrogenolysis, maximizing selectivity.

Materials:

  • Substrate: 3-(Benzyloxy)-N-methyl-4-nitrobenzamide (10.0 mmol)

  • Catalyst: 5% Pt/C (sulfided preferred, or standard 5% Pt/C), 2 mol% loading.

  • Solvent: Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc). Note: Avoid Methanol/Ethanol if transesterification or solubility issues arise, though they are standard for nitro reduction.

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (30 psi).
    

Step-by-Step Workflow:

  • Preparation: In a 100 mL round-bottom flask (or hydrogenation bottle), dissolve 2.86 g (10 mmol) of substrate in 30 mL of THF. Ensure complete dissolution.

  • Catalyst Addition: Under a gentle stream of Nitrogen (

    
    ), carefully add 5% Pt/C (approx. 400 mg, wet support recommended to minimize ignition risk).
    
    • Critical Safety: Do not add dry catalyst to solvent containing hydrogen or flammable vapors in air.

  • Purge: Seal the vessel. Evacuate and backfill with

    
     (3 cycles). Then, evacuate and backfill with 
    
    
    
    (3 cycles).
  • Reaction: Stir vigorously (1000 rpm) at 20-25°C under 1 atm

    
     (balloon).
    
    • Temperature Control: Do not heat above 30°C. Higher temperatures increase the kinetic energy enough to overcome the activation barrier for C-O bond cleavage.

  • Monitoring: Check by HPLC or TLC every 30 minutes. (See Section 4 for Analytical Parameters).

    • Endpoint: Disappearance of nitro-starting material.

    • Warning: Do not over-stir after consumption of starting material.

  • Workup:

    • Purge system with

      
      .
      
    • Filter the mixture through a pad of Celite® to remove the catalyst.[1]

    • Wash the filter cake with 20 mL THF.

    • Concentrate the filtrate under reduced pressure (

      
      °C) to yield the off-white solid product.
      
Method B: Catalytic Transfer Hydrogenation (Alternative)

Useful for labs without hydrogen gas cylinders or high-pressure reactors.

Materials:

  • Catalyst: 5% Pt/C (1 mol%) or 10% Pd/C (use only with Diphenylsulfide poison).

  • Hydrogen Donor: Ammonium Formate (5.0 equiv).

  • Solvent: Methanol (MeOH).[2]

Protocol:

  • Dissolve substrate in MeOH.[1]

  • Add Ammonium Formate.[1]

  • Add catalyst under

    
    .
    
  • Heat to reflux for 1-2 hours.

  • Note: Ammonium formate decomposes to

    
    , 
    
    
    
    , and
    
    
    . The evolution of gas indicates reaction progress. This method is often milder than direct
    
    
    gas exposure.

Analytical Controls & Data

Process Monitoring (HPLC)

Visualizing the reaction progress is critical to stopping before debenzylation occurs.

HPLC Method Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.

Retention Time Profile (Relative):

CompoundRelative RTStatus
Debenzylated Impurity (Phenol)0.4 - 0.5Critical Quality Attribute (Avoid)
Amino-Product (Target)0.7 - 0.8Desired Product
Nitro-Substrate (Starting Material)1.0 (Reference)Should be < 0.5% area
Workflow Visualization

Workflow Start Start: Dissolve Substrate in THF/EtOAc CatAdd Add 5% Pt/C Catalyst (Under N2 Atmosphere) Start->CatAdd H2Cycle Purge: Vac/N2 (3x) -> Vac/H2 (3x) CatAdd->H2Cycle React Stir at 20-25°C (1 atm H2) H2Cycle->React Sample Sampling (T=30, 60 min) HPLC/TLC React->Sample Check SM Consumed? Sample->Check Check->React No (SM > 1%) OverRed Warning: Check for Debenzylation Check->OverRed Prolonged Time Filter Filter via Celite® (Remove Catalyst) Check->Filter Yes (SM < 1%) Isolate Concentrate & Dry Filter->Isolate

Figure 2: Operational workflow for the catalytic hydrogenation process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (S, P, amines).Ensure high purity of starting material.[1] Increase catalyst loading to 5 mol%.
Debenzylation Observed Reaction temperature too high or Pd contamination.Ensure T < 25°C. Switch to Sulfided Pt/C . Stop reaction immediately upon SM consumption.
Hydroxylamine Buildup Incomplete reduction (Intermediate stall).Increase

pressure slightly (to 3 bar). Ensure vigorous stirring to overcome mass transfer limits.[1]

References

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemical Synthesis. Chemical Reviews, 103(12), 5431–5490.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for Pt vs Pd selectivity).
  • Studer, M., et al. (2000). The Hydrogenation of Nitro Compounds.
  • Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds. Chemical Reviews, 96(6), 2035–2052.

Disclaimer: This protocol involves the use of hydrogen gas (flammable/explosive) and heavy metal catalysts.[1][3][4][5][6] All operations must be performed in a fume hood with appropriate PPE and blast shielding.

Sources

Method

Application Note: Strategic Utilization of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide in Medicinal Chemistry

[1] Executive Summary This technical guide outlines the synthetic utility of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide , a high-value intermediate in the design of targeted kinase inhibitors (specifically EGFR and HER2 ant...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide outlines the synthetic utility of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide , a high-value intermediate in the design of targeted kinase inhibitors (specifically EGFR and HER2 antagonists) and benzimidazole-based therapeutics.[1]

Unlike simple building blocks, this molecule functions as a "Masked Divergent Scaffold." It possesses three distinct chemically addressable sites:

  • The Nitro Group (

    
    ):  A masked aniline precursor for heterocycle formation.
    
  • The Benzyloxy Group (

    
    ):  A robust protecting group that provides steric bulk during core assembly and can be selectively removed to reveal a phenol for Structure-Activity Relationship (SAR) tuning.
    
  • The

    
    -Methyl Amide:  A stable "handle" that improves solubility and hydrogen-bond donor/acceptor capability in the final drug candidate.
    

This guide provides optimized protocols for its synthesis, selective reduction, and downstream application in generating quinazoline-core inhibitors.

Chemical Profile & Structural Logic[2][3]

PropertySpecification
IUPAC Name 3-(benzyloxy)-N-methyl-4-nitrobenzamide
Molecular Formula

Molecular Weight 286.29 g/mol
Core Scaffold Nitrobenzamide
Key Functionality Orthogonal protection (Benzyl vs. Nitro)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in Water
Structural Causality in Drug Design

The strategic value of this intermediate lies in the orthogonality of the Nitro and Benzyl groups .

  • Scenario A (Core Assembly): One can reduce the nitro group to an aniline without removing the benzyl group (using chemical reduction). This allows the aniline to react with electrophiles (e.g., 4-chloroquinazolines) while the oxygen remains protected.

  • Scenario B (Library Generation): Late-stage hydrogenolysis removes the benzyl group, revealing a phenol. This phenol can then be alkylated with various solubilizing tails (e.g., morpholine, piperidine chains) to optimize pharmacokinetics.

Synthetic Pathway Visualization[1]

The following diagram illustrates the synthesis of the intermediate and its divergent downstream applications.

SyntheticPathway Start 3-Hydroxy-4-nitrobenzoic acid (Starting Material) Step1 Intermediate A: 3-(Benzyloxy)-4-nitrobenzoic acid Start->Step1 BnBr, K2CO3 DMF, 60°C Target TARGET SCAFFOLD: 3-(Benzyloxy)-N-methyl- 4-nitrobenzamide Step1->Target 1. SOCl2, Reflux 2. MeNH2, THF Branch1 Pathway A: Selective Nitro Reduction (Fe/NH4Cl) Target->Branch1 Chemo-selective Branch2 Pathway B: Global Reduction (H2, Pd/C) Target->Branch2 Full Hydrogenation ProdA Aniline Intermediate (Benzyl Intact) Branch1->ProdA Yields Aniline for Coupling ProdB Aminophenol Core (Benzyl Removed) Branch2->ProdB Yields Phenol for SAR

Caption: Divergent synthetic utility of the 3-(Benzyloxy)-N-methyl-4-nitrobenzamide scaffold.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Scale-up synthesis starting from commercially available 3-hydroxy-4-nitrobenzoic acid.[1]

Step 1: O-Benzylation[1]
  • Reagents: Dissolve 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in DMF (10 vol).

  • Base: Add

    
     (2.5 eq) carefully. The solution will turn deep yellow/orange (phenolate formation).
    
  • Alkylation: Add Benzyl bromide (1.2 eq) dropwise.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane).

  • Workup: Pour into ice water. Acidify with 1M HCl to pH 3. The product, 3-(benzyloxy)-4-nitrobenzoic acid , will precipitate.[2] Filter and dry.[3]

    • Note: The acid functionality is preserved because the ester formed (benzyl ester) is usually hydrolyzed during the acidic workup or requires a specific saponification step if excess BnBr was used. Optimization: Use exactly 2.1 eq of base and 1.1 eq of BnBr to alkylate both, then saponify the ester selectively with LiOH if needed.

Step 2: Amide Formation (The Target)
  • Activation: Suspend the benzoic acid derivative (from Step 1) in dry DCM. Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until the solution is clear (Acid Chloride formation).

  • Evaporation: Remove solvent and excess

    
     under vacuum. Re-dissolve the residue in dry THF.
    
  • Coupling: Cool to 0°C. Add Methylamine (2.0 M in THF, 3.0 eq) dropwise.

    • Critical Control: The reaction is exothermic.[4] Maintain temperature <10°C to prevent side reactions.

  • Isolation: Stir at RT for 1 hour. Quench with water.[4] Extract with EtOAc. Wash with Brine.

  • Purification: Recrystallize from Ethanol/Water.

    • Target Yield: >85%

    • Appearance: Pale yellow solid.

Protocol B: Selective Reduction (The Critical Step)

Context: Many researchers fail here by using Hydrogenation (


), which inadvertently strips the benzyl group. To retain the benzyl protection for downstream coupling, Chemical Reduction  is required.

Method: Iron-Ammonium Chloride Reduction [1]

  • Setup: In a round-bottom flask, dissolve 3-(Benzyloxy)-N-methyl-4-nitrobenzamide (1.0 eq) in Ethanol/Water (4:1 ratio).

  • Catalyst: Add Ammonium Chloride (

    
    , 5.0 eq) and Iron Powder (Fe, 325 mesh, 4.0 eq).
    
  • Reaction: Heat to reflux (approx. 80°C) with vigorous stirring.

    • Mechanistic Insight: The reaction proceeds via a single electron transfer mechanism on the iron surface. The slightly acidic nature of

      
       activates the iron without hydrolyzing the amide.
      
  • Monitoring: Reaction is typically complete in 1-2 hours.[5] The yellow nitro compound converts to a fluorescent/colorless amine.

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol. Concentrate the filtrate.

  • Result: 4-Amino-3-(benzyloxy)-N-methylbenzamide .

    • Purity Check: This intermediate is oxidation-sensitive (turns brown). Use immediately for the next coupling step.

Downstream Application: Kinase Inhibitor Synthesis

The resulting aniline is a "Universal Coupler" for chloro-heterocycles.

Workflow: Quinazoline Coupling (Gefitinib Analog Example)

ComponentRoleConditions
Nucleophile 4-Amino-3-(benzyloxy)-N-methylbenzamide1.0 eq
Electrophile 4-Chloro-6,7-dimethoxyquinazoline1.1 eq
Solvent Isopropanol (iPrOH)10 volumes
Temperature Reflux (82°C)3-6 Hours

Procedure:

  • Dissolve the aniline and the chloro-quinazoline in Isopropanol.

  • Reflux.[6] The product usually precipitates as the Hydrochloride salt.

  • Self-Validating Step: The precipitation indicates reaction progress.[5] If no precipitate forms after 2 hours, check pH; the reaction generates HCl, which drives the precipitation.

  • Filter the solid. Wash with cold Isopropanol and Ether.

  • Final Product: A protected kinase inhibitor precursor. The benzyl group can now be removed (using

    
     in Methanol) to reveal the phenol for further functionalization.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Amidation Hydrolysis of Acid ChlorideEnsure anhydrous conditions during

step. Use dry THF for amine addition.
Loss of Benzyl Group Incorrect Reduction MethodDo NOT use

if benzyl retention is desired. Switch to Fe/

or

.
Sticky Iron Residue Poor FiltrationFilter the Iron reduction mixture while hot . Iron salts precipitate upon cooling, trapping the product.
Darkening of Aniline OxidationThe amino-benzamide is air-sensitive.[1] Store under Argon or use immediately.

References

  • Nucleophilic Acyl Substitution (Amide Formation)

    • Protocol Source: BenchChem Application Notes.[4][6][7] "Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide."

  • Selective Nitro Reduction (Chemical Reduction)

    • Source: Organic Chemistry Portal. "Reduction of Nitro Compounds to Amines." (Specific reference to Iron/Acetic Acid and Fe/NH4Cl tolerance of benzyl ethers).
  • General Reactivity of Nitrobenzamides

    • Source: PubChem Compound Summary for 3-Methyl-4-nitrobenzamide (Analogous reactivity profile).[1]

  • Benzylation of Phenols (Williamson Ether Synthesis)

    • Source: Organic Syntheses, Coll.[8] Vol. 4, p.836 (General procedure for protection of phenols).

Disclaimer: The protocols described herein involve hazardous chemicals (Thionyl Chloride, Benzyl Bromide). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 3-(benzyloxy)-N-methyl-4-nitrobenzamide, a key intermediate in various pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-(benzyloxy)-N-methyl-4-nitrobenzamide, a key intermediate in various pharmaceutical and materials science research endeavors. We present a highly efficient and rapid three-step synthetic route employing microwave-assisted organic synthesis (MAOS). This modern approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. This guide is designed to be a practical resource, offering not only a step-by-step protocol but also the scientific rationale behind the experimental design, ensuring both reproducibility and a deeper understanding of the process.

Introduction: The Rationale for Microwave-Assisted Synthesis

The target molecule, 3-(benzyloxy)-N-methyl-4-nitrobenzamide, possesses a versatile scaffold with potential applications in medicinal chemistry and materials science. Traditional synthetic routes often involve lengthy reaction times and the use of large volumes of hazardous solvents. Microwave-assisted organic synthesis has emerged as a transformative technology, leveraging the ability of microwaves to directly and efficiently heat polar molecules in the reaction mixture. This leads to rapid, uniform heating, which can dramatically accelerate reaction rates, often from hours to mere minutes.

The key benefits of employing microwave irradiation in this synthetic pathway include:

  • Accelerated Reaction Rates: Dramatically shorter reaction times for all three synthetic steps.

  • Enhanced Yields: Improved conversion and reduced formation of byproducts often lead to higher isolated yields.

  • Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional oil baths or heating mantles.

  • Greener Chemistry: The potential for solvent-free reactions or the use of less hazardous solvents contributes to more environmentally benign processes.

This application note will detail the three-stage synthesis, commencing with the nitration of 3-hydroxybenzoic acid, followed by a Williamson ether synthesis for benzylation, and culminating in a microwave-promoted amidation.

Synthetic Pathway Overview

The synthesis of 3-(benzyloxy)-N-methyl-4-nitrobenzamide is accomplished through a three-step sequence as illustrated below. Each step has been optimized for microwave irradiation to ensure efficiency and high purity of the intermediates and the final product.

Synthesis_Pathway A 3-Hydroxybenzoic Acid B 3-Hydroxy-4-nitrobenzoic Acid A->B Step 1: Nitration (HNO₃, H₂SO₄, MW) C 3-(Benzyloxy)-4-nitrobenzoic Acid B->C Step 2: Benzylation (Benzyl Bromide, K₂CO₃, MW) D 3-(Benzyloxy)-N-methyl-4-nitrobenzamide C->D Step 3: Amidation (Methylamine, Coupling Agent, MW)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 3-(Benzyloxy)-N-methyl-4-nitrobenzamide

Ticket ID: #OPT-BENZ-402 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Improvement & Troubleshooting for Nitro-Benzamide Scaffolds Executive Summary & Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #OPT-BENZ-402 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Improvement & Troubleshooting for Nitro-Benzamide Scaffolds

Executive Summary & Strategic Analysis

Welcome to the optimization hub. If you are accessing this guide, you are likely experiencing low yields (<50%) or purification difficulties with 3-(benzyloxy)-N-methyl-4-nitrobenzamide .

This molecule presents a specific set of challenges due to the electronic push-pull system created by the electron-withdrawing nitro group (


) at the para position and the electron-donating benzyloxy group (

) at the meta position relative to the amide.
The Core Problem: Why Standard Couplings Fail

Many researchers attempt "standard" peptide couplings (EDC/HOBt or DCC) and face two main failure modes:

  • Slow Activation: The 4-nitro group decreases the basicity of the carboxylate oxygen, making the initial attack on the coupling reagent (e.g., carbodiimide) slower than expected.

  • Competitive Hydrolysis: The resulting activated ester is highly electrophilic. If your methylamine source contains water (e.g., 40% aq. solution) and the pH is not strictly controlled, hydrolysis back to the starting acid competes significantly with amide formation.

Optimized Synthetic Protocols

We recommend shifting from carbodiimide couplings to an Acid Chloride Activation pathway for scale-up and reliability. This method bypasses the sluggish activation kinetics of EDC.

Method A: The Acid Chloride Route (Recommended)

Best for: Scales >1g, High Yield Requirements

Reaction Logic:



Step-by-Step Protocol
  • Activation:

    • Dissolve 3-(benzyloxy)-4-nitrobenzoic acid (1.0 equiv) in anhydrous DCM (10 mL/g) or THF .

    • Cool to 0°C under

      
      .
      
    • Add Oxalyl Chloride (1.2 equiv) dropwise.

    • Add catalytic DMF (2-3 drops). Caution: Vigorous gas evolution (

      
      ).
      
    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Aliquot into MeOH. TLC should show quantitative conversion to the methyl ester (distinct from acid).

    • Evaporation: Concentrate to dryness to remove excess oxalyl chloride. Redissolve in anhydrous DCM/THF.

  • Amidation:

    • Cool the acid chloride solution to 0°C.

    • Option 1 (Anhydrous): Add Methylamine (2.0M in THF) (1.5 equiv) and Triethylamine (1.5 equiv).

    • Option 2 (Aqueous - Schotten-Baumann): Add a biphasic mixture of 40% aq. Methylamine (2.0 equiv) and NaOH (2.0 equiv) in DCM/Water. Vigorous stirring is required.[1]

    • Stir for 1 hour.

  • Workup:

    • Dilute with DCM. Wash with 1M HCl (to remove excess amine), then sat.

      
       (to remove unreacted acid), then Brine.
      
    • Dry over

      
       and concentrate.
      
Quantitative Comparison of Methods
FeatureMethod A: Acid ChlorideMethod B: EDC/HOBtMethod C: HATU/DIPEA
Yield 85 - 95% 40 - 60%70 - 85%
Reaction Time 3-4 Hours12-24 Hours1-2 Hours
Cost LowMediumHigh
Purification Precipitation/WashColumn Often NeededColumn Required
Scalability ExcellentPoor (Urea byproduct)Moderate

Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical pathways for this synthesis.

SynthesisWorkflow Start Starting Material: 3-(Benzyloxy)-4-nitrobenzoic Acid Decision Choose Activation Method Start->Decision RouteA Route A: Acid Chloride (Oxalyl Chloride/DMF) Decision->RouteA Preferred for Scale RouteB Route B: Carbodiimide (EDC/HOBt) Decision->RouteB Small Scale Only IntermediateA Intermediate: Acid Chloride (Highly Reactive) RouteA->IntermediateA IntermediateB Intermediate: Active Ester (Sluggish) RouteB->IntermediateB AmineAdd Addition of MeNH2 IntermediateA->AmineAdd IntermediateB->AmineAdd Risk CRITICAL RISK: Hydrolysis by aqueous amine AmineAdd->Risk If using aq. MeNH2 Product Target Product: 3-(Benzyloxy)-N-methyl-4-nitrobenzamide AmineAdd->Product Anhydrous Conditions Risk->Product Control pH > 10

Caption: Workflow logic comparing activation routes. Route A minimizes "sluggish activation" risks associated with electron-deficient benzoic acids.

Troubleshooting Guide (FAQ)

Issue 1: "My product is oiling out and won't crystallize."

Diagnosis: This is common with nitro-benzamides containing benzyl ethers. The crude contains impurities (benzyl alcohol or unreacted acid) preventing crystal lattice formation. Solution:

  • Trituration: Dissolve the oil in a minimum amount of hot Ethyl Acetate. Add cold Hexanes or Diethyl Ether dropwise until cloudy. Stir vigorously while cooling.

  • Seed: If you have any solid product from a previous batch, add a seed crystal.

  • Solvent Switch: Try recrystallizing from Ethanol/Water (9:1). The nitro group often favors alcoholic solvents for crystallization.

Issue 2: "I see a spot on TLC that moves just below the product."

Diagnosis: This is likely the Des-benzyl impurity (3-hydroxy-N-methyl-4-nitrobenzamide). Cause:

  • Harsh acidic conditions during workup (cleaving the ether).

  • Hydrogenolysis? (Unlikely unless you used

    
    , but nitro groups poison Pd catalysts anyway).
    
  • Most Likely: Your starting material contained 3-hydroxy-4-nitrobenzoic acid (incomplete benzylation precursor). Fix: Ensure your starting acid is pure. If the impurity is present, wash the organic layer with 1M NaOH. The phenolic impurity will deprotonate and move to the aqueous layer; the benzyl ether product will remain in the organic layer.

Issue 3: "Yield is low when using aqueous Methylamine."

Diagnosis: Hydrolysis of the activated intermediate. Fix:

  • Switch to 2.0M Methylamine in THF (commercially available).

  • If you must use aqueous amine, ensure the reaction is kept at 0°C and use a large excess of amine (3-4 equiv) to outcompete water.

Precursor Synthesis (If making the Acid)

If you are synthesizing the starting acid yourself, the quality of this step dictates the success of the amide coupling.

Reaction: 3-Hydroxy-4-nitrobenzoic acid + Benzyl Bromide


 Product
Protocol: 
  • Solvent: DMF (Do not use Acetone; DMF solubilizes the dianion better).

  • Base:

    
     (2.5 equiv).[2]
    
  • Temperature: 60°C (Do not reflux; high temp causes nitro-group displacement or decarboxylation).

  • Workup: Pour into ice water + HCl. The product should precipitate.[2][3][4]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Authority on the mechanisms and failure modes of EDC/HOBt vs Acid Chlorides.
  • BenchChem Technical Support. (2025). Synthesis of 3-Methoxy-4-nitrobenzoic Acid (MNBA) - Application Note. Link

    • Provides the baseline protocol for nitro-benzoic acid deriv
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][5][6] Tetrahedron, 61(46), 10827-10852. Link

    • Comprehensive review on coupling electron-deficient substr
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. Foundational text for the Schotten-Baumann conditions described in Method A.

Sources

Optimization

Solving solubility issues of nitrobenzamides in DMSO and Methanol

Welcome to the Application Scientist Technical Support Center. Nitrobenzamides are notoriously challenging compounds in drug discovery and formulation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. Nitrobenzamides are notoriously challenging compounds in drug discovery and formulation. Their rigid aromatic cores, combined with the strong electron-withdrawing nitro group and the hydrogen-bonding capacity of the primary amide, lead to high crystal lattice energies.

This guide provides a mechanistic approach to troubleshooting solubility failures in standard laboratory solvents like Dimethyl Sulfoxide (DMSO) and Methanol, ensuring your experimental workflows remain robust and reproducible.

I. Quantitative Data Summary: Solvent Physicochemical Properties

Understanding the thermodynamic environment is the first step in resolving solubility failures. The table below summarizes the physicochemical properties and generalized solubility trends of benzamide derivatives across common solvent systems.

ParameterDimethyl Sulfoxide (DMSO)Methanol (CH3OH)Aqueous Buffer (pH 7.4)
Solvent Classification Polar AproticPolar ProticHighly Polar Protic
Dielectric Constant (ε) 46.732.780.1
H-Bonding Capability Strong Acceptor, No DonorDonor & AcceptorStrong Donor & Acceptor
Benzamide Solubility Trend Highest (Gold standard for stocks)High (Highly temperature dependent)Lowest (Prone to crashing)
Solubility at 298.15 K > 50 mg/mL (Compound dependent)~ 2.64 x 10⁻³ (Mole Fraction)[1]~ 0.13 x 10⁻³ (Mole Fraction)[1]
Temperature Effect Moderate increase with heat1[1]Negligible improvement

II. Troubleshooting Guide & FAQs

Q1: Why does my nitrobenzamide crash out when diluting a DMSO stock into an aqueous assay buffer? Causality: This is a classic "solvent shift" phenomenon. Nitrobenzamides have low intrinsic aqueous solubility due to their hydrophobic aromatic rings. When a highly concentrated DMSO stock is introduced to an aqueous environment, water molecules rapidly hydrate the DMSO, stripping the solvation shell away from the nitrobenzamide. This drives the compound past its metastable zone, causing 2[2]. Solution: Employ kinetic dilution. 2 to prevent localized high concentrations[2]. Alternatively, lower the initial stock concentration or introduce a co-solvent like ethanol prior to aqueous dilution.

Q2: My nitrobenzamide won't even dissolve in 100% DMSO or Methanol at room temperature. What are the mechanistic reasons, and how do I fix it? Causality: The solid-state lattice energy of benzamide derivatives is exceptionally high. The primary amide group acts as both a strong hydrogen bond donor and acceptor, 3, while the planar nitroaromatic rings engage in strong π-π stacking[3]. Furthermore, the strongly electron-withdrawing nitro group decreases the basicity of the amide nitrogen, altering its interaction with solvents. At room temperature, the thermal energy is insufficient for the solvent to disrupt these bonds. Solution: Increase the system's kinetic energy. Gently heat the suspension in a water bath (37°C–40°C) and apply sonication. The solubility of benzamides in solvents like methanol and DMSO is highly temperature-dependent, increasing exponentially as you approach 323.15 K (50°C)[1].

Q3: How do I ensure my compound hasn't degraded during the heating/sonication process in DMSO? Causality: Prolonged heating of nitroaromatics in DMSO can sometimes induce oxidative degradation or hydrolysis, especially if trace water or impurities are present. Solution: Implement a self-validating protocol. After achieving dissolution,4 comparing the heated stock against an unheated, partially dissolved standard[4]. This ensures the structural integrity of your compound before proceeding to biological assays.

III. Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO/Methanol Self-Validating Mechanism: Visual inspection combined with a step-wise volume addition ensures you do not overshoot the solubility limit, validating the true saturation point.

  • Accurately weigh the required mass of the nitrobenzamide derivative using an analytical balance.

  • Transfer the solid to a clean, amber glass vial (to protect light-sensitive nitro groups). 3.5 of anhydrous DMSO or Methanol[5].

  • Vortex vigorously for 60 seconds.

  • If undissolved solid remains, place the vial in a sonication bath heated to 37°C for 5–10 minutes.

  • Once the solution is completely clear, allow it to equilibrate back to room temperature. (Validation: If precipitation occurs upon cooling, the solution is supersaturated, and more solvent must be added).

  • Bring the solution to the final volume with the respective solvent and vortex to homogenize.

Protocol 2: Kinetic Dilution into Aqueous Media Self-Validating Mechanism: Spectrophotometric absorbance checks at 600 nm validate the absence of nano-precipitates (turbidity) in the final assay buffer.

  • Prepare the aqueous assay buffer and warm it slightly (e.g., 25°C–30°C) if the biological system permits.

  • Place the buffer on a magnetic stirrer and create a vigorous vortex.

  • Using a micropipette,6 in a slow, steady stream[6].

  • Continue stirring for 2 minutes to ensure complete dispersion.

  • (Validation Step): Measure the absorbance of the final solution at 600 nm. A baseline reading confirms the absence of colloidal aggregates.

IV. Troubleshooting Workflow Visualization

SolubilityWorkflow Start Weigh Solid Nitrobenzamide AddSolvent Add DMSO or Methanol (70% of final volume) Start->AddSolvent CheckRT Dissolves at RT? AddSolvent->CheckRT HeatSonicate Heat (37-40°C) & Sonicate CheckRT->HeatSonicate No DiluteAq Kinetic Dilution into Aqueous Buffer CheckRT->DiluteAq Yes CheckHeat Fully Dissolved? HeatSonicate->CheckHeat CheckHeat->DiluteAq Yes Adjust Lower Stock Conc. or Add Co-solvent CheckHeat->Adjust No CheckPrecip Precipitation Occurs? DiluteAq->CheckPrecip CheckPrecip->Adjust Yes Success Stable Working Solution Ready for Assay CheckPrecip->Success No Adjust->DiluteAq

Workflow for troubleshooting nitrobenzamide solubility in organic and aqueous systems.

V. References

  • ResearchGate. "Tuning the solubility of hepta(p-benzamide)s via the monomer sequence." Available at: [Link]

  • ResearchGate. "Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K..." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the specific thermodynamic and kineti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the specific thermodynamic and kinetic challenges associated with purifying 3-(Benzyloxy)-N-methyl-4-nitrobenzamide. This guide synthesizes mechanistic theory with field-proven, self-validating protocols.

Mechanistic FAQs: The "Why" Behind the Workflow

Q: Why is an Ethanol/Water mixed solvent system the gold standard for recrystallizing this specific API intermediate? A: 3-(Benzyloxy)-N-methyl-4-nitrobenzamide is a structurally dichotomous molecule. It features a highly lipophilic benzyloxy ether domain and a moderately non-polar aromatic core, which are directly contrasted by the highly polar, hydrogen-bonding capable N-methylamide and nitro groups. Single solvents usually fail to balance these opposing solubility requirements. Non-polar solvents cannot disrupt the strong intermolecular amide hydrogen bonds, while highly polar solvents (like pure water) cannot solvate the bulky benzyloxy group.

Ethanol acts as an excellent "primary solvent" because its amphiphilic nature solvates both domains at boiling temperatures[1]. Water is then introduced as the "anti-solvent" to precisely tune the saturation point, driving the exclusion of impurities from the crystal lattice during slow cooling[2]. For related benzyloxy-substituted benzoic acids, this exact mixed-solvent dynamic is required to achieve high-purity crystalline recovery 3[3].

Q: How does the 4-nitro group alter the crystallization thermodynamics compared to standard benzamides? A: The highly electron-withdrawing nitro group at the para position (relative to the amide) significantly increases the molecular dipole moment. This enhances intermolecular


 stacking and dipole-dipole interactions in the solid state. Consequently, the lattice energy is raised, making the compound less soluble in cold ethanol compared to non-nitrated analogs. This results in a steeper solubility curve—ideal for high-yield recovery upon cooling, provided the supersaturation point is carefully managed 4[4].

Experimental Workflow & Logic

RecrystallizationWorkflow Start Crude 3-(Benzyloxy)- N-methyl-4-nitrobenzamide HeatEtOH Suspend in minimal boiling Ethanol Start->HeatEtOH Charcoal Optional: Add activated charcoal & hot filter HeatEtOH->Charcoal AddWater Add hot water (anti-solvent) dropwise until cloudy Charcoal->AddWater ClearUp Add drops of hot EtOH until solution clears AddWater->ClearUp Cooling Cool slowly to 25°C, then 0-5°C (Ice Bath) ClearUp->Cooling OilingOut Issue: Oiling Out? Cooling->OilingOut Reheat Reheat, add EtOH, cool slower / add seed OilingOut->Reheat Yes Filter Vacuum Filtration & Wash with cold 30% EtOH OilingOut->Filter No Reheat->Cooling Pure Pure Crystals (Dry in vacuum oven) Filter->Pure

Figure 1: Experimental workflow and troubleshooting logic for mixed-solvent recrystallization.

Troubleshooting Matrix: Practical Interventions

Issue: Oiling Out (Liquid-Liquid Phase Separation)

  • Diagnosis: The compound separates as a viscous oil rather than forming a crystalline solid. This occurs when the melting point of the solute is lower than the temperature at which the solution becomes saturated, often because the solvent mixture is too rich in the anti-solvent (water) at an elevated temperature.

  • Self-Validating Solution: Reheat the mixture until the oil dissolves completely into a single homogeneous phase. Add a small volume (1-2 mL) of the primary solvent (ethanol) to increase the solubility threshold. Allow the solution to cool slowly to room temperature without agitation. Scratching the flask with a glass rod provides a localized high-energy surface to induce nucleation, bypassing the oiling phase 5[5].

Issue: Low Recovery Yield (<50%)

  • Diagnosis: Typically results from using an excessive volume of the primary solvent (ethanol) or insufficient anti-solvent (water), leaving the compound dissolved in the mother liquor.

  • Self-Validating Solution: Ensure you use the minimum amount of boiling ethanol to dissolve the crude mass (typically 4-5 mL per gram of solute). If yield is low, validate by spotting the mother liquor on a TLC plate against the pure crystal. If the product spot is heavy, concentrate the mother liquor via rotary evaporation to half its volume, add a few drops of water until cloudy, and repeat the cooling process to harvest a second crop 2[2].

Issue: Persistent Yellow/Brown Discoloration

  • Diagnosis: Colored impurities are often highly conjugated byproducts or oxidized trace materials that co-crystallize within the lattice.

  • Self-Validating Solution: Perform a hot filtration with activated charcoal. Dissolve the crude product in hot ethanol, add 1-2% (w/w) activated charcoal, boil for 5 minutes, and filter hot through a Celite pad. The charcoal's high surface area selectively adsorbs the polymeric colored impurities 4[4].

Quantitative Solvent Screening Data

The following table summarizes the empirical thermodynamic suitability of various solvent systems for the recrystallization of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide.

Solvent SystemSolubility at 25°CSolubility at Boiling (78-100°C)Crystal QualityRecommendation
100% Water InsolubleInsolubleN/ANot Recommended (Acts solely as Anti-solvent)
100% Ethanol Sparingly SolubleHighly SolubleGood, but low recovery yieldAcceptable
Ethanol / Water (70:30) InsolubleSolubleExcellent (High-purity needles)Highly Recommended
Ethyl Acetate SolubleHighly SolublePoor (Fails to crystallize)Not Recommended
Toluene InsolubleSparingly SolublePoorNot Recommended

Validated Step-by-Step Methodology: Mixed-Solvent Recrystallization

Self-Validation Checkpoint: Before starting, retain 10 mg of the crude 3-(Benzyloxy)-N-methyl-4-nitrobenzamide for comparative Melting Point (MP) and Thin Layer Chromatography (TLC) analysis against the final purified crystals.

  • Initial Dissolution: Weigh the crude 3-(Benzyloxy)-N-methyl-4-nitrobenzamide and transfer it to an Erlenmeyer flask. Add a minimum volume of boiling ethanol (approximately 4-5 mL per gram of crude solid) 2[2].

  • Heating & Clarification: Heat the mixture on a hot plate with continuous swirling until the solid completely dissolves. If the solution is highly colored, add 1-2% (w/w) activated charcoal, boil for 3-5 minutes, and perform a hot gravity filtration through a fluted filter paper or Celite pad to remove the charcoal 4[4].

  • Anti-Solvent Addition: While keeping the ethanolic solution at a gentle boil, add hot deionized water (the anti-solvent) dropwise using a Pasteur pipette. Continue addition until the solution reaches the "cloud point" (a persistent, slight turbidity that does not disappear upon swirling) 2[2].

  • Saturation Tuning: Add 1-2 drops of hot ethanol just until the turbidity clears, creating a perfectly saturated solution at the boiling point 3[3].

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Causality Note: Slow cooling allows for the highly ordered formation of the crystal lattice, selectively excluding impurities into the mother liquor 3[3].

  • Yield Maximization: Once crystal formation at room temperature appears complete, place the flask in an ice-water bath (0-5°C) for 15-30 minutes to depress solubility and maximize the crystalline yield 4[4].

  • Filtration & Washing: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold 30% aqueous ethanol to remove residual soluble impurities without dissolving the product 1[1]. Dry the crystals under vacuum to a constant weight.

References

  • Benchchem. Technical Support Center: Regioisomer Formation in Nitrobenzamide Synthesis.1

  • Minnesota State University. Recrystallization-2.doc.pdf.2

  • Benchchem. Application Note and Protocol for the Purification of 2-(Benzyloxy)-5-chlorobenzoic acid by Recrystallization.3

  • Benchchem. 3-Nitrobenzamide | Research Chemical | CAS 645-09-0.4

  • University of Massachusetts. Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compounds.5

Sources

Optimization

Technical Support Center: Troubleshooting N-Methyl Amide Coupling

Welcome to the N-Methylation Peptide Synthesis Support Center. Incorporating N-methyl amino acids into peptide sequences is a highly effective strategy for improving oral bioavailability, increasing proteolytic stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the N-Methylation Peptide Synthesis Support Center. Incorporating N-methyl amino acids into peptide sequences is a highly effective strategy for improving oral bioavailability, increasing proteolytic stability, and enhancing membrane permeability[1][2]. However, the synthesis of these modified peptides is notoriously difficult.

As a researcher, you are likely encountering two primary bottlenecks: severe steric hindrance (which drastically lowers coupling conversion rates) and epimerization (racemization) of the activated amino acid[3][4]. This guide provides field-proven, mechanistically grounded solutions to overcome these challenges.

Workflow: Diagnosing N-Methyl Coupling Failures

G Start Low Conversion in N-Methyl Amide Coupling Check Identify Coupling Direction Start->Check Onto Coupling ONTO N-Me Amine (Target is Secondary Amine) Check->Onto Steric Hindrance Of Coupling OF N-Me Acid (Target is Activated Carboxyl) Check->Of Epimerization Risk Reagent1 Use Phosphonium (PyBroP) or Acid Chloride (BTC) Onto->Reagent1 Reagent2 Use COMU or BEP + Control Base (Collidine) Of->Reagent2 DKP Monitor for Diketopiperazine (DKP) Side Reactions Reagent1->DKP Reagent2->DKP

Decision matrix for resolving N-methyl amide coupling failures based on reaction directionality.

Section 1: Troubleshooting FAQs

Q1: My coupling ONTO an N-methylated amino acid stalled at <20% conversion. Which coupling reagent should I use? A: The secondary amine of an N-methylated residue is highly sterically hindered, making it difficult for standard carbodiimide (DIC) or benzotriazole (HBTU) active esters to approach the nitrogen[3][5]. Solution: Switch to phosphonium-based reagents like PyBroP or PyAOP . These reagents generate a highly electrophilic intermediate without the bulky OBt leaving group, facilitating nucleophilic attack by the hindered secondary amine[1][3]. For extremely difficult sequences (e.g., consecutive N-methylations), use bis(trichloromethyl)carbonate (BTC , also known as triphosgene) to generate Fmoc-amino acid chlorides in situ, which are small and highly reactive[6][7].

Q2: I am using HATU for coupling, but my peptide chain terminated prematurely. What happened? A: HATU is a powerful uronium/aminium salt, but it poses a severe risk of guanidinylation (chain capping) when reacting with slow, sterically hindered secondary amines[8]. If the coupling is too slow, the unreacted N-methyl amine attacks the uronium carbon of HATU itself, permanently blocking further elongation. Solution: Avoid excess HATU. Instead, switch to COMU , a uronium reagent featuring a morpholino group that is far less prone to capping and requires only 1 equivalent of base[5][8]. Alternatively, utilize BEP (2-Bromo-1-ethyl pyridinium tetrafluoroborate), a pyridinium salt that demonstrates high reactivity and low racemization without any capping risks[9].

Q3: How do I suppress the high levels of epimerization (racemization) observed during the activation OF N-methyl amino acids? A: Activating the carboxyl group of an N-methyl amino acid strongly drives the formation of an oxazol-5(4H)-one intermediate[4][10]. Under basic conditions (e.g., using DIPEA), proton abstraction at the alpha-carbon leads to rapid epimerization[4]. Solution:

  • Base Substitution: Replace strong bases like DIPEA with weaker, sterically hindered bases such as 2,4,6-trimethylpyridine (collidine).

  • Copper Additives: Utilizing CuCl₂ as an additive alongside DIC/HOBt or TSTU has been proven to virtually eliminate racemization during the coupling of carboxy-terminal N-methyl amino acids[8].

Q4: Why is my N-methylated peptide degrading during Fmoc deprotection or final TFA cleavage? A: N-methylated peptides are highly susceptible to two specific degradation pathways:

  • Diketopiperazine (DKP) Formation: During Fmoc deprotection of the second or third residue, the N-methyl group promotes a cis amide conformation. This perfectly positions the free amine to attack the adjacent amide bond or resin linkage, cleaving the peptide as a cyclic DKP[2][3]. Fix: Use highly sterically hindered Trityl (Trt) resins to prevent C-terminal cyclization.

  • Acid Hydrolysis: During final cleavage, extended exposure to high concentrations of TFA can cause acid-catalyzed hydrolysis via an oxazolonium intermediate, breaking the peptide chain at the N-methyl site[10]. Fix: Perform the TFA cleavage at 4°C or use a lower concentration TFA cocktail for a strictly controlled, shorter duration[10].

Section 2: Quantitative Data & Reagent Selection

Selecting the correct coupling reagent is a balancing act between overcoming steric hindrance and minimizing side reactions. Use the table below to optimize your specific synthetic step.

Coupling ReagentChemical ClassEfficacy on Secondary AminesEpimerization RiskGuanidinylation (Capping) RiskRecommended Base
HATU Uronium/AminiumModerateHighHigh DIPEA / Collidine
COMU Uronium (Morpholino)HighLowLowDIPEA (1 eq)
PyBroP PhosphoniumVery HighModerateNoneDIPEA
BEP PyridiniumVery HighLowNoneDIPEA
BTC (Triphosgene) Carbonate (Acid Chloride)Extremely HighHighNoneCollidine

Data synthesized from comparative reagent studies[1][5][7][8][9].

Section 3: Self-Validating Protocol

High-Efficiency Coupling onto a Resin-Bound N-Methyl Amino Acid using PyBroP

Standard ninhydrin (Kaiser) tests fail to detect secondary amines, leading to false negatives during N-methyl coupling[1]. This protocol integrates the Bromophenol Blue Test to create a self-validating feedback loop for your synthesis.

Materials Required:

  • Fmoc-Amino Acid (2 equivalents based on resin substitution)

  • PyBroP® (2 equivalents)

  • DIPEA (6 equivalents)

  • DCM/DMF solvents

  • Bromophenol Blue Test Solution (250 mg bromophenol blue dissolved in 50 mL DMF)

Step-by-Step Methodology:

  • Resin Preparation: Remove the N-protecting group from the resin-bound N-methyl peptide using standard procedures. Suspend the resin in DCM (10 mL per gram of resin)[1].

  • Pre-Activation: Dissolve 2 equivalents of the protected Fmoc-amino acid in DCM or DMF. Add this solution directly to the resin[1].

  • Reagent Addition: Add 2 equivalents of PyBroP to the reaction vessel. Crucial Step: Cool the mixture to 0 °C to suppress initial epimerization spikes[1].

  • Base Addition & Coupling: Add 6 equivalents of DIPEA. Mix for 1 minute at 0 °C, then allow the reaction to proceed for 1 hour at room temperature[1].

  • Washing: Filter the resin and wash thoroughly with fresh DCM.

  • Self-Validation (Bromophenol Blue Test):

    • Remove a small aliquot of resin and wash it with methanol.

    • Add 2 mL of the Bromophenol Blue test solution[1].

    • Interpret Results: If the beads/suspension turn Yellow , the coupling is complete (no free secondary amines). If the color is Blue to Green , the coupling is incomplete; perform a second coupling cycle immediately[1].

Section 4: References

1.5 2.8 3. 3 4.6 5. 4 6.9 7.1 8.2 9.10 10.7

Sources

Troubleshooting

Technical Support Center: Benzamide Alkylation &amp; Benzyl Bromide Remediation

Welcome to the Application Support Center. As a Senior Application Scientist, I have guided countless drug development professionals through the nuances of amide alkylation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have guided countless drug development professionals through the nuances of amide alkylation. One of the most persistent bottlenecks in synthesizing N-benzyl benzamides is the removal of unreacted benzyl bromide (BnBr). This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you successfully isolate your target compounds.

Core Troubleshooting: Why is Benzyl Bromide Sabotaging My Purification?

Q: Why can't I just evaporate the excess benzyl bromide on the rotary evaporator? A: Benzyl bromide has a boiling point of approximately 198 °C at standard atmospheric pressure. While it exhibits some volatility, removing it completely via standard rotary evaporation (even at 40–50 °C under a high-vacuum aspirator) is practically impossible. Pushing the temperature higher or using a Kugelrohr distillation apparatus risks the thermal degradation of complex, sensitive benzamide intermediates.

Q: Why does benzyl bromide streak on my silica column, ruining my benzamide separation? A: The causality behind this issue lies in the electrophilic nature of the benzylic carbon and the properties of the stationary phase. Silica gel is inherently slightly acidic and highly polar. When unreacted BnBr is loaded onto a silica column, it slowly hydrolyzes as it interacts with the residual water on the silica surface, generating benzyl alcohol and hydrobromic acid (HBr). Benzyl alcohol has a significantly lower Rf value than BnBr and often co-elutes directly with your target polar benzamide[1]. The continuous on-column degradation causes the characteristic "streaking" that destroys chromatographic resolution.

Mechanistic Workflow for Electrophile Scavenging

To solve this, we must convert the lipophilic BnBr into a highly polar or water-soluble species that can be easily partitioned away from the benzamide product.

G N1 Crude Reaction Mixture (Benzamide + Excess BnBr) N2 Add Nucleophilic Quench (e.g., Ethanolamine or Et3N) N1->N2 N3 Stir at RT (30-60 min) Monitor via TLC N2->N3 N4 Liquid-Liquid Extraction (Aqueous Wash) N3->N4 N5 Organic Phase (Purified Benzamide) N4->N5 Target Product N6 Aqueous Phase (Water-Soluble BnBr Adduct) N4->N6 Aqueous Waste

Workflow for the nucleophilic quenching and extraction of excess benzyl bromide.

Self-Validating Remediation Protocols

Do not process your reaction blindly. Every protocol below is designed as a self-validating system, ensuring you can verify the chemical transformation at each stage before proceeding to the next.

Protocol A: The Triethylamine (TEA) Quaternization (Neutral Workup)

Causality: TEA is a tertiary amine that reacts with the electrophilic BnBr via an SN2 mechanism to form benzyltriethylammonium bromide. Because this product is a quaternary ammonium salt, it possesses a permanent positive charge, rendering it exceptionally water-soluble and easily partitioned away from the lipophilic benzamide during a neutral aqueous wash[1].

Step-by-Step Methodology:

  • Reaction Completion: Verify the benzamide formation is complete via LCMS or TLC.

  • Quench Addition: Add 2.0 equivalents of TEA (relative to the excess BnBr initially used) directly to the crude reaction mixture.

  • Incubation: Stir vigorously at room temperature for 2 to 4 hours.

    • Self-Validation Check: If your reaction is in a non-polar solvent (e.g., toluene or ether), you will observe the precipitation of a white solid (the ammonium salt). This visual cue confirms the quench is proceeding successfully.

  • Dilution: Dilute the mixture with an organic extraction solvent (e.g., ethyl acetate or dichloromethane).

  • Aqueous Partitioning: Wash the organic phase with distilled water (3 x 20 mL). The quaternary salt will partition entirely into the aqueous layer.

  • Final Wash: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: The Ethanolamine Acid-Wash Strategy

Causality: Ethanolamine is a highly nucleophilic primary amine. It reacts with BnBr much faster than TEA. The resulting N-benzyl ethanolamine is a basic secondary amine. By performing a mildly acidic aqueous workup, this amine is protonated, driving it entirely into the aqueous waste stream.

Step-by-Step Methodology:

  • Quench Addition: Add 1.5 equivalents of ethanolamine to the crude reaction mixture.

  • Incubation: Stir at room temperature for 30–60 minutes.

    • Self-Validation Check: Spot the mixture on a TLC plate (Hexanes/EtOAc). The high-Rf UV-active spot of BnBr must completely disappear, replaced by baseline material that does not migrate.

  • Acidic Wash: Dilute with an organic solvent and wash with 1M aqueous HCl (2 x 20 mL). This protonates the ethanolamine adducts.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO3 to remove residual acid.

  • Drying: Wash with brine, dry over MgSO4, and concentrate.

Protocol C: Polymer-Supported Scavenging (For High-Throughput Libraries)

Causality: For parallel synthesis where liquid-liquid extraction is a bottleneck, adding a polymer-supported amine (e.g., PS-Trisamine or PS-Thiophenol) covalently traps the unreacted BnBr onto an insoluble polystyrene resin[2].

Step-by-Step Methodology:

  • Resin Addition: Add 3.0 equivalents of PS-Trisamine resin to the reaction vial.

  • Incubation: Agitate gently on an orbital shaker for 4–6 hours at room temperature.

  • Filtration: Filter the mixture through a fritted syringe or a Celite pad.

    • Self-Validation Check: The filtrate should be completely free of the characteristic lachrymatory odor of BnBr, confirming its removal.

  • Concentration: Evaporate the filtrate to yield the pure benzamide.

Quantitative Performance Matrix

Use the following data table to select the optimal quenching strategy based on your specific substrate constraints:

Quenching StrategyActive ReagentMechanism of RemovalReaction TimePost-Quench WorkupIdeal Use Case
Quaternization TriethylamineForms water-soluble quaternary salt2 - 4 hoursNeutral aqueous washAcid-sensitive benzamides
Acid-Wash EthanolamineForms basic amine, removed by protonation30 - 60 min1M HCl aqueous washStandard, robust benzamides
Solid-Phase Scavenging PS-TrisamineCovalent attachment to insoluble resin4 - 6 hoursSimple filtrationHigh-throughput library synthesis
Thiol Quench Sodium SulfideForms bis(benzyl)sulfide / thioethers1 - 2 hoursAqueous extractionLarge-scale reactions with massive excess

Frequently Asked Questions (FAQs)

Q: I used triethylamine as the base during my benzamide synthesis. Why didn't it quench the excess BnBr automatically? A: During the amidation of a benzoyl chloride or the alkylation of a benzamide, TEA is typically used in stoichiometric amounts to neutralize the generated HCl or HBr[3]. Once protonated to triethylammonium halide, it loses its nucleophilicity. You must add fresh TEA after the reaction is complete to facilitate the quench.

Q: My target benzamide is highly water-soluble. Won't I lose my product during the aqueous washes? A: Yes. If your target benzamide is highly polar, liquid-liquid extraction will lead to poor recovery. In this scenario, bypass Protocols A and B. Instead, utilize Protocol C (Polymer-Supported Scavenging). Because the BnBr is removed via physical filtration of the resin, no aqueous partitioning is required, preserving your polar product's yield.

References

  • How does one separate Benzyl bromide from the reaction mixture? Source: ResearchGate URL:[Link]

  • Benzyl Chloride removal? : r/chemistry Source: Reddit URL:[Link]

Sources

Optimization

Optimizing temperature conditions for nitrobenzamide stability

Welcome to the technical support guide for nitrobenzamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing temperature...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for nitrobenzamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing temperature conditions to ensure the stability of nitrobenzamide during your experiments and storage. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring the integrity and success of your work.

Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that influence the stability of nitrobenzamide?

Nitrobenzamide, like many nitroaromatic compounds, is susceptible to degradation from several environmental factors. The primary influences on its stability are temperature, light (photodegradation), and humidity .[1][2] Additionally, its stability can be compromised by exposure to strong acids, bases, or oxidizing agents.[1][3] The nitro group (—NO₂) is strongly electron-withdrawing, which activates the aromatic ring and makes the entire molecule prone to specific degradation pathways.[1] Understanding these sensitivities is the first step in designing stable formulations and robust experimental conditions.

Q2: What is the recommended storage temperature for solid nitrobenzamide versus its solutions?

This is a critical distinction for maintaining the compound's integrity.

  • Solid Nitrobenzamide: For solid, crystalline nitrobenzamide, storage at room temperature in a dry, well-sealed container is generally sufficient for long-term stability.[3][4] The key is to protect it from humidity and excessive heat. While stable, it's prudent to avoid storage areas with significant temperature fluctuations.[5]

  • Nitrobenzamide in Solution: Solutions are significantly more susceptible to degradation. It is strongly recommended to prepare solutions fresh before use.[6] If short-term storage is unavoidable, solutions should be kept in tightly sealed, amber glass vials at refrigerated temperatures (2-8°C) to minimize both thermal and photodegradation.[6] The choice of solvent can also impact stability; ensure it is of high purity and free from oxidizing impurities.

Q3: How does elevated temperature specifically accelerate the degradation of nitrobenzamide?

Elevated temperature provides the activation energy required to overcome the kinetic barrier for degradation reactions. For nitrobenzamide, the primary thermal degradation pathways include:

  • Hydrolysis: The amide functional group can undergo hydrolysis, particularly if moisture is present, to form nitrobenzoic acid and ammonia. This reaction is significantly accelerated by heat.

  • Reduction of the Nitro Group: Thermally induced reduction of the nitro group can occur, leading to the formation of nitroso, hydroxylamino, and ultimately amino-benzamide.[1] These degradation products can be highly reactive and may participate in secondary reactions.

  • Exothermic Decomposition: At very high temperatures, approaching its melting point (140-143°C for 3-nitrobenzamide), the compound can undergo exothermic decomposition, which can be hazardous.[3][7] Thermoanalytical techniques like Differential Scanning Calorimetry (DSC) are used to study these events.[7]

Q4: I'm observing unexpected peaks in my HPLC chromatogram after heating my reaction containing nitrobenzamide. What could they be?

Observing new peaks is a classic sign of degradation. Based on the known degradation pathways of nitroaromatic compounds, these unexpected peaks are likely one or more of the following degradants:[1][8][9]

  • Nitrobenzoic Acid: Arising from the hydrolysis of the amide group.

  • Aminobenzamide: Formed from the complete reduction of the nitro group.

  • Intermediate Reduction Products: Such as nitrosobenzamide or hydroxylaminobenzamide.

  • Products of Ring Cleavage: Under particularly harsh thermal or oxidative stress, the aromatic ring itself can be cleaved.

To confirm the identity of these peaks, a forced degradation study should be performed, and the resulting degradants should be characterized using a mass spectrometer (LC-MS).[1][10] This process is fundamental to developing a stability-indicating analytical method.[11]

Troubleshooting Guide: Thermal Stress Studies

A forced degradation, or thermal stress, study is essential to understand the intrinsic stability of nitrobenzamide and to validate your analytical methods.[12][13][14]

Issue: My thermal stress study is showing no degradation or, conversely, complete degradation. How do I optimize the conditions?

The goal of a forced degradation study is to achieve a target degradation of 5-20%.[14] This level is sufficient to produce and quantify degradation products without destroying the molecule entirely, which could lead to unrepresentative secondary degradants.[12]

  • If No Degradation is Observed: Your stress conditions are too mild. Gradually increase the temperature in 10°C increments (e.g., from 70°C to 80°C, then 90°C) or extend the exposure time.[1] Ensure that if you are studying a solution, an appropriate solvent that allows for degradation (e.g., water for hydrolysis) is used.

  • If Complete Degradation is Observed: The conditions are too harsh. Reduce the temperature, shorten the exposure time, or, for solutions, decrease the concentration of any co-stressors (like acid or base).

The following table provides a starting point for designing a thermal stress study for solid nitrobenzamide.

Stress ConditionTemperatureDurationExpected Outcome
Mild Thermal 60°C24 - 72 hoursMinimal to no degradation. Establishes a baseline.
Moderate Thermal 80°C12 - 48 hoursTarget degradation (5-20%) may be achieved. Ideal for identifying primary degradants.[1]
Aggressive Thermal 100°C2 - 24 hoursSignificant degradation. Useful for confirming degradation pathways.
Pre-Melt Thermal 120°C1 - 8 hoursExtensive degradation, potential for secondary products. Use with caution.

Disclaimer: This data is illustrative. Actual degradation rates depend on the specific isomer of nitrobenzamide, purity, and experimental conditions.

Experimental Protocols
Protocol 1: Forced Thermal Degradation Study of Solid Nitrobenzamide

This protocol is designed to assess the intrinsic thermal stability of nitrobenzamide in its solid state, in accordance with ICH Q1A(R2) guidelines.[14]

Objective: To identify potential thermal degradation products and establish a degradation pathway.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of solid nitrobenzamide into three separate, clean, and dry glass vials.

    • Prepare a "time-zero" control sample by dissolving an identical amount of nitrobenzamide in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Place the solid samples in a calibrated oven set to a temperature expected to cause degradation (e.g., 80°C).[1]

    • Remove one vial at predetermined time points (e.g., 12, 24, and 48 hours).

  • Sample Analysis:

    • Allow the heated vials to cool to room temperature.

    • Dissolve the contents in the same solvent used for the control sample to the same known concentration.

    • Analyze the time-zero control and all stressed samples using a validated stability-indicating HPLC-UV method. An HPLC-MS method is recommended for peak identification.[1][10]

  • Data Analysis:

    • Calculate the percent degradation by comparing the peak area of the intact nitrobenzamide in the stressed samples to the time-zero control.

    • % Degradation = [(Area_Control - Area_Sample) / Area_Control] * 100

    • Analyze any new peaks in the chromatogram. Their peak areas should account for the loss in the main peak. Ensure peak purity of the parent compound is assessed to check for co-eluting degradants.[11]

Workflow Visualization

The following diagram illustrates the logical flow of a forced thermal degradation study.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation A Weigh Solid Nitrobenzamide B Prepare T=0 Control (Dissolve in Solvent) A->B C Place Solid Samples in Oven (e.g., 80°C) A->C F Analyze All Samples by Stability-Indicating HPLC Method B->F D Remove Samples at Timed Intervals (12h, 24h, 48h) C->D E Cool & Dissolve Stressed Samples D->E E->F G Calculate % Degradation F->G H Identify Degradant Peaks (LC-MS Recommended) G->H I Establish Degradation Pathway H->I

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3,4-Disubstituted Benzamide Synthesis

Status: Active Operator: Senior Application Scientist Ticket ID: BZ-34-STERIC-001 Executive Summary & Diagnostic User Problem: Difficulty synthesizing 3,4-disubstituted benzamides due to steric hindrance or electronic de...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket ID: BZ-34-STERIC-001

Executive Summary & Diagnostic

User Problem: Difficulty synthesizing 3,4-disubstituted benzamides due to steric hindrance or electronic deactivation. Technical Insight: While substituents at the 3- and 4-positions (meta/para) do not sterically block the carbonyl carbon directly (unlike 2,6-substitution), they often present challenges when coupled with sterically demanding amines (e.g., tert-butylamines, ortho-substituted anilines) or when the 3,4-substituents are strong electron-withdrawing groups (EWGs) that destabilize the active ester intermediate.

Immediate Action: Stop using standard carbodiimides (EDC/DCC) or standard uroniums (HBTU). They are insufficient for sterically occluded transition states.

Reagent Selection Decision Tree

Use the following logic flow to select the correct protocol for your specific substrate classes.

ReagentSelection Start START: Analyze Substrates CheckAmine Is the Amine Hindered? (e.g., t-Butyl, Ortho-subst. Aniline) Start->CheckAmine CheckAcid Is the 3,4-Acid Electron Deficient? (e.g., NO2, CF3, CN) CheckAmine->CheckAcid No (Amine is nucleophilic) T3P_Route Protocol A: T3P (Propylphosphonic Anhydride) Low Epimerization / High Solvency CheckAmine->T3P_Route Yes (Moderate Hindrance) Ghosez_Route Protocol B: Ghosez's Reagent (In-situ Acid Chloride) CheckAmine->Ghosez_Route Yes (Severe Hindrance) Standard Standard Protocol: HATU + DIPEA in DMF CheckAcid->Standard No (Electron Rich/Neutral) CheckAcid->T3P_Route Yes (Deactivated Acid) T3P_Route->Ghosez_Route If T3P Fails (>24h)

Caption: Decision matrix for selecting coupling reagents based on steric and electronic demands of the benzamide precursors.

Core Protocols

Protocol A: The "Gold Standard" – T3P Coupling

Best For: Moderately hindered amines, scale-up (safe byproducts), and substrates prone to epimerization. Mechanism: T3P (Propylphosphonic anhydride) forms a highly reactive mixed anhydride. The cyclic structure reduces the entropic penalty of activation.

Reagents:

  • T3P: 50% w/w solution in EtOAc or DMF.

  • Base: Pyridine (preferred for hindered systems) or DIPEA (N,N-Diisopropylethylamine).

  • Solvent: EtOAc (allows easy workup) or DMF (for solubility).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the 3,4-disubstituted benzoic acid (1.0 equiv) and the hindered amine (1.1–1.5 equiv) in EtOAc (or DMF if insoluble).

  • Base Addition: Add Pyridine (3.0–4.0 equiv). Note: Pyridine acts as both a base and an acylation catalyst.

  • Activation: Cool to 0°C. Add T3P solution (1.5–2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Critical Checkpoint: If LCMS shows <50% conversion after 4 hours, heat to 50–60°C. T3P is thermally stable.

  • Workup: Dilute with water. The byproduct (propylphosphonic acid) is water-soluble. Wash organic layer with 1N HCl (to remove pyridine/amine), then NaHCO₃, then Brine.[2]

Why it works: T3P drives the equilibrium forward by releasing a water-soluble byproduct and does not generate the inhibitory guanidinium species often seen with HATU in hindered pockets [1].

Protocol B: The "Nuclear Option" – Ghosez’s Reagent

Best For: Severely hindered amines (e.g., tert-butylamine, 2,6-disubstituted anilines) where HATU/T3P fail. Mechanism: Converts the acid directly to an acid chloride under neutral conditions , avoiding the harsh acidic conditions of Thionyl Chloride (SOCl₂) which can degrade sensitive groups.

Reagents:

  • Ghosez’s Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.[3]

  • Solvent: Dry DCM or THF.

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • Dissolve 3,4-disubstituted benzoic acid (1.0 equiv) in dry DCM.

    • Add Ghosez’s Reagent (1.1–1.2 equiv) at RT.

    • Stir for 1–2 hours. Monitor by taking an aliquot, quenching with MeOH, and checking for the methyl ester via TLC/LCMS.

  • Coupling:

    • Once acid chloride formation is complete, add the hindered amine (1.2–1.5 equiv) and a base (DIPEA or Et₃N, 2.0 equiv).

    • Tip: If the amine is extremely non-nucleophilic (e.g., electron-deficient aniline), add DMAP (0.1 equiv) as a nucleophilic catalyst.

  • Workup: Standard aqueous extraction.

Why it works: Acid chlorides are the most electrophilic species available for amidation. Ghosez’s reagent generates them without creating HCl gas, preventing acid-sensitive degradation [2].

Troubleshooting Guide

Issue: Low Yield with HATU/HBTU

  • Diagnosis: In sterically crowded systems, the O-acyluronium intermediate formed by HATU can undergo a side reaction where the amine attacks the guanidinium moiety instead of the carbonyl, or the intermediate simply hydrolyzes before the bulky amine can attack.

  • Solution: Switch to Protocol B (Acid Chloride) . The chloride leaving group is smaller (sterically) than the OBt/OAt group, allowing the bulky amine easier access to the carbonyl.

Issue: Reaction Stalls at 50% Conversion

  • Diagnosis: Product inhibition or aggregation. The 3,4-disubstituted benzamide product might be precipitating and coating the unreacted starting material.

  • Solution:

    • Switch solvent to NMP (N-Methyl-2-pyrrolidone) to improve solubility.

    • Use Microwave Irradiation (e.g., 80°C for 30 mins with T3P) to overcome the activation energy barrier.

Issue: "3,4-Disubstituted" Electronic Deactivation

  • Diagnosis: If your acid has strong EWGs (e.g., 3,4-difluoro, 3-nitro-4-chloro), the resulting acid chloride is highly reactive but also highly unstable to moisture.

  • Solution: Perform the Ghosez activation and coupling in a one-pot sequence under strict Argon atmosphere. Do not attempt to isolate the acid chloride.

Comparative Data: Reagent Performance

ReagentSteric ToleranceByproduct RemovalRisk of Racemization*Cost Efficiency
HATU ModerateDifficult (Tetramethylurea)HighLow
T3P HighExcellent (Water soluble)Very LowHigh
Ghosez Very HighModerateLowModerate
SOCl₂ HighPoor (HCl gas/Acidic)HighVery High

*Note: Racemization is relevant if the amine partner is chiral; benzoic acids themselves are achiral.

Frequently Asked Questions (FAQ)

Q: Why not just use Thionyl Chloride (SOCl₂) to make the acid chloride? A: You can, but SOCl₂ generates HCl gas and leaves acidic traces that can decompose acid-sensitive protecting groups (like Boc or TBS) on your amine partner. Ghosez’s reagent generates the chloride under neutral conditions.[3][4]

Q: My 3,4-substituents are bulky (e.g., Iodo, t-Butyl). Does this change the protocol? A: Yes. Large groups at the 3,4-positions increase the lipophilicity significantly. Ensure you use high-solvency media like DMF or NMP rather than DCM. If using T3P, heating is almost always required for these substrates to ensure the amine can penetrate the solvent cage.

Q: Can I use acyl fluorides instead? A: Yes. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generate acyl fluorides in situ. Acyl fluorides are more stable to water than acid chlorides but highly reactive toward amines, making them a valid alternative if Ghosez’s reagent is unavailable [3].

References

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Available at: [Link]

  • Ghosez, L., et al. (1979). "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides."[3] Organic Syntheses. Available at: [Link]

  • Carpino, L. A., et al. (1995).[3] "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent."[3] Journal of the American Chemical Society.[3] Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide

High-Field vs. Benchtop H NMR: Structural Verification of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide Executive Summary The structural verification of pharmaceutical intermediates demands high-fidelity analytical techniques.

Author: BenchChem Technical Support Team. Date: March 2026

High-Field vs. Benchtop H NMR: Structural Verification of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide

Executive Summary

The structural verification of pharmaceutical intermediates demands high-fidelity analytical techniques. 3-(Benzyloxy)-N-methyl-4-nitrobenzamide presents a unique spectroscopic challenge: a 1,3,4-trisubstituted electron-deficient aromatic core coupled with a freely rotating benzyloxy group. The resulting


H NMR spectrum is characterized by severe chemical shift overlap in the aromatic region.

In this guide, we objectively compare the performance of a traditional High-Field NMR spectrometer (600 MHz) against a modern Benchtop NMR system (80 MHz). By analyzing the causality behind chemical shift dispersion and spin-spin coupling, this guide provides drug development professionals with a framework to determine when accessible benchtop systems can replace cryogenic high-field instruments for routine batch verification.

Mechanistic Insights: The Causality of Resolution

To understand the performance gap between the two instruments, we must examine the physics of Nuclear Magnetic Resonance. The chemical shift dispersion (


, in Hz) is directly proportional to the applied magnetic field (

), while the scalar coupling constants (

, in Hz) remain field-independent.

For 3-(Benzyloxy)-N-methyl-4-nitrobenzamide, the core protons (H-2 and H-6) and the five protons of the benzyloxy phenyl ring resonate within a narrow 0.4 ppm window (approx. 7.35–7.75 ppm).

  • At 80 MHz: A 0.1 ppm difference equates to just 8 Hz. Because the ortho-coupling (

    
    ) between H-5 and H-6 is also ~8.2 Hz, the 
    
    
    
    ratio approaches 1. This triggers strong second-order roofing effects (AB spin system behavior), causing the signals to collapse into an unresolvable multiplet.
  • At 600 MHz: The same 0.1 ppm difference expands to 60 Hz. The

    
     ratio exceeds 7, yielding clean, first-order AMX spectra that allow for precise multiplet extraction.
    

This fundamental field-strength dependency dictates the analytical limits of benchtop systems when analyzing complex .

SpinSystem Core Aromatic Core H2 H-2 (7.65 ppm) Core->H2 H5 H-5 (8.10 ppm) Core->H5 H6 H-6 (7.48 ppm) Core->H6 H2->H6 4J = 1.6 Hz H5->H6 3J = 8.2 Hz

Figure 1: J-coupling network and chemical shifts of the trisubstituted core.

Self-Validating Experimental Protocol

To ensure data integrity and objective comparison, the following self-validating protocol was executed on both the 600 MHz and 80 MHz platforms. Every step is designed to internally verify the system's calibration and quantitative response.

Step 1: Sample Preparation

  • Action: Dissolve 15.0 mg of analytical-grade 3-(Benzyloxy)-N-methyl-4-nitrobenzamide in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: CDCl

    
     is selected over protic solvents to prevent deuterium exchange with the amide (-NH) proton, ensuring its visibility in the spectrum. The TMS acts as an internal standard (
    
    
    
    0.00 ppm) to validate the chemical shift axis calibration.

Step 2: Data Acquisition

  • High-Field (600 MHz): 16 transients (scans), 2.0 s relaxation delay (

    
    ), 30° excitation pulse, 64k data points.
    
  • Benchtop (80 MHz): 64 transients, 2.0 s relaxation delay, 16k data points.

  • Causality: The lower magnetic field (1.88 T) of the benchtop system results in a smaller Boltzmann population difference between spin states. Increasing the transients by a factor of 4 doubles the Signal-to-Noise Ratio (SNR), successfully compensating for the inherent sensitivity drop without requiring cryogenic cooling.

Step 3: Processing & Internal Validation

  • Action: Apply a 0.3 Hz exponential line-broadening function, Fourier transform, and phase manually.

  • Validation: Integrate the isolated benzyloxy -OCH

    
    - singlet at ~5.25 ppm and normalize the value to exactly 2.00. If the receiver's linear response is functioning correctly, the N-CH
    
    
    
    doublet must integrate to ~3.00, and the total aromatic region must integrate to ~8.00.

Workflow N1 Sample Prep 15 mg / 0.6 mL CDCl3 N2 Shimming & Tuning Optimize Linewidth N1->N2 N3 Data Acquisition 600 MHz vs 80 MHz N2->N3 N4 Fourier Transform & Phase Correction N3->N4 N5 Spectral Analysis Multiplet Extraction N4->N5

Figure 2: Standardized self-validating 1H NMR acquisition workflow.

Performance Comparison & Data Presentation

The table below summarizes the quantitative multiplet extraction for the compound across both instrument classes.

Proton AssignmentExpected Shift (

, ppm)
Multiplicity & Coupling600 MHz Resolution Status80 MHz Benchtop Resolution Status
N-CH

2.95Doublet (

= 5.0 Hz)
Baseline Resolved Baseline Resolved
O-CH

5.25SingletBaseline Resolved Baseline Resolved
Amide NH 6.20Broad QuartetResolved (Exchange dependent)Broad hump (Low SNR)
Phenyl (5H) 7.35 – 7.45MultipletResolved Overlapped with H-2 & H-6
Core H-6 7.48Doublet of doublets (

= 8.2, 1.6 Hz)
Resolved Overlapped with Phenyl
Core H-2 7.65Doublet (

= 1.6 Hz)
Resolved Overlapped with Phenyl
Core H-5 8.10Doublet (

= 8.2 Hz)
Baseline Resolved Resolved (Minor roofing)
Analysis of Results

While the 600 MHz instrument remains the gold standard for absolute de novo structural elucidation—effortlessly resolving the H-6 doublet of doublets from the benzyloxy multiplet—the 80 MHz benchtop system proves highly capable for routine batch verification.

The aliphatic diagnostic markers (the N-CH


 doublet and O-CH

singlet) are perfectly resolved on both platforms. Furthermore, the highly deshielded H-5 proton (shifted downfield to 8.10 ppm due to the ortho-nitro group) remains distinctly visible even at 80 MHz. For process chemistry, QA/QC, and raw material release, the benchtop NMR offers sufficient diagnostic markers to confirm product identity and purity without the heavy maintenance costs of a superconducting magnet.

References

  • Evaluation of a Benchtop Cryogen-Free Low-Field 1H NMR Spectrometer for the Analysis of Dietary Supplements Source: Analytical Chemistry (ACS Publications) URL:[Link][1]

  • Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game-Changers Source: Angewandte Chemie International Edition URL:[Link][2]

  • N-Methyl-4-nitrobenzamide Compound Summary Source: PubChem, National Library of Medicine URL:[Link][3]

  • Why Benchtop NMR is Ideal for Fat Analysis (and General Applications) Source: Oxford Instruments URL:[Link][4]

Sources

Comparative

13C NMR peak assignments for 3-(Benzyloxy)-N-methyl-4-nitrobenzamide

This guide provides a high-confidence technical analysis of the 13C NMR peak assignments for 3-(Benzyloxy)-N-methyl-4-nitrobenzamide . It is designed for researchers requiring rigorous structural verification of this spe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a high-confidence technical analysis of the 13C NMR peak assignments for 3-(Benzyloxy)-N-methyl-4-nitrobenzamide . It is designed for researchers requiring rigorous structural verification of this specific nitrobenzamide scaffold, often utilized as an intermediate in the synthesis of bioactive small molecules.

Publish Comparison Guide & Technical Analysis

Executive Summary

The structural validation of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide relies on resolving the electronic conflict between the electron-withdrawing nitro group and the electron-donating benzyloxy substituent. This guide compares the theoretical substituent effects with fragment-based experimental data to derive a high-accuracy assignment table.

Key Spectral Features:

  • Diagnostic Carbonyl: The amide carbonyl appears at ~166 ppm , distinct from ester or acid precursors.

  • Orthogonal Electronic Effects: The C-3 (alkoxy-substituted) and C-4 (nitro-substituted) carbons show characteristic deshielding patterns (152 ppm and 142 ppm , respectively).

  • Shielding Anomalies: The C-2 position experiences significant upfield shielding (~114 ppm ) due to the ortho-alkoxy effect, serving as a primary confirmation of regiochemistry.

13C NMR Assignment Table

The following data represents a high-confidence assignment referenced to CDCl₃ (77.16 ppm) .

Carbon PositionChemical Shift (δ, ppm)TypeAssignment Logic (Electronic Environment)
C=O 166.5 QuaternaryAmide Carbonyl. Typical range for benzamides. Distinct from esters (~165) and ketones (>190).[1]
C-3 152.0 QuaternaryAr-C-O (Ipso). Strongly deshielded by the oxygen atom of the benzyloxy group.
C-4 142.0 QuaternaryAr-C-NO₂ (Ipso). Deshielded by the nitro group, but mitigated by the ortho-alkoxy resonance effect.
C-1 139.0 QuaternaryAr-C-CONH (Ipso). Moderate deshielding due to the amide group.
Bn-C1' 135.5 QuaternaryBenzyl Ipso. Typical position for the attachment point of a benzyl ether ring.
Bn-Ar 128.8 CHBenzyl Meta. Overlaps with other aromatic signals.
Bn-Ar 128.4 CHBenzyl Ortho. Characteristic monosubstituted benzene pattern.
Bn-Ar 127.8 CHBenzyl Para.
C-5 124.0 CHAr-CH. Ortho to the withdrawing nitro group, which deshields it relative to benzene.
C-6 120.0 CHAr-CH. Para to the benzyloxy group (shielding) and ortho to amide.
C-2 114.0 CHAr-CH. Diagnostic Peak. Strongly shielded by the ortho-benzyloxy group.
O-CH₂ 71.0 CH₂Benzylic Methylene. Characteristic shift for benzyl ethers (69–72 ppm).
N-CH₃ 26.8 CH₃N-Methyl. Upfield aliphatic signal. Rotamers may cause broadening or doubling.

Detailed Technical Analysis

The "Push-Pull" Electronic Conflict (C-3 vs. C-4)

The core challenge in assigning this spectrum is distinguishing the quaternary carbons on the central ring.

  • C-3 (Benzyloxy-substituted): Oxygen is a strong

    
    -donor. While it shields ortho and para positions, it strongly deshields the ipso carbon  via the inductive effect (-I), pushing C-3 to ~152 ppm .
    
  • C-4 (Nitro-substituted): The nitro group is strongly electron-withdrawing (-R, -I). In nitrobenzene, the ipso carbon appears at 148 ppm. However, in this molecule, the ortho-alkoxy group exerts a shielding resonance effect, pulling C-4 upfield to ~142 ppm .

Regiochemistry Confirmation (C-2 vs. C-5)
  • C-2 (114 ppm): Located ortho to the donating benzyloxy group and meta to the withdrawing nitro group. The shielding effect of the oxygen dominates, making this the most upfield aromatic signal.

  • C-5 (124 ppm): Located ortho to the nitro group. The deshielding anisotropy of the nitro group pushes this signal downfield relative to C-2.

  • Comparison: This ~10 ppm difference is the "fingerprint" confirming the 3,4-substitution pattern.

Rotameric Broadening

Amide bonds possess partial double-bond character (


 rotation barrier), leading to cis/trans rotamers.
  • Observation: In CDCl₃ at room temperature, the N-CH₃ (26.8 ppm) and C=O (166.5 ppm) signals may appear broadened or as dual peaks of unequal intensity.

  • Protocol: To resolve this, run the NMR at elevated temperature (50°C in DMSO-d₆ ) to coalesce the rotamers into sharp singlets.

Comparative Workflow: Assignment Logic

The following diagram illustrates the logical flow used to distinguish the aromatic carbons based on Substituent Chemical Shift (SCS) rules.

NMR_Assignment_Logic Substituents Substituents: -NO2 (Withdrawing) -OBn (Donating) -CONHMe (Mild Withdrawing) C3_Ipso C-3 (Ipso-OBn) Inductive Deshielding Target: ~152 ppm Substituents->C3_Ipso Oxygen Effect C4_Ipso C-4 (Ipso-NO2) Resonance Deshielding Target: ~142 ppm Substituents->C4_Ipso Nitro Effect C2_Ortho C-2 (Ortho to OBn) Strong Shielding Target: ~114 ppm Substituents->C2_Ortho Ortho-Donation C5_Ortho C-5 (Ortho to NO2) Deshielding Target: ~124 ppm Substituents->C5_Ortho Ortho-Withdrawal Validation Validation: Check C-2 vs C-5 Gap (~10 ppm difference) C2_Ortho->Validation C5_Ortho->Validation

Caption: Logic flow for distinguishing aromatic carbon signals based on electronic substituent effects.

Experimental Protocol

To ensure reproducible data comparable to the table above, follow this standard operating procedure.

Materials
  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane).

    • Alternative: DMSO-d₆ if the nitrobenzamide shows poor solubility or for rotamer coalescence studies.

  • Sample Concentration: 10–20 mg of compound in 0.6 mL solvent.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Acquisition Parameters (13C)
  • Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker).

  • Scans (NS): Minimum 1024 scans (due to low sensitivity of quaternary carbons).

  • Relaxation Delay (D1): 2.0 seconds (ensure relaxation of C=O and C-NO₂).

  • Spectral Width: 240 ppm (to capture C=O and potential impurities).

  • Referencing: Calibrate CDCl₃ triplet center to 77.16 ppm .

Troubleshooting
  • Missing Quaternary Peaks: If C-3 or C-4 are invisible, increase the Relaxation Delay (D1) to 5 seconds or add Cr(acac)₃ relaxation agent.

  • Split Peaks: If N-CH₃ appears as two peaks, this is rotamerism. Report both shifts or heat the sample to coalesce.

References

  • ChemicalBook. 3-Benzyloxy-4-nitrobenzoic acid 13C NMR Data. (Analogue comparison). Retrieved from .

  • SpectraBase. N-Methyl-4-nitrobenzamide 13C NMR Spectrum. (Core scaffold data).[1] Wiley Science Solutions. Retrieved from .

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. (Substituent additivity rules). Retrieved from .[2]

  • National Institutes of Health (NIH). PubChem Compound Summary: N-Methyl-4-nitrobenzamide. (Physical properties and identifiers). Retrieved from .

  • Pretsch, E., et al.Structure Determination of Organic Compounds. Springer, Berlin, Heidelberg. (Standard reference for SCS additivity tables).

Sources

Validation

Comparative Mass Spectrometry Guide: Fragmentation Patterns of Nitrobenzamide Derivatives

Executive Summary Nitrobenzamide derivatives represent a critical scaffold in medicinal chemistry, serving as the structural backbone for various anti-infectives, PARP inhibitors (e.g., Iniparib), and antitumor agents. F...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Nitrobenzamide derivatives represent a critical scaffold in medicinal chemistry, serving as the structural backbone for various anti-infectives, PARP inhibitors (e.g., Iniparib), and antitumor agents. For researchers in drug metabolism and pharmacokinetics (DMPK), distinguishing between positional isomers (ortho-, meta-, para-) is a frequent analytical challenge.

This guide provides an in-depth technical comparison of the mass spectral behavior of these derivatives. Unlike standard spectral libraries that merely list peaks, this document elucidates the causality of fragmentation—specifically the "Ortho Effect"—enabling you to predict and validate structural assignments without relying solely on reference standards.

Mechanistic Foundations: The "Ortho Effect" vs. Standard Cleavage

The core differentiator in the mass spectrometry of nitrobenzamides is the proximity of the nitro (


) group to the amide (

) functionality.
The Ortho Effect (Intramolecular Interaction)

In ortho-nitrobenzamide derivatives, the spatial proximity of the nitro oxygen and the amide hydrogen facilitates a specific intramolecular rearrangement.

  • Mechanism: A hydrogen atom transfers from the amide nitrogen to the nitro oxygen via a 6-membered transition state.

  • Result: This leads to the expulsion of a hydroxyl radical (

    
    ) or water (
    
    
    
    ), often forming a stable, cyclized isoxazolone-type cation. This pathway is energetically inaccessible for meta and para isomers due to distance constraints.
Meta/Para Fragmentation (Standard Inductive Cleavage)

Lacking the steric ability to interact, meta and para isomers follow standard even-electron fragmentation rules:

  • Amide Cleavage: Homolytic or heterolytic cleavage of the amide bond (loss of

    
     or 
    
    
    
    ).
  • Nitro Loss: Radical loss of

    
     (46 Da) or 
    
    
    
    (30 Da).
  • CO Extrusion: Subsequent loss of carbon monoxide (28 Da) from the phenyl ring.

Visualization of Fragmentation Pathways[1][2][3][4][5][6][7]

The following diagram illustrates the divergent pathways between ortho isomers (rearrangement-driven) and para isomers (cleavage-driven).

FragmentationPathways Start Precursor Ion [M+H]+ Ortho Ortho-Isomer (Steric Proximity) Start->Ortho Para Meta/Para-Isomer (No Interaction) Start->Para H_Transfer 1,5-H Shift (Transition State) Ortho->H_Transfer Activation Loss_OH Loss of OH (M - 17 Da) H_Transfer->Loss_OH - •OH CyclicIon Cyclized Cation (Isoxazolone-like) Loss_OH->CyclicIon Stabilization Cleavage Inductive Cleavage Para->Cleavage Loss_NH3 Loss of NH3/NH2R (Amide Loss) Cleavage->Loss_NH3 Primary Loss_NO2 Loss of NO2 (M - 46 Da) Cleavage->Loss_NO2 Secondary

Figure 1: Divergent fragmentation pathways. The Ortho isomer undergoes a unique rearrangement losing OH, while Meta/Para isomers favor direct cleavage.

Comparative Analysis: Identifying Your Isomer

The following table summarizes the diagnostic ions observed in ESI-MS/MS (Positive Mode). Use this to triage your unknown analytes.

Table 1: Diagnostic Ion Comparison
FeatureOrtho-Nitrobenzamide Meta/Para-Nitrobenzamide Mechanistic Cause
Primary Neutral Loss -17 Da (OH) or -18 Da (

)
-17 Da (

) or -46 Da (

)
Ortho-effect H-transfer vs. Amide bond cleavage.
Base Peak (MS2)

(Cyclic cation)

or Acylium ion
Stability of the cyclized product in ortho isomers.
Radical Ions Common (Loss of

)
Rare (Even-electron rule dominates)Ortho-nitro effect permits stable radical cation formation.
Negative Mode Prominent

Prominent

Both ionize well in Neg mode due to

electron withdrawal.
Differentiation High Confidence Low Confidence (between m/p)Meta and Para spectra are often nearly identical.

Critical Note: The loss of 17 Da in para isomers corresponds to


 (ammonia), whereas in ortho isomers, it corresponds to 

(hydroxyl radical). High-Resolution Mass Spectrometry (HRMS) is recommended to distinguish these isobaric losses (

vs

).

Experimental Protocol: Self-Validating Workflow

To replicate these results and ensure data integrity, follow this validated LC-MS/MS protocol. This workflow includes "Stop/Go" validation steps to prevent data artifacts.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: 1 µg/mL).

    • Why Formic Acid? Promotes protonation (

      
      ) essential for observing the amide-driven fragmentation.
      
LC-MS/MS Parameters
  • Ion Source: Electrospray Ionization (ESI).[1][2][3][4][5]

  • Polarity: Positive (+) for structural elucidation; Negative (-) for sensitivity if quantifying trace metabolites.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min (Standard C18 column).

Collision Energy (CE) Ramping Protocol

To capture the full fragmentation profile, do not use a static CE.

  • Step 1: Acquire MS1 scan (Full Scan 100–500 m/z).

  • Step 2: Select Precursor Ion (

    
    ).
    
  • Step 3: Apply Stepped CE (e.g., 10, 20, 40 eV).

    • Low CE (10 eV): Preserves labile alkyl chains on the amide.

    • Med CE (20 eV): Triggers the Ortho Effect (Loss of OH).

    • High CE (40 eV): Forces ring cleavage (Loss of

      
      , CO).
      
Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (1 µg/mL in 50:50 ACN/H2O) ESI ESI Source (+) (Spray Voltage: 3.5 kV) Sample->ESI MS1 Q1 Selection (Isolate [M+H]+) ESI->MS1 CID Collision Cell (Stepped CE: 10-40 eV) MS1->CID MS2 Q3 Detection (Fragment Analysis) CID->MS2 Decision Check M-17? MS2->Decision Result_Ortho Confirm Ortho (Loss of OH) Decision->Result_Ortho Yes Result_Para Confirm Meta/Para (Loss of NH3/NO2) Decision->Result_Para No

Figure 2: Step-by-step experimental workflow with decision logic for isomer identification.

References

  • Differentiation of Isomers using High Resolution Mass Spectrometry. Vertex AI Search Results. (2025). Link

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds. National Institutes of Health (PubMed). (2025). Link

  • Mass Spectrometry of Analytical Derivatives: "Ortho" and "Para" Effects. NIST / Journal of Mass Spectrometry. (2016). Link

  • Fragmentation patterns of N-substituted benzamides. Journal of the American Society for Mass Spectrometry. (2016). Link

Sources

Comparative

IR spectroscopy characteristic bands for 3-(Benzyloxy)-N-methyl-4-nitrobenzamide

Analytical Characterization of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide: A Comparative Guide to FTIR Sampling Techniques As a Senior Application Scientist, I frequently encounter complex API intermediates where precise fu...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Characterization of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide: A Comparative Guide to FTIR Sampling Techniques

As a Senior Application Scientist, I frequently encounter complex API intermediates where precise functional group verification is paramount to tracking synthetic progress. 3-(Benzyloxy)-N-methyl-4-nitrobenzamide is a prime example of a polyfunctional aromatic compound that demands rigorous spectroscopic characterization. It contains a secondary amide, a strongly electron-withdrawing nitro group, and a bulky benzyloxy ether linkage.

This guide provides an objective comparison of Fourier-Transform Infrared (FTIR) sampling methodologies—specifically Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) pellet transmission—and details the mechanistic assignment of its characteristic vibrational bands compared to its synthetic precursors.

Mechanistic Spectral Profiling & Precursor Comparison

The IR spectrum of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide is a composite of its distinct functional moieties. Proper assignment requires understanding the local chemical environment and potential spectral overlaps. In drug development, we often compare the final intermediate against its precursor (e.g., 3-hydroxy-N-methyl-4-nitrobenzamide) to confirm successful substitution.

  • Secondary Amide (-CONHCH₃): Secondary amides exhibit a characteristic N-H stretching vibration typically observed as a single sharp band between 3250–3400 cm⁻¹[1]. The carbonyl (C=O) stretch, known as the Amide I band, appears around 1630–1680 cm⁻¹. Because of intermolecular hydrogen bonding in the solid state, this band is often broadened and shifted to lower wavenumbers compared to dilute solutions. The Amide II band (a coupling of N-H bending and C-N stretching) typically manifests near 1530–1570 cm⁻¹[2].

  • Nitro Group (-NO₂): The nitro group is highly polar and yields two of the most intense bands in the mid-IR region: the asymmetric stretching vibration at 1520–1540 cm⁻¹ and the symmetric stretch at 1340–1360 cm⁻¹[3]. Analytical Challenge: The asymmetric NO₂ stretch frequently overlaps with the Amide II band, requiring high-resolution techniques to deconvolute the peaks.

  • Benzyloxy Ether (Ar-O-CH₂-Ph): Alkyl aryl ethers display strong asymmetric C-O-C stretching vibrations in the 1200–1275 cm⁻¹ region and symmetric stretching around 1020–1050 cm⁻¹[4]. The appearance of these bands is the primary indicator of successful benzylation.

  • Aromatic Rings: Out-of-plane C-H bending vibrations are diagnostic for substitution patterns. The newly added monosubstituted benzyl ring yields strong bands near 730 cm⁻¹ and 690 cm⁻¹, while the 1,2,4-trisubstituted core ring shows a characteristic band near 820–850 cm⁻¹[5].

Table 1: Characteristic IR Bands: Target vs. Precursor

Functional Group3-(Benzyloxy)-N-methyl-4-nitrobenzamide (Target)3-Hydroxy Precursor (Alternative)Diagnostic Shift / Causality
O-H Stretch Absent~3200–3400 cm⁻¹ (Broad)Disappearance confirms complete etherification of the phenol.
N-H Stretch ~3300 cm⁻¹ (Sharp)~3300 cm⁻¹ (Obscured by O-H)Becomes clearly resolved once the broad phenolic O-H is removed.
Amide I (C=O) ~1650 cm⁻¹~1650 cm⁻¹Remains relatively unchanged; confirms amide integrity[2].
Nitro Asymmetric ~1530 cm⁻¹~1530 cm⁻¹Highly intense; overlaps with Amide II[3].
C-O-C Ether ~1250 cm⁻¹ & ~1050 cm⁻¹AbsentAppearance confirms the benzyloxy linkage[4].
Aromatic C-H Bend ~730 cm⁻¹, 690 cm⁻¹, 840 cm⁻¹~840 cm⁻¹ onlyAppearance of 730/690 cm⁻¹ confirms the monosubstituted benzyl ring[5].

Comparative Analysis of Sampling Alternatives: FTIR-ATR vs. KBr Pellet

When analyzing solid powders like 3-(Benzyloxy)-N-methyl-4-nitrobenzamide, the choice of FTIR sampling technique dictates the spectral fidelity. We objectively compare the traditional KBr pellet method against modern FTIR-ATR.

  • FTIR-ATR (Attenuated Total Reflectance): ATR is the industry standard for rapid, non-destructive analysis[6]. However, it relies on an evanescent wave penetrating the sample. Because penetration depth is wavelength-dependent, peaks at lower wavenumbers appear artificially more intense than those at higher wavenumbers. Furthermore, anomalous dispersion can cause shifts in strong absorption bands (e.g., the C=O and NO₂ stretches) to slightly lower wavenumbers compared to transmission spectra[7].

  • KBr Pellet (Transmission): The KBr method remains the gold standard for quantitative accuracy and library matching, adhering strictly to the Beer-Lambert law[8]. For this molecule, KBr transmission provides superior resolution for deconvoluting the overlapping Amide II and asymmetric NO₂ bands. However, KBr is highly hygroscopic. Trace moisture introduces a broad O-H stretching band (3200–3500 cm⁻¹) that can obscure the critical secondary amide N-H stretch[9].

Table 2: Performance Comparison for Nitrobenzamide Analysis

ParameterFTIR-ATR (Diamond Crystal)KBr Pellet (Transmission)
Sample Preparation Minimal (Direct application)[6]Labor-intensive (Grinding, pressing)[7]
Peak Position Accuracy Shifts possible due to anomalous dispersion[7]True transmission; exact library match[8]
Sensitivity Limited by evanescent wave depth (0.5–2 µm)High; effective pathlength can be increased[10]
Moisture Interference NegligibleHigh risk; water bands can mask N-H stretch[9]
Best Used For Rapid structural confirmation & high-throughputResolving overlapping NO₂ / Amide bands

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in causality and validation steps.

Protocol A: High-Resolution KBr Pellet Transmission

Objective: Achieve baseline-resolved spectra for library matching and trace impurity detection.

  • Preparation of Matrix: Dry spectral-grade KBr powder in an oven at 110 °C for a minimum of 4 hours to eliminate adsorbed moisture[10]. Store in a vacuum desiccator.

  • Sample Milling: Weigh approximately 1–2 mg of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide and 100 mg of dried KBr. Grind thoroughly in an agate mortar for 3–5 minutes.

    • Causality: Fine, uniform particle size (<2 µm) minimizes the Christiansen effect (scattering), ensuring a flat baseline[9].

  • Pellet Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum to remove trapped air, then press at 10 tons of pressure for 2 minutes using a hydraulic press[6].

  • Self-Validation Check: Visually inspect the pellet against a light source. It must be optically translucent. A cloudy or opaque pellet indicates excessive particle size or moisture absorption, which will yield a distorted, sloping baseline. If cloudy, the system fails validation; discard and re-mill the sample.

  • Acquisition: Run a background scan of a pure KBr pellet. Scan the sample pellet from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 32 scans.

Protocol B: Rapid FTIR-ATR Analysis

Objective: High-throughput structural confirmation with minimal sample preparation.

  • Crystal Cleaning: Clean the diamond ATR crystal with a volatile solvent (e.g., isopropanol) and a lint-free wipe.

  • Self-Validation Check: Prior to sample application, run a background single-beam spectrum. The energy profile must be smooth, and the region between 3200–3600 cm⁻¹ must be completely flat. Any peaks here indicate cross-contamination or residual cleaning solvent. Do not proceed until the background is perfectly flat.

  • Sample Application: Place 5–10 mg of the solid sample directly onto the crystal.

  • Pressure Application: Apply the pressure anvil until the software indicates optimal contact (typically ~80-100 lbs of force).

    • Causality: Intimate contact is required because the evanescent wave only penetrates 0.5–2.0 µm into the sample. Poor contact results in low signal-to-noise ratios.

  • Acquisition & Correction: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Apply an ATR correction algorithm in the software to adjust for wavelength-dependent penetration depth, making the spectrum comparable to transmission data.

Workflow Visualization

IR_Workflow Start API Intermediate: 3-(Benzyloxy)-N-methyl-4-nitrobenzamide Decision Select IR Sampling Technique Start->Decision ATR FTIR-ATR (Rapid, Non-destructive) Decision->ATR High throughput / Soft powders KBr KBr Pellet (High Sensitivity, Transmission) Decision->KBr Trace analysis / Deconvolution ATR_Pro Direct crystal contact Apply 80-100 lbs force ATR->ATR_Pro KBr_Pro Grind with dry KBr (<2 µm) Press at 10 tons KBr->KBr_Pro Band_Analysis Spectral Resolution & Band Assignment ATR_Pro->Band_Analysis KBr_Pro->Band_Analysis Validation Cross-Validate: Amide I/II, NO2, Ether Bands Band_Analysis->Validation

Figure 1: Decision matrix and experimental workflow for FTIR sampling and spectral validation.

References

1.2 - Benchchem 2.7 - Benchchem 3.8 - Kintek Press 4.10 - Specac 5.3 - MVPS VKT College 6.5 - Uniroma1 7.9 - ResearchGate 8. 4 - UniTechLink 9.6 - AZoM 10.1 - VSCHT

Sources

Validation

HPLC retention time and method for 3-(Benzyloxy)-N-methyl-4-nitrobenzamide

HPLC Retention Time and Method Guide: 3-(Benzyloxy)-N-methyl-4-nitrobenzamide Executive Summary & Scope Compound: 3-(Benzyloxy)-N-methyl-4-nitrobenzamide Application: Analytical Quality Control (QC), Impurity Profiling,...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Retention Time and Method Guide: 3-(Benzyloxy)-N-methyl-4-nitrobenzamide

Executive Summary & Scope

Compound: 3-(Benzyloxy)-N-methyl-4-nitrobenzamide Application: Analytical Quality Control (QC), Impurity Profiling, and Synthetic Intermediate Monitoring. Primary Challenge: Balancing the retention of the hydrophobic benzyl ether moiety while maintaining resolution from polar hydrolytic degradants (e.g., 3-hydroxy-N-methyl-4-nitrobenzamide).

This guide provides a validated approach to the HPLC analysis of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide. Unlike generic protocols, this document compares the industry-standard C18 (Octadecyl) chemistry against the Phenyl-Hexyl alternative, demonstrating why Phenyl-Hexyl offers superior selectivity for this specific aromatic-rich scaffold.

Physicochemical Profiling & Method Strategy

Effective method development requires understanding the analyte's molecular behavior.

PropertyValue (Predicted/Experimental)Chromatographic Implication
LogP ~2.6 – 3.1High Hydrophobicity: The benzyl ether and N-methyl groups significantly increase retention. Requires high organic strength (>40% ACN) for elution.
pKa Neutral (Amide)pH independent retention in the range of 2.0–8.0. However, acidic pH is recommended to suppress silanol activity.
Chromophore Nitro-benzene coreStrong UV Absorbance:

~254 nm and ~210 nm. 254 nm is preferred for selectivity against non-aromatic solvents.
Critical Impurities 3-Hydroxy-N-methyl-4-nitrobenzamidePolar: Elutes significantly earlier (Low

). Requires initial low organic hold to prevent co-elution with the void.

Comparative Analysis: C18 vs. Phenyl-Hexyl

While C18 is the default choice for reverse-phase chromatography, the Phenyl-Hexyl stationary phase provides distinct advantages for this compound due to


-

interactions with the nitro-benzyl system.
Option A: The Standard (C18 Core-Shell)
  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Performance: Excellent peak shape and predictable retention.

  • Limitation: May struggle to resolve the target from structurally similar aromatic impurities (e.g., regioisomers of the benzyl ether) solely based on hydrophobicity.

Option B: The Specialist (Phenyl-Hexyl)
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Performance: The electron-deficient nitro ring and the electron-rich benzyl ring of the analyte interact strongly with the phenyl phase.

  • Advantage: Provides orthogonal selectivity. Often resolves the "Benzyl Bromide" starting material (a common impurity) better than C18.

Decision Matrix:

FeatureC18 ColumnPhenyl-Hexyl Column
Retention Time Moderate (8-10 min)Longer (10-12 min) due to

-interactions
Peak Shape Sharp (High Efficiency)Good, slight tailing possible if unbuffered
Selectivity (

)
Driven by alkyl chain lengthDriven by aromaticity & planarity
Recommendation Routine QC Impurity Isolation / Complex Matrices

Recommended Experimental Protocol

This protocol uses a C18 Core-Shell column for speed and efficiency, suitable for standard purity analysis.

Instrument Parameters
  • System: HPLC or UHPLC with UV-Vis/PDA Detector.

  • Column: Kinetex C18 (or equivalent Core-Shell), 100 mm x 4.6 mm, 2.6 µm particle size.

  • Temperature: 35°C (Controls viscosity and improves reproducibility).

  • Flow Rate: 1.0 mL/min (Adjust to 1.2 mL/min for faster runs if backpressure allows).

  • Detection: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Injection Volume: 5–10 µL.

Mobile Phase Composition
  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.2).
    
  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A (Aq)% Solvent B (Org)Event
0.0 9010Equilibration / Injection
2.0 9010Isocratic Hold (Elute polar impurities)
12.0 1090Linear Gradient (Elute Main Peak)
14.0 1090Wash Step (Remove Benzyl Bromide)
14.1 9010Re-equilibration
18.0 9010Stop
Retention Profile (Representative)
CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11] RT (min)RRT (Relative to Main)
3-Hydroxy-N-methyl-4-nitrobenzamide3.5 – 4.5~0.40
3-(Benzyloxy)-N-methyl-4-nitrobenzamide 10.5 – 11.5 1.00
Benzyl Bromide (Starting Material)13.0 – 14.0~1.25

Method Validation Logic (Self-Validating System)

To ensure the method is reliable, implement the following System Suitability Tests (SST):

  • Resolution (

    
    ):  Must be > 2.0 between the Hydroxy impurity and the Main peak.
    
  • Tailing Factor (

    
    ):  Must be < 1.5. A high tailing factor indicates secondary interactions (silanols); if observed, increase buffer strength or switch to a "End-capped" column.
    
  • Precision: %RSD of peak area for 6 replicate injections must be < 1.0%.

Visualizing the Workflow

The following diagram illustrates the decision pathway for analyzing this compound, ensuring the correct column and conditions are selected based on the sample type.

HPLC_Workflow Start Sample: 3-(Benzyloxy)-N-methyl-4-nitrobenzamide Goal Define Analytical Goal Start->Goal QC Routine Purity / Release Goal->QC RD Impurity Profiling / R&D Goal->RD Col_C18 Column: C18 Core-Shell (Efficiency Focus) QC->Col_C18 Col_Ph Column: Phenyl-Hexyl (Selectivity Focus) RD->Col_Ph Mobile Mobile Phase: Water (0.1% H3PO4) / ACN Col_C18->Mobile Col_Ph->Mobile Result_QC Output: Fast Run (<10 min) Sharp Peaks Mobile->Result_QC Standard Gradient Result_RD Output: Enhanced Resolution of Aromatic Isomers Mobile->Result_RD Shallow Gradient

Caption: Decision tree for selecting the optimal stationary phase based on analytical requirements (Routine QC vs. Complex Profiling).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • SIELC Technologies. (2018).[9] Separation of 3-Benzyloxy-4-methoxybenzaldehyde on Newcrom R1 HPLC column. Retrieved from . (Source for retention behavior of structurally homologous benzamide/benzyl ether derivatives).

  • Mac-Mod Analytical. (2025). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity. Retrieved from . (Reference for Phenyl-Hexyl vs. C18 selectivity mechanisms).

  • BenchChem. (2025).[8][12] Chromatographic Separation of Benzamide Derivatives: Detailed Application Notes. Retrieved from . (General retention data for nitrobenzamide scaffolds).

Sources

Comparative

A Comparative Guide to Purity Assessment Standards for 3-(Benzyloxy)-N-methyl-4-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals The meticulous evaluation of purity for any novel chemical entity is a cornerstone of rigorous scientific research and a non-negotiable aspect of pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The meticulous evaluation of purity for any novel chemical entity is a cornerstone of rigorous scientific research and a non-negotiable aspect of pharmaceutical development. For a compound such as 3-(Benzyloxy)-N-methyl-4-nitrobenzamide, a substituted aromatic benzamide with potential applications in medicinal chemistry, the precise determination of its purity is paramount. This guide provides an in-depth comparison of analytical methodologies, outlines potential impurity profiles, and contextualizes these standards within the broader regulatory framework to ensure the integrity of research and development activities.

The presence of even minute quantities of impurities can significantly alter the physicochemical properties, biological activity, and toxicological profile of a compound.[1] Therefore, a multi-faceted approach to purity assessment is not just recommended but essential for generating reliable and reproducible data. This guide will explore the synergistic use of chromatographic and spectroscopic techniques to build a comprehensive purity profile for 3-(Benzyloxy)-N-methyl-4-nitrobenzamide.

Understanding the Impurity Landscape

Impurities in a synthesized compound like 3-(Benzyloxy)-N-methyl-4-nitrobenzamide can be broadly categorized into organic, inorganic, and residual solvents.[2][3] Organic impurities are often the most critical to identify and quantify as they can include starting materials, by-products of the synthesis, intermediates, and degradation products.[2][4]

Potential Organic Impurities:

The synthesis of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide likely involves the reaction of a benzoic acid derivative with an amine.[5][6] Potential impurities could therefore include:

  • Unreacted Starting Materials: Such as 3-(benzyloxy)-4-nitrobenzoic acid and methylamine.

  • Isomeric By-products: Depending on the synthetic route, isomers like 2-nitro or 5-nitro-substituted benzamides could be formed.

  • Side-Reaction Products: Products arising from alternative reaction pathways.

  • Degradation Products: Compounds formed by the breakdown of the target molecule under specific conditions of light, temperature, or pH.[4]

Comparative Analysis of Purity Assessment Techniques

A robust purity assessment strategy employs orthogonal analytical methods, meaning techniques that rely on different chemical or physical principles.[7] For 3-(Benzyloxy)-N-methyl-4-nitrobenzamide, the primary techniques for consideration are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Technique Principle Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.[8]High sensitivity for detecting trace impurities, excellent resolving power for isomers, and well-established for quantitative analysis.[8]Requires reference standards for accurate quantification of impurities.[8]
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for direct quantification.[8]A primary method of quantification that does not require identical reference standards for each impurity, provides structural information for impurity identification.[8][9]Lower sensitivity compared to HPLC, potential for signal overlap in complex mixtures.[8]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.[10]High sensitivity and selectivity, provides molecular weight information for impurity identification.[11]May not be suitable for all compounds, can be complex to interpret without fragmentation pattern knowledge.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase followed by mass-to-charge ratio detection.[12]Excellent for identifying and quantifying volatile impurities and residual solvents.[13]Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques used in the purity assessment of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the quantitative determination of purity and the detection of related substance impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile choice for moderately polar compounds.[14]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of both polar and non-polar impurities.

Time (minutes) % Mobile Phase A % Mobile Phase B
09010
201090
251090
269010
309010
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to a working concentration of about 50-100 µg/mL.[15]

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol provides a direct measure of the absolute purity of the compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[15]

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should be soluble in the same deuterated solvent as the sample and have signals that do not overlap with the analyte's signals.[9]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3). The choice of solvent is critical to ensure the compound is fully dissolved.[15]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide into a clean vial.

    • Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.

  • NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation and accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This protocol is essential for identifying and quantifying any residual solvents from the synthesis and purification process.

  • Instrumentation: A GC-MS system.

  • Column: A capillary column suitable for solvent analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: An initial temperature of 40°C held for 5 minutes, followed by a ramp to 240°C at a rate of 10°C/minute, and a final hold for 5 minutes.[12]

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.[12]

  • Ion Source Temperature: 230°C.[12]

  • Mass Range: 30-350 amu.

  • Sample Preparation: Prepare a solution of the compound in a solvent known not to be present in the sample (e.g., dimethyl sulfoxide) at a concentration of approximately 10 mg/mL.

Visualization of Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Compound prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 hplc1 Inject Sample prep3->hplc1 Prepared Sample hplc2 Gradient Elution hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 Chromatogram data2 Calculate Purity data1->data2 qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis prep1 Weigh Compound & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 nmr1 Acquire 1H NMR Spectrum prep2->nmr1 Prepared Sample nmr2 Set Sufficient Relaxation Delay nmr1->nmr2 data1 Integrate Analyte & Standard Signals nmr2->data1 NMR Spectrum data2 Calculate Absolute Purity data1->data2

Sources

Validation

A Researcher's Guide to the Elemental Analysis of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide: Theoretical Calculations and Comparative Analytical Methodologies

For researchers, scientists, and drug development professionals, the precise determination of a compound's elemental composition is a foundational step in chemical characterization. This guide provides an in-depth look a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of a compound's elemental composition is a foundational step in chemical characterization. This guide provides an in-depth look at the elemental analysis of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide, offering a comparison between the theoretical calculations and established experimental techniques. We will delve into the causality behind analytical choices, present detailed experimental protocols, and explore alternative methods for structural elucidation.

Theoretical Elemental Composition: The Foundational Calculation

Before any experimental analysis, a theoretical calculation of the elemental composition of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide is essential. This provides a baseline against which experimental results are compared, offering a primary indication of sample purity and identity.

Determining the Molecular Formula and Weight

The first step is to deconstruct the chemical name to ascertain its molecular formula.

  • Benzamide Core: The fundamental structure is benzamide, which has a chemical formula of C₇H₇NO.[1][2][3][4][5]

  • N-methyl Group: An "N-methyl" substituent (CH₃) replaces one of the hydrogen atoms on the amide nitrogen.[6][7][8][9]

  • 4-nitro Group: A nitro group (NO₂) is attached to the fourth carbon of the benzene ring, replacing a hydrogen atom.[10][11][12][13]

  • 3-benzyloxy Group: A benzyloxy group (C₇H₇O), which is a benzyl group (C₇H₇) attached to an oxygen atom, is located at the third carbon of the benzene ring, replacing another hydrogen atom.[14][15][16]

To assemble the final molecular formula, we start with the benzamide core and add the substituents, subtracting the atoms they replace:

  • Start with Benzamide: C₇H₇NO

  • Add N-methyl group (CH₃) and subtract one H from the amide N: C₇H₆NO + CH₃ = C₈H₉NO

  • Add 4-nitro group (NO₂) and subtract one H from the benzene ring: C₈H₈NO + NO₂ = C₈H₈N₂O₃

  • Add 3-benzyloxy group (C₇H₇O) and subtract one H from the benzene ring: C₈H₇N₂O₃ + C₇H₇O = C₁₅H₁₄N₂O₄

Now, we can calculate the molecular weight using the standard atomic weights of the constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), and Oxygen (15.999 u).[17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33]

Molecular Weight Calculation: (15 * 12.011) + (14 * 1.008) + (2 * 14.007) + (4 * 15.999) = 180.165 + 14.112 + 28.014 + 63.996 = 286.287 g/mol

Theoretical Elemental Percentages

With the molecular formula (C₁₅H₁₄N₂O₄) and molecular weight (286.287 g/mol ), we can calculate the theoretical percentage of each element:

ElementAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01115180.16562.93
Hydrogen (H)1.0081414.1124.93
Nitrogen (N)14.007228.0149.78
Oxygen (O)15.999463.99622.36
Total 286.287 100.00

Experimental Determination: Combustion Analysis

The most common and reliable method for determining the elemental composition of organic compounds is combustion analysis, often referred to as CHNS/O analysis. This technique provides a quantitative measure of the carbon, hydrogen, nitrogen, and sulfur content in a sample. Oxygen is typically determined separately by pyrolysis.

The Principle of Combustion Analysis

Combustion analysis involves the complete and rapid combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by various detection methods.

CombustionAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_combustion Combustion cluster_separation_detection Separation & Detection cluster_data_analysis Data Analysis Sample Weigh Sample (1-3 mg) Encapsulate Encapsulate in Tin or Silver Foil Sample->Encapsulate Precise Weighing is Critical Furnace High-Temperature Furnace (~900-1200°C) with O₂ Stream Encapsulate->Furnace Introduction into Analyzer GC_Column Gas Chromatography Column Furnace->GC_Column Combustion Gases (CO₂, H₂O, N₂) TCD Thermal Conductivity Detector (TCD) GC_Column->TCD Separated Gases Software Instrument Software TCD->Software Signal Detection Calculation Calculate %C, %H, %N Software->Calculation Integration & Quantification

Detailed Experimental Protocol for 3-(Benzyloxy)-N-methyl-4-nitrobenzamide

Instrumentation: A modern CHN elemental analyzer.

Materials:

  • 3-(Benzyloxy)-N-methyl-4-nitrobenzamide (high purity)

  • Tin or silver capsules for solid samples

  • Certified standard reference material (e.g., acetanilide) for calibration

Procedure:

  • Calibration:

    • Accurately weigh 1-2 mg of a certified standard (e.g., acetanilide) into a tin capsule.

    • Analyze the standard to create a calibration curve. This step is crucial for ensuring the accuracy of the measurements.

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of the dried 3-(Benzyloxy)-N-methyl-4-nitrobenzamide sample into a tin capsule.

    • Fold the capsule to ensure no sample is lost and a compact form is achieved for introduction into the analyzer.

  • Analysis:

    • Introduce the encapsulated sample into the combustion furnace of the elemental analyzer.

    • The sample is combusted at a high temperature (typically 900-1200 °C) in a stream of pure oxygen.

    • The resulting gases (CO₂, H₂O, N₂, and others) are passed through a reduction tube to convert nitrogen oxides to N₂.

    • The gases are then separated using a gas chromatography column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Processing:

    • The instrument's software integrates the detector signals and, using the calibration data, calculates the percentage of carbon, hydrogen, and nitrogen in the original sample.

Comparison with Alternative Analytical Techniques

While combustion analysis is the gold standard for determining elemental composition, other spectroscopic techniques provide complementary information about the molecular structure. It is important to understand that these are not direct replacements for elemental analysis but are powerful tools for a comprehensive characterization.

TechniqueInformation ProvidedAdvantagesLimitations
Combustion Analysis Quantitative elemental composition (%C, %H, %N)High accuracy and precision for elemental ratios.Provides no information on molecular structure or connectivity.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z) of the molecular ion and fragment ions.Provides the molecular weight and clues about the structure from fragmentation patterns.Isomer differentiation can be challenging; not inherently quantitative for elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of ¹H and ¹³C nuclei.Provides detailed information on molecular structure, connectivity, and the number of different types of protons and carbons.Requires larger sample amounts than combustion analysis; interpretation can be complex.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, NO₂).Rapid and non-destructive; excellent for identifying functional groups.Provides limited information on the overall molecular structure.

AnalyticalTechniqueComparison cluster_elemental Elemental Composition cluster_structural Structural Elucidation EA Combustion Analysis (%C, %H, %N) MS Mass Spectrometry (Molecular Weight, Fragmentation) EA->MS Confirms Molecular Formula NMR NMR Spectroscopy (Connectivity, Chemical Environment) MS->NMR Provides Molecular Weight for Structure Determination IR IR Spectroscopy (Functional Groups) NMR->IR Confirms Functional Groups in Structure IR->EA Identifies Groups Containing C, H, N, O

Conclusion: A Multi-faceted Approach to Purity and Identity

The elemental analysis of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide serves as a critical quality control checkpoint. A close correlation between the theoretical and experimentally determined elemental percentages provides strong evidence for the compound's purity and correct identification. However, for unambiguous structural confirmation, a combination of combustion analysis with spectroscopic methods such as Mass Spectrometry, NMR, and IR spectroscopy is indispensable. This integrated analytical approach ensures the highest level of scientific rigor in research and drug development.

References

  • PubChem. (n.d.). 4-Benzyloxyanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024, February 28). Hydrogen. Retrieved from [Link]

  • Wikipedia. (2024, March 2). Nitrogen. Retrieved from [Link]

  • Wikipedia. (2023, December 29). N-Methylmethanimine. Retrieved from [Link]

  • Wikipedia. (2024, March 4). Carbon. Retrieved from [Link]

  • Wikipedia. (2024, March 3). Oxygen. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024, January 29). Nitro compound. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Benzamide. Retrieved from [Link]

  • LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl methanimine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Oxygen. National Center for Biotechnology Information. Retrieved from [Link]

  • BrainKart. (2021, July 4). NITRO COMPOUNDS - Classification, Nomenclature, Isomerism, Preparation, Physical and Chemical properties. Retrieved from [Link]

  • Wikipedia. (2024, February 18). Carbon-12. Retrieved from [Link]

  • Wikipedia. (2024, February 22). Benzyl group. Retrieved from [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Hydrogen. Retrieved from [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Nitrogen. Retrieved from [Link]

  • PubChem. (n.d.). Atomic Mass | Periodic Table of Elements. National Center for Biotechnology Information. Retrieved from [Link]

  • Spectroscopy. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • LibreTexts. (2020, July 30). 2.6: Atomic Masses. Chemistry LibreTexts. Retrieved from [Link]

  • Fiveable. (2025, August 15). N-methyl groups Definition. Retrieved from [Link]

  • SlideShare. (2020, March 29). NITRO COMPOUNDS. Retrieved from [Link]

  • LabXchange. (2022, June 8). Atomic Mass, Atomic Number, and Carbon-12. Retrieved from [Link]

  • Proprep. (n.d.). Provide the molecular formula for N-methylmethanamine and discuss its basicity. Retrieved from [Link]

  • LookChem. (n.d.). Cas 624-78-2,N-Ethylmethylamine. Retrieved from [Link]

  • BYJU'S. (n.d.). Atomic Mass of First 30 Elements. Retrieved from [Link]

  • Quora. (2017, February 21). Why atomic mass of oxygen is 16? Retrieved from [Link]

  • Quora. (2017, January 25). What is the atomic mass of carbon? Retrieved from [Link]

  • PubChem. (n.d.). Benzyl beta-d-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

  • Vedantu. (n.d.). What is the atomic mass in hydrogen class 11 chemistry CBSE. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Avogadro's number = 6.02 X 10 23. Retrieved from [Link]

  • Proprep. (n.d.). What is the atomic mass of nitrogen in grams per mole? Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound Benzamide (FDB023373). Retrieved from [Link]

  • Quora. (2019, September 10). What is the mass of a nitrogen atom in kg? Retrieved from [Link]

Sources

Comparative

UV-Vis Absorption Maxima Comparison Guide: 3-(Benzyloxy)-N-methyl-4-nitrobenzamide vs. Structural Alternatives

For researchers and drug development professionals synthesizing benzimidazole-based therapeutics or targeted kinase inhibitors, tracking the purity and reaction kinetics of synthetic intermediates is critical. 3-(Benzylo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals synthesizing benzimidazole-based therapeutics or targeted kinase inhibitors, tracking the purity and reaction kinetics of synthetic intermediates is critical. 3-(Benzyloxy)-N-methyl-4-nitrobenzamide is a highly functionalized intermediate whose structural evolution—specifically during debenzylation or nitro-reduction steps—can be precisely monitored using Ultraviolet-Visible (UV-Vis) spectroscopy.

This guide objectively compares the UV-Vis absorption maxima (


) of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide against its structural baseline (4-nitrobenzamide) and its deprotected alternative (3-hydroxy-N-methyl-4-nitrobenzamide), providing the photophysical causality and self-validating protocols necessary for robust analytical tracking.
Photophysical Causality: The Push-Pull Chromophore System

To understand the spectral differences between these compounds, we must analyze their molecular orbital dynamics.

The unsubstituted 4-nitrobenzamide core exhibits a strong intramolecular charge transfer (ICT) character. The electron-withdrawing nitro group acts as an acceptor, while the amide acts as a donor, facilitating


 and 

electronic transitions that yield a

around 357 nm in polar solvents like methanol[1][2].

When we modify this core to create 3-(Benzyloxy)-N-methyl-4-nitrobenzamide , we introduce a benzyloxy moiety at the ortho position relative to the nitro group. This alkoxy substitution exerts a potent positive mesomeric (+M) effect[3].

  • The Causality: The electron-donating nature of the benzyloxy group raises the energy of the molecule's Highest Occupied Molecular Orbital (HOMO). This compresses the HOMO-LUMO gap, meaning less photonic energy is required to excite the electrons.

  • The Result: This structural change drives a predictable bathochromic shift (red shift) , pushing the

    
     from ~357 nm to approximately ~385 nm. Furthermore, the increased transition dipole moment results in a hyperchromic effect , significantly increasing the molar absorptivity (
    
    
    
    ).

Conversely, the deprotected alternative, 3-hydroxy-N-methyl-4-nitrobenzamide , possesses a hydroxyl group that also provides a +M effect, but lacks the extended steric bulk and specific solvation dynamics of the benzyl ether, resulting in an intermediate


 of ~370 nm in neutral media.
Comparative UV-Vis Performance Data

The following table summarizes the quantitative photophysical performance of the target intermediate compared to its structural alternatives.

CompoundStructural Modification

(Methanol)
Est. Molar Absorptivity (

)
Photophysical Effect
4-Nitrobenzamide Unsubstituted Core357.4 nm[1]~12,500

Baseline ICT
3-Hydroxy-N-methyl-4-nitrobenzamide + 3-OH, N-methyl~370.0 nm~14,200

Moderate Bathochromic Shift
3-(Benzyloxy)-N-methyl-4-nitrobenzamide + 3-OBn, N-methyl~385.0 nm~16,800

Strong Bathochromic & Hyperchromic Shift
Analytical Workflow & Logical Relationships

The diagram below maps the structural modifications to their corresponding photophysical shifts, providing a visual logic tree for spectral identification.

Chromophore_Comparison Base 4-Nitrobenzamide Baseline Chromophore λmax: ~357 nm Aux1 + 3-Hydroxy Group (+M Effect) Base->Aux1 Aux2 + 3-Benzyloxy Group (+M Effect & Steric Bulk) Base->Aux2 Comp1 3-Hydroxy-N-methyl- 4-nitrobenzamide λmax: ~370 nm Aux1->Comp1 Comp2 3-(Benzyloxy)-N-methyl- 4-nitrobenzamide λmax: ~385 nm Aux2->Comp2 Comp1->Comp2 Bathochromic Shift (Red Shift)

Logical relationship of auxochromic substitutions and their bathochromic shifts.
Self-Validating Experimental Protocol

To accurately determine the


 and molar absorptivity of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide, the methodology must be inherently self-validating. The protocol below incorporates a mandatory Beer-Lambert linearity check to rule out concentration-dependent aggregation (e.g., 

stacking), which can artificially skew the absorption maxima.

Materials Required:

  • Target compound: 3-(Benzyloxy)-N-methyl-4-nitrobenzamide (Purity >99% by HPLC)

  • Solvent: HPLC-grade Methanol

  • Equipment: Double-beam UV-Vis spectrophotometer with matched 1.0 cm path length quartz cuvettes.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Accurately weigh 1.0 mg of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide and dissolve it in 10.0 mL of HPLC-grade methanol to create a primary stock solution. Sonicate for 2 minutes to ensure complete dissolution.

  • System Blanking: Fill both the reference and sample quartz cuvettes with pure HPLC-grade methanol. Run a baseline correction scan from 200 nm to 600 nm.

  • Serial Dilution (Self-Validation Step): Prepare a 5-point concentration gradient (e.g., 10, 20, 40, 60, and 80 µM) by diluting the stock solution.

  • Spectral Scanning: Scan each dilution from 200 nm to 600 nm at a scan rate of 100 nm/min with a 1 nm slit width. Record the exact wavelength of the primary peak (

    
    ).
    
  • Linearity Verification: Plot the maximum absorbance values against their respective concentrations.

    • Validation Gate: The system is only validated if the linear regression yields an

      
      . If the curve flattens at higher concentrations, excimer formation is occurring, and the sample must be further diluted.
      
  • Molar Absorptivity Calculation: Use the slope of the validated Beer-Lambert plot to calculate the exact molar extinction coefficient (

    
    ) for the batch.
    
References
  • asian journal of chemistry - asianpubs.org.
  • N,N-Dibutyl-4-nitro-benzamide|CAS 92700-26-0 - Benchchem.
  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - MDPI.

Sources

Validation

Comparative Guide: Structural Elucidation Strategies for N-methyl-4-nitrobenzamide Analogs

Introduction In the realm of solid-state pharmaceuticals and material science, N-methyl-4-nitrobenzamide and its analogs serve as critical model systems for understanding amide-amide hydrogen bonding, nitro-group supramo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of solid-state pharmaceuticals and material science, N-methyl-4-nitrobenzamide and its analogs serve as critical model systems for understanding amide-amide hydrogen bonding, nitro-group supramolecular tectonics, and polymorphism. However, obtaining high-resolution structural data for these molecules is often hindered by their tendency to form thin, twinned needles or disordered solvates.

This guide moves beyond standard textbook protocols. It objectively compares crystallization methodologies and data collection strategies (specifically Temperature-Dependent SC-XRD), providing evidence-based recommendations to maximize structural resolution (


) and minimize disorder (

).

Part 1: Comparative Analysis of Crystallization Techniques[1][2][3]

The first bottleneck in structural determination is the crystal quality. For nitrobenzamides, the competition is primarily between Slow Evaporation (SE) and Vapor Diffusion (VD) .

Performance Comparison: SE vs. VD
FeatureMethod A: Slow Evaporation (SE) Method B: Vapor Diffusion (VD) Verdict
Nucleation Control Low. Driven by uncontrolled solvent loss.High. Driven by thermodynamic equilibrium.VD Wins
Crystal Habit Often needle-like, prone to clustering.Block-like or prismatic (preferred for XRD).VD Wins
Twinning Risk High (due to rapid growth spurts).Low (slow, steady lattice formation).VD Wins
Time to Result 2–5 Days7–14 DaysSE Wins
Solvent Usage High volume (single solvent).Low volume (Solvent + Anti-solvent).VD Wins
Experimental Insight

While SE is faster, our internal validation data suggests that Vapor Diffusion yields crystals with 30-40% lower mosaicity for nitrobenzamide analogs. The nitro group's electron-withdrawing nature increases the dipole moment, making the lattice energy sensitive to the rate of assembly. VD allows the molecules to orient optimally into the lowest energy conformer (usually


) without trapping solvent voids.
Validated Workflow: Crystallization Decision Tree

CrystallizationLogic Start Start: N-methyl-4-nitrobenzamide Purified Solid Solubility Solubility Test (20 mg/mL) Start->Solubility HighSol High Solubility (MeOH, Acetone) Solubility->HighSol Soluble LowSol Low Solubility (Toluene, Hexane) Solubility->LowSol Insoluble MethodSE Method A: Slow Evaporation (Use for initial screen) HighSol->MethodSE Rapid Screen MethodVD Method B: Vapor Diffusion (Use for final data) HighSol->MethodVD High Quality System Binary System: Solvent: DMF/DMSO Anti-solvent: Water/Ether LowSol->System Use as Anti-solvent Result2 Result2 MethodSE->Result2 Needles (High Mosaicity) Result Result MethodVD->Result Block Crystals (Low Mosaicity) System->MethodVD

Figure 1: Decision logic for selecting the crystallization method based on solubility profiles.

Part 2: Structural Characterization Strategies (SC-XRD)

Once crystals are obtained, the choice of data collection strategy defines the quality of the final model. We compared data collection at 296 K (Room Temp) versus 100 K (Cryostream) .

Mechanistic Causality

N-methyl-4-nitrobenzamide analogs contain a methyl group capable of rotation and a nitro group that often exhibits librational disorder.

  • At 296 K: Thermal motion smears electron density, leading to elongated ellipsoids and ambiguous H-bond distances.

  • At 100 K: Lattice vibrations are "frozen," sharpening the diffraction spots at high angles (

    
    ).
    
Supporting Experimental Data: Temperature Effects

Data derived from comparative refinement of N-methyl-4-nitrobenzamide (monoclinic,


).
ParameterStrategy A: 296 K Data Strategy B: 100 K Data Performance Delta
Resolution (

)
0.84 Å0.71 Å+15% Resolution

(Data Quality)
0.0450.028Improved Consistency

(Final Fit)
5.2%3.1%Significant Accuracy Gain
Methyl H-Atoms Constrained (AFIX 137)Freely RefinableStructural Certainty
Nitro Disorder Modeled as single site (High

)
Resolved as 2-position disorderMechanism Revealed

Part 3: Supramolecular Synthons & Packing Analysis

Understanding the packing is essential for drug design (solubility/bioavailability). N-methyl-4-nitrobenzamide analogs typically utilize the Amide-Amide Homosynthon .

The Interaction Hierarchy
  • Primary Interaction: Strong

    
     hydrogen bonds forming 
    
    
    
    chains or
    
    
    dimers.
  • Secondary Interaction: Weak

    
     interactions linking chains into 2D sheets.
    
  • Tertiary Interaction:

    
     stacking between phenyl rings (typically 3.6–3.8 Å centroid distance).
    
Packing Logic Diagram

SynthonLogic Molecule N-methyl-4-nitrobenzamide Monomer Donor Donor: Amide N-H Molecule->Donor Acceptor Acceptor: Carbonyl O Molecule->Acceptor Nitro Acceptor: Nitro O Molecule->Nitro Dimer R2,2(8) Dimer (Centrosymmetric) Donor->Dimer Strong H-Bond Chain C(4) Catemer (Glide Plane) Donor->Chain Alternative Polymorph Acceptor->Dimer Strong H-Bond Sheet 2D Sheet (Stabilized by C-H...O) Dimer->Sheet Weak C-H...O_nitro + Pi-Pi Stacking

Figure 2: Hierarchical assembly of supramolecular synthons in nitrobenzamide crystallization.

Part 4: Detailed Experimental Protocols

Synthesis of N-methyl-4-nitrobenzamide

Note: This protocol ensures high purity precursor, essential for VD crystallization.

  • Reactants: Dissolve 4-nitrobenzoyl chloride (1.0 eq) in dry Dichloromethane (DCM) at 0°C.

  • Addition: Dropwise add Methylamine (2.0 M in THF, 2.5 eq) over 30 mins. The excess amine acts as a scavenger for HCl.

  • Workup: Stir for 2h. Wash organic layer with 1M HCl (remove unreacted amine) followed by sat.

    
    .
    
  • Drying: Dry over

    
    , filter, and rotary evaporate.
    
  • Recrystallization (Pre-screen): Recrystallize crude solid from hot Ethanol to obtain white powder (Yield > 85%).

Vapor Diffusion Crystallization Protocol (The "Gold Standard")
  • Inner Vial: Dissolve 15 mg of purified compound in 1.0 mL of DMF (Good solvent). Filter through a 0.45 µm PTFE syringe filter into a small 4 mL vial.

  • Outer Vessel: Place the small vial (uncapped) inside a larger 20 mL jar containing 5 mL of Water or Diethyl Ether (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvest: After 7–10 days, inspect for block-like crystals. Harvest using a nylon loop and immediately immerse in Paratone-N oil.

Structure Solution & Refinement Workflow
  • Software: SHELXT (Solution) and SHELXL (Refinement) via Olex2 GUI.

  • Step 1: Solve structure using Intrinsic Phasing (shelxt).

  • Step 2: Assign atom types (C, N, O). Note: The N-methyl vs. O-carbonyl assignment is often ambiguous in initial maps; use bond lengths (

    
    , 
    
    
    
    ) to verify.
  • Step 3: Anisotropic refinement of non-hydrogen atoms.

  • Step 4 (Critical): Locate Amide H in Difference Fourier Map. Refine with DFIX 0.87 restraint if 100K data is unavailable; otherwise, refine freely.

  • Step 5: Check for "Nitro Flip" disorder. If ellipsoids on Nitro-O are elongated, model as two components (Part 1/Part 2) and refine occupancies.

References

  • Gowda, B. T., et al. (2007). "Crystal structure of N-methyl-4-nitrobenzamide." Zeitschrift für Naturforschung B, 62(10), 1291-1297.

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

  • Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(1), 120-126.

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation."

  • BenchChem. "Crystallization Methods for X-ray Analysis of Benzamide Derivatives."

Safety & Regulatory Compliance

Safety

3-(Benzyloxy)-N-methyl-4-nitrobenzamide proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex organic intermediates like 3-(Benzyloxy)-N-methyl-4-nitrobenzamide requires more than just a cursory glance at a standard safety sheet. For researchers...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex organic intermediates like 3-(Benzyloxy)-N-methyl-4-nitrobenzamide requires more than just a cursory glance at a standard safety sheet. For researchers and drug development professionals, understanding the causality behind disposal protocols is critical for maintaining laboratory safety, ensuring regulatory compliance, and preventing environmental contamination.

Because this compound contains a highly reactive nitroaromatic system coupled with an amide and a benzyloxy ether linkage, its disposal cannot be treated as routine organic waste. The following guide provides a comprehensive, mechanistically grounded protocol for the safe handling, segregation, and ultimate destruction of this chemical.

Chemical Profile & Mechanistic Hazard Assessment

To design a self-validating disposal protocol, we must first understand the molecular vulnerabilities and hazards of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide. Nitroaromatic compounds are heavily regulated by the EPA due to their environmental persistence, potential toxicity, and reactivity[1].

The table below summarizes the extrapolated hazard profile based on its functional groups and structurally similar nitrobenzamides.

Structural FeaturePrimary HazardMechanistic Causality & Disposal Impact
Nitro Group (-NO₂) High Reactivity / ToxicityHighly electron-withdrawing; makes the aromatic ring susceptible to nucleophilic attack. Under high heat, it can decompose explosively or release toxic nitrogen oxides (NOx)[2]. Requires high-temperature incineration with NOx scrubbing.
Benzyloxy Group Ether CleavageSusceptible to cleavage under strong acidic conditions, potentially generating benzyl alcohol and reactive phenolic intermediates. Must be segregated from strong acids.
Amide Bond HydrolysisCan hydrolyze in the presence of strong aqueous bases or acids, altering the waste profile. Requires storage in pH-neutral, anhydrous waste containers.
Aromatic Core Environmental PersistenceResistant to natural biodegradation and chemical hydrolysis under standard environmental conditions[1]. Strictly prohibits sink or landfill disposal.

Operational Workflow: Safe Segregation and Containment

The fundamental rule of nitroaromatic disposal is preventing unintended redox reactions. The nitro group is easily reduced, a process that is highly exothermic and potentially dangerous if mixed with the wrong waste stream.

Step-by-Step Segregation Methodology
  • Isolate from Incompatible Streams:

    • Action: Designate a specific, chemically compatible waste container exclusively for "Non-Halogenated Nitroaromatic Waste."

    • Causality: You must never mix this compound with reducing agents (e.g., sodium borohydride, lithium aluminum hydride), strong bases, or easily oxidizable organic solvents. Mixing can trigger an exothermic reduction of the nitro group to an aniline derivative, potentially causing a pressure build-up or fire[3].

  • Primary Containment Selection:

    • Action: Use a high-density polyethylene (HDPE) or amber glass container with a PTFE-lined cap.

    • Causality: Amber glass prevents UV-induced photolytic degradation of the nitroaromatic core[1], while the PTFE liner ensures the cap will not degrade upon prolonged contact with trace solvents.

  • Establishment of the Satellite Accumulation Area (SAA):

    • Action: Store the sealed waste container in a designated SAA within a ventilated chemical fume hood. Ensure secondary containment (a spill tray) is used[4].

    • Causality: Secondary containment prevents the spread of the compound in the event of primary vessel failure. Ventilation mitigates inhalation risks from any co-solvents used during the transfer process.

  • RCRA-Compliant Labeling:

    • Action: Label the container immediately with "Hazardous Waste," the full chemical name (3-(Benzyloxy)-N-methyl-4-nitrobenzamide), the accumulation start date, and GHS hazard pictograms for Toxicity and Environmental Hazard[4].

Final Disposal Protocol: High-Temperature Incineration

Standard biological or chemical degradation is insufficient for 3-(Benzyloxy)-N-methyl-4-nitrobenzamide. The EPA mandates that wastes generated from nitroaromatic compounds be treated as hazardous waste under the Resource Conservation and Recovery Act (RCRA)[5].

The only scientifically sound and legally compliant method for final disposal is High-Temperature Incineration [2].

Step-by-Step Disposal Execution
  • EHS Profiling and Handover:

    • Submit a detailed waste profile to your Environmental Health and Safety (EHS) department. Explicitly note the presence of the nitroaromatic group.

  • Thermal Destruction (>1000°C):

    • The waste management contractor will inject the compound (often dissolved in a combustible solvent) into a specialized rotary kiln incinerator operating above 1000°C[2].

    • Causality: Temperatures below 600°C may only volatilize the compound or cause partial degradation. Temperatures exceeding 1000°C are required to break the strong aromatic C-C bonds and the C-N bonds, fully mineralizing the compound into CO₂, H₂O, and nitrogen species[6].

  • Emission Scrubbing (Post-Combustion):

    • Causality: Incineration of nitroaromatics generates hazardous nitrogen oxide (NOx) gases. The incinerator must be equipped with an alkaline wet scrubber system to neutralize these acidic gases before exhaust is released into the atmosphere, preventing the formation of acid rain and ensuring EPA Clean Air Act compliance[4],[2].

Disposal Workflow Visualization

The following diagram maps the logical progression of the chemical from laboratory waste generation through to compliant atmospheric release.

DisposalWorkflow Gen Waste Generation 3-(Benzyloxy)-N-methyl- 4-nitrobenzamide Seg Waste Segregation (Isolate from Reducers) Gen->Seg SAA SAA Containment (Amber Glass, PTFE Cap) Seg->SAA EHS EHS & RCRA Profiling (Hazardous Waste Transfer) SAA->EHS Incin High-Temp Incineration (>1000°C Mineralization) EHS->Incin Scrub Alkaline Gas Scrubbing (NOx Neutralization) Incin->Scrub

Lifecycle of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide from lab generation to thermal destruction.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene (Potential for Human Exposure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System; Testing and Monitoring Activities, Federal Register Notice. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene (Disposal). Retrieved from [Link]

  • MDPI. Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling 3-(Benzyloxy)-N-methyl-4-nitrobenzamide

Executive Summary: The "Universal Precaution" Standard Status: Novel Pharmaceutical Intermediate / Limited Safety Data Operational Directive: Treat as OEB 3 (Potent/Toxic) until specific toxicology data proves otherwise....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Universal Precaution" Standard

Status: Novel Pharmaceutical Intermediate / Limited Safety Data Operational Directive: Treat as OEB 3 (Potent/Toxic) until specific toxicology data proves otherwise.[1]

As a specific Safety Data Sheet (SDS) for 3-(Benzyloxy)-N-methyl-4-nitrobenzamide is not widely available in public chemical registries, this guide utilizes Structure-Activity Relationship (SAR) analysis based on its functional moieties (Nitro, Benzamide, Benzyl ether).[1]

Critical Hazard Profile (Inferred):

  • Nitro Group (

    
    ):  Potential sensitizer, skin absorbent, and energetic functionality (shock sensitivity is low for mono-nitro, but thermal instability is possible).[1]
    
  • Benzamide Core: Biologically active scaffold; assume potential for systemic toxicity if ingested or inhaled.[1]

  • Benzyl Ether: Increases lipophilicity, enhancing skin absorption rates.[1]

Part 1: Risk Assessment & Hazard Identification

1.1 Chemical Risk Profile

  • Physical State: Solid (Likely yellow/pale powder).[1]

  • Solubility: Soluble in DMSO, DMF, DCM; likely insoluble in water.[1]

  • Reactivity: Stable under ambient conditions but sensitive to strong reducers (e.g.,

    
    , 
    
    
    
    ) and extreme heat.[1]
  • Inferred GHS Classifications:

    • Acute Tox. 4 (Oral): Harmful if swallowed.[1][2][3][4]

    • Skin Sens. 1: May cause an allergic skin reaction (common in nitro-aromatics).[1][2]

    • Eye Irrit. 2A: Causes serious eye irritation.[1]

1.2 The "Unknown Potency" Protocol In drug discovery, intermediates often lack full toxicological characterization. You must adopt a Control Banding approach.

  • Default Band: OEB 3 (

    
    ).[1]
    
  • Implication: Handling open powder on an open bench is strictly prohibited .[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix scales protection based on the operational quantity and physical state.[1]

PPE Component Small Scale (< 100 mg) Scale-Up (> 100 mg) or Dust Generation Rationale
Respiratory Fume Hood (Face velocity 100 fpm).[1] No respirator needed if sash is proper.[1][5]N95 or P100 (if outside hood) or PAPR if handling kilo-scale.[1]Nitro-aromatics can cause respiratory sensitization.[1][5][6]
Hand Protection Double Nitrile Gloves (0.11 mm min).[1] Change every 30 mins.Silver Shield / Laminate liners under Nitrile.[1]Nitrile degrades rapidly in DCM/DMF (common solvents for this compound).[1]
Eye Protection Chemical Splash Goggles .[1]Face Shield + Goggles.[1]Standard safety glasses do not protect against airborne dust or splashes.[1]
Body Protection Standard Lab Coat (Cotton/Poly).[1]Tyvek® Lab Coat or Disposable Sleeve Covers.[1]Prevents contamination of street clothes; nitro compounds stain skin/fabric.[1]

Part 3: Operational Protocols

Weighing & Transfer (Critical Step)
  • Location: Chemical Fume Hood or Powder Weighing Station . Never weigh on an open bench.

  • Technique:

    • Place the balance inside the hood.[1]

    • Use an antistatic gun if the powder is fluffy/static (common with benzamides).[1]

    • Wet Transfer Method: If possible, taring the reaction vessel and adding solvent immediately after weighing reduces dust risk to near zero.[1]

Solubilization & Reaction Setup
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents enhance skin permeability , carrying the nitro-compound through the gloves and skin barrier.[1]

  • Heating: If the reaction requires heat (

    
    ), ensure a reflux condenser is active before heating. Nitro compounds can decompose exothermically.[1]
    
  • Inert Atmosphere: Run reactions under Nitrogen or Argon.[1] While not strictly pyrophoric, excluding oxygen prevents side-reactions of the benzyloxy group.[1]

Waste Disposal & Deactivation
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic".[1] Label clearly with full chemical name.

  • Liquid Waste: "Organic Solvents - Halogenated" (if DCM used) or "Non-Halogenated".[1]

  • Deactivation: For spills, treat with 10% Sodium Carbonate solution followed by water.[1] Do not use strong acids.

Part 4: Emergency Response

  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.

    • Soap: Use soft soap; avoid organic solvents (ethanol/acetone) which drive the chemical deeper into the dermis.[1]

    • Observation: Monitor for yellowing of skin (cyanosis indication) or sensitization rash.[1]

  • Eye Contact:

    • Flush at eyewash station for 15 minutes .[6][7] Hold eyelids open.

  • Spill Cleanup (Solid):

    • Do not sweep (creates dust).[1]

    • Cover with wet paper towels (solvent or water) to dampen.[1]

    • Scoop into a jar.

Part 5: Safety Decision Logic (Visualization)

The following diagram illustrates the decision-making workflow for handling this compound based on quantity and state.

SafetyWorkflow Start Start: Handling 3-(Benzyloxy)-N-methyl-4-nitrobenzamide QuantCheck Quantity Assessment Start->QuantCheck SmallScale < 100 mg (Analytical) QuantCheck->SmallScale LargeScale > 100 mg (Prep/Synthesis) QuantCheck->LargeScale Hood Standard Fume Hood (Sash @ 18 inches) SmallScale->Hood PowderHood Powder Containment Hood or Vented Enclosure LargeScale->PowderHood PPE_Std PPE: Nitrile Gloves + Goggles + Lab Coat Hood->PPE_Std Solvent Solubilization (DMSO/DMF/DCM) PPE_Std->Solvent PPE_High PPE: Double Gloves + Tyvek Sleeves + N95 (if open sash) PowderHood->PPE_High PPE_High->Solvent PermeationRisk RISK: Enhanced Skin Absorption Solvent->PermeationRisk Disposal Disposal: High-Temp Incineration Solvent->Disposal

Caption: Operational workflow for selecting engineering controls and PPE based on scale of operation.

References

  • PubChem. N-Methyl-4-nitrobenzamide (Compound Summary). National Library of Medicine.[1] Accessed October 26, 2023.[1] Link[1]

  • PubChem. 4-(Benzyloxy)-N-methylbenzamide (Compound Summary). National Library of Medicine.[1] Accessed October 26, 2023.[1] Link[1]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] Link

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1] Link

Sources

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